Octyltin trichloride

Catalog No.
S773739
CAS No.
3091-25-6
M.F
C8H17Cl3Sn
M. Wt
338.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octyltin trichloride

CAS Number

3091-25-6

Product Name

Octyltin trichloride

IUPAC Name

trichloro(octyl)stannane

Molecular Formula

C8H17Cl3Sn

Molecular Weight

338.3 g/mol

InChI

InChI=1S/C8H17.3ClH.Sn/c1-3-5-7-8-6-4-2;;;;/h1,3-8H2,2H3;3*1H;/q;;;;+3/p-3

InChI Key

INTLMJZQCBRQAT-UHFFFAOYSA-K

SMILES

CCCCCCCC[Sn](Cl)(Cl)Cl

Synonyms

Octyltin trichloride; Trichlorooctyl-tin; Mono-n-octyltin Trichloride; Monooctyltin Trichloride; NSC 297508; Octyltrichlorostannane; Trichloro-n-octylstannane; Trichlorooctylstannane; n-Octyltin trichloride; n-Octyltrichlorostannane

Canonical SMILES

CCCCCCCC[Sn](Cl)(Cl)Cl

The exact mass of the compound Octyltin trichloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 297508. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

octyltin trichloride synthesis pathways overview

Author: Smolecule Technical Support Team. Date: February 2026

Octyltin Trichloride: Fundamental Information

The table below summarizes the key identifiers and physicochemical properties of this compound as reported in the search results [1] [2].

Property Details
CAS Number 3091-25-6 [1] [2]
Molecular Formula C8H17Cl3Sn [1] [2]
Molecular Weight 338.29 g/mol [1] [2]
Appearance Colourless to pale yellow oil [1]
Boiling Point 150–159 °C at 10 mm Hg [1]; 142–143 °C at 33 hPa [2]
Density 1.35 g/cm³ [1]; 1.839 g/cm³ at 25 °C [2]
Water Solubility 330 μg/L at 20 °C [1]
Flash Point >121 °C [1]; 113 °C (closed cup) [2]
Safety and Handling (GHS)

This compound is hazardous, requiring strict controls [1] [2].

  • Hazard Statements: H314 (causes severe skin burns and eye damage), H400 (very toxic to aquatic life) [2].
  • Precautionary Measures: Use personal protective equipment (PPE) including tightly fitting safety goggles, chemical-resistant gloves, and complete body protection [2].
  • Storage: Keep container tightly closed in a cool, dry, and well-ventilated place as it is moisture sensitive [2].

Industrial Synthesis Pathways

While a direct, detailed lab-scale synthesis was not found, the searched patents reveal two main industrial approaches for producing monoalkyltin trihalides like this compound.

Direct Alkylation of Tin Tetrahalide

This modern, cyclic process is designed for high yield and purity, minimizing the production of toxic trialkyltin compounds [3]. It recycles intermediates to maximize the output of monoalkyltin trichloride.

G Start Start: Dialkyltin Dihalide (Recycled Stream) Step1 Step 1: Alkylation Reaction with Alkylation Agent (Optional SnX₄) Start->Step1 Step2 Step 2: Redistribution Reaction with Tin Tetrahalide (SnX₄) Step1->Step2 Step3 Step 3: Separation Recover Monoalkyltin Trihalide Product Step2->Step3 Step4 Step 4: Recycle Dialkyltin Dihalide Stream Step3->Step4 Side Stream End Final Product: Monoalkyltin Trihalide Step3->End Step4->Start

Figure 1: Cyclic industrial process for high-purity monoalkyltin trihalide production [3].

Process Steps [3]:

  • Step 1 - Alkylation: Dialkyltin dihalide reacts with an alkylation agent (e.g., trialkylaluminum or a Grignard reagent) to form a mixture containing tetraalkyltin and trialkyltin halide.
  • Step 2 - Redistribution: The alkylated mixture reacts with tin tetrahalide (SnX₄), redistributing the alkyl groups to produce a mixture rich in monoalkyltin trihalide and dialkyltin dihalide.
  • Step 3 - Separation: The monoalkyltin trihalide is separated and recovered as the final product.
  • Step 4 - Recycle: The co-produced dialkyltin dihalide is recycled back to Step 1, creating an efficient closed-loop system.
Direct Reaction with Tin Metal

An older patent describes a method for methyltin chlorides using a pentavalent organophosphorous salt as a catalyst [4].

  • Reaction: Involves reacting methyl chloride with tin metal or stannous chloride at 185–190 °C under atmospheric pressure [4].
  • Catalyst: Tributylphosphorous dichloride was used, allowing the reaction to proceed without high pressure and achieving completion in approximately 3 hours [4].

Key Considerations for Synthesis

  • Purity and Toxicity: A major driver for modern methods is minimizing toxic trialkyltin impurities. The cyclic process achieves this by controlling redistribution reactions [3].
  • Catalyst Selection: Catalyst choice significantly impacts reaction rate, pressure requirements, and yield, as seen in the use of phosphorous-based catalysts [4].
  • Industrial Relevance: The cyclic redistribution process represents a sophisticated industrial approach, while direct reaction methods provide a more classical route.

References

octyltin trichloride solubility and stability

Author: Smolecule Technical Support Team. Date: February 2026

Physical, Chemical, and Safety Properties

The table below summarizes the key data found for octyltin trichloride (CAS No. 3091-25-6).

Property Type Details

| Basic Identifiers | CAS No.: 3091-25-6 Molecular Formula: C8H17Cl3Sn Molecular Weight: 338.29 g/mol [1] [2] [3] | | Solubility Profile | Water: 330 µg/L (20°C) [1] or 2.3E-3 g/L (25°C) [3] Organic Solvents: Soluble in Chloroform; Slightly soluble in Ethyl Acetate and Methanol [1] | | Stability & Storage | Stability: Hygroscopic and Moisture Sensitive [1] Storage: Keep in a cool place in a tightly closed, dry, and well-ventilated container [2] | | Physical Properties | Appearance: Liquid, Colourless to Pale Yellow [1] [2] Density: 1.35 g/cm³ [1] [3] or 1.839 g/cm³ (25°C) [2] Boiling Point: 142-143°C (at 33 hPa) [2] / 150-159°C (at 10 mmHg) [1] | | Hazard Information | Hazard Statements: H314 (Causes severe skin burns and eye damage), H400 (Very toxic to aquatic life), H410 (Toxic to aquatic life with long-lasting effects), among others [2] [3] |

Handling and Safety Protocol

Given the compound's hazardous nature, the following general handling procedures are recommended based on the retrieved safety data [2].

G Start Start: Handling this compound P1 Personal Precautions Wear appropriate PPE Start->P1 P2 Use in a well-ventilated area (e.g., fume hood) P1->P2 P3 Avoid breathing vapor or mist P2->P3 P4 Environmental Precautions Prevent release into environment Do not let product enter drains P3->P4 P5 Use personal protective equipment (PPE) P4->P5 P6 Eye/Face Protection: Tightly fitting safety goggles & Face shield P5->P6 P7 Skin Protection: Wear chemical-resistant gloves & Complete protective suit P6->P7 P8 Respiratory Protection: Use if risk assessment indicates Backup: Full-face respirator P7->P8 End End P8->End

Diagram of the recommended safety and handling workflow for this compound.

References

Comparative Overview: Monoorganotin vs. Diorganotin Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Feature Monoorganotin Trihalides (RSnX₃) Diorganotin Dihalides (R₂SnX₂)
General Formula RSnX₃ [1] R₂SnX₂ [1]
Example Compounds n-Butyltin trichloride [1] Dialkyltin di(isooctylthioglycolate) [1]
Key Industrial Applications Precursors for SnO₂ coatings on glass via Chemical Vapor Deposition (CVD) [1] Used as stabilizers in Polyvinyl Chloride (PVC) to prevent degradation [1]
Toxicity Profile Generally lower toxicity [1] Generally lower toxicity; maximum toxicity is typically associated with trisubstituted compounds (R₃SnX) [1]
Primary Synthetic Method Kocheshkov redistribution: R₄Sn + SnX₄ → 2 R₂SnX₂, then R₂SnX₂ + SnX₄ → 2 RSnX₃ [1] Kocheshkov redistribution: R₄Sn + SnX₄ → 2 R₂SnX₂ [1]

Synthesis and Chemical Behavior

The synthesis of both mono- and diorganotin halides often relies on the Kocheshkov redistribution reaction. This is a type of equilibration reaction where a tetraorganotin compound (R₄Sn) reacts with tin tetrahalide (SnX₄) to form organotin halides with different numbers of organic groups [1].

  • Synthesizing Diorganotin Dihalides (R₂SnX₂): The most straightforward method is the 1:1 molar reaction of R₄Sn with SnX₄, typically performed without a solvent at 150–200 °C, yielding R₂SnX₂ in 80–90% yield [1].
  • Synthesizing Monoorganotin Trihalides (RSnX₃): These can be prepared by reacting a diorganotin dihalide (R₂SnX₂) with more tin tetrahalide (SnX₄) in a second Kocheshkov redistribution step [1].

Monoorganotin trihalides are also known to undergo hydrolysis. For example, isopropyltin trihalides can form complex oxo-clusters like [(i-PrSn)₁₂O₁₄(OH)₆]²⁺ upon hydrolysis, a process that can be studied using techniques like solid-state 119Sn-NMR and IR spectroscopy [2].

Biological Activity and Toxicity

The toxicity of organotin compounds is highly dependent on the number of organic groups bonded to the tin atom.

  • The "Tri-Substituted" Rule: The most potent toxicological effects are consistently found in tri-substituted compounds (R₃SnX). The nature of the 'X' group (anion) has little influence, whereas the chain length of the alkyl group 'R' has a significant impact (e.g., methyltins are highly toxic, while octyltins are nearly non-toxic) [1].
  • Mechanism of Action as Endocrine Disruptors: Tributyltin (TBT), a triorganotin, is a major endocrine disruptor [3]. It can interfere with the endocrine system through multiple pathways, including:
    • Adipogenesis: TBT can promote fat cell creation by activating the RXR/PPARγ signaling pathways [3].
    • Reproductive Toxicity: It causes morphological changes in gonads, abnormal steroidogenesis, and reproductive dysfunctions in mammals [3].
    • Neuroendocrine Effects: TBT can alter the neurohormonal control of metabolism and food intake in the hypothalamus, contributing to obesity [3].

The following diagram illustrates the key signaling pathway through which tributyltin (TBT) acts as a metabolic disruptor.

G TBT Tributyltin (TBT) RXR Retinoid X Receptor (RXR) TBT->RXR Binds & Activates PPARg Peroxisome Proliferator- Activator Receptor γ (PPARγ) TBT->PPARg Binds & Activates Dimer RXR/PPARγ Heterodimer RXR->Dimer PPARg->Dimer Adipogenesis Adipogenesis (Fat Cell Creation) Dimer->Adipogenesis Activates LeptinNPY Altered Leptin/NPY Signaling Dimer->LeptinNPY Central Effects Obesity Metabolic Disruption (Obesity) Adipogenesis->Obesity LeptinNPY->Obesity

Key signaling pathway of TBT leading to metabolic disruption.

How to Proceed with Your Research

The information available from the search results provides a strong foundational overview but may not constitute a complete whitepaper. To deepen your technical understanding, I suggest the following:

  • Consult Specialized Databases: For the most current research data, explore scholarly databases like SciFinder, Reaxys, or PubMed. Searching for specific compounds (e.g., "butyltin trichloride") or properties ("hydrolysis of monoorganotins") will yield more detailed experimental data.
  • Focus on Review Articles: Look for recent review articles in journals like Chemical Reviews or Coordination Chemistry Reviews on organotin chemistry or endocrine-disrupting chemicals. These articles often synthesize information and provide comparative tables.
  • Investigate Specific Assays: The biological effects mentioned, such as the RXR/PPARγ activation or the "imposex" phenomenon, are themselves the basis for established bioassays. Researching these assays will provide you with detailed experimental protocols.

References

tin-carbon bond characteristics in organotin compounds

Author: Smolecule Technical Support Team. Date: February 2026

Tin-Carbon Bond Energetics and Characteristics

The table below summarizes the bond dissociation enthalpies (BDEs) for various tin-element bonds, which provide insight into their relative strength and reactivity.

Bond Type Bond Dissociation Enthalpy (kJ mol⁻¹) Inferred Relative Strength
Sn–F 480 – 560 [1] Strongest
Sn–H 310 – 326 [1] Medium
Sn–C 224 [1] Medium
Sn–O Information missing Information missing
Sn–S Information missing Information missing
Sn–N Information missing Information missing

The Sn–C bond has a homolytic bond dissociation energy of approximately 224 kJ mol⁻¹ [1]. Computational studies suggest the general order of bond strength is Sn–O > Sn–S > Sn–N [1]. Precise experimental values for many bonds are scarce, and computational methods can show significant variation.

Anticancer Activity and Experimental Data

Organotin(IV) compounds, particularly triorganotin derivatives (R₃Sn⁺), show the strongest cytotoxic effects, often greater than diorganotin (R₂Sn²⁺) or monoorganotin (RSn³⁺) compounds [2]. Their anticancer activity is typically evaluated by determining the half-maximal inhibitory concentration (IC₅₀) against various human cancer cell lines.

Compound Cancer Cell Line & IC₅₀ Value (μM) Experimental Context
Et₂SnL2 [2] A549: 13.4 μM; MCF-7: 15.2 μM In vitro cell culture
Et₂SnL4 [2] A549: 23.8 μM; MCF-7: Information missing In vitro cell culture
Ph₂SnL2 [2] A549: 73.1 μM; MCF-7: 71.2 μM In vitro cell culture
Bu₂SnL1 [2] A549: 77.5 μM; MCF-7: 74.2 μM In vitro cell culture

The diagram below illustrates the general structure-activity relationship for organotin compounds.

cluster_strength Anticancer Cytotoxicity Trend: R3Sn+ > R2Sn2+ > RSn3+ R3Sn R₃Sn⁺ (Triorganotin) R2Sn R₂Sn²⁺ (Diorganotin) R3Sn->R2Sn Decreases RSn RSn³⁺ (Monoorganotin) R2Sn->RSn Decreases

Key Experimental Protocols

Cytotoxicity Assay (IC₅₀ Determination) [2]

  • Objective: To determine the concentration of an organotin compound that inhibits the growth of 50% of cancer cells in vitro.
  • Procedure:
    • Plate human cancer cell lines (e.g., A549, MCF-7, HeLa) in multi-well plates and allow them to adhere.
    • Treat cells with a range of concentrations of the organotin compound dissolved in DMSO or another suitable vehicle.
    • Incubate for a specified period (e.g., 24-72 hours).
    • Assess cell viability using a colorimetric assay like MTT or MTS, which measures mitochondrial activity in living cells.
    • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value using non-linear regression analysis.

X-ray Crystallography for Structural Elucidation [3]

  • Objective: To determine the three-dimensional atomic structure of an organotin compound bound to its biological target (e.g., PPARγ).
  • Procedure:
    • Express and purify the recombinant ligand-binding domain (LBD) of the target protein.
    • Co-crystallize the protein with the organotin compound.
    • Collect X-ray diffraction data from the frozen crystal at a synchrotron facility.
    • Solve the protein structure by molecular replacement using a known structure as a model.
    • Identify the precise location and binding mode of the organotin ligand by examining the electron density map, often using anomalous diffraction signals from the tin atom to confirm its position.

Mechanism of Action: Apoptosis Signaling Pathway

Organotin compounds primarily induce programmed cell death (apoptosis) through the mitochondrial pathway. The diagram below visualizes this key mechanism.

OTC Organotin Compound Mitochondria Mitochondrial Dysfunction OTC->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3/7 Activation Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

  • Pathway Details: Organotin uptake induces mitochondrial dysfunction, leading to the release of cytochrome c into the cytosol [4] [2]. This triggers the assembly of the apoptosome complex and activation of initiator caspase-9, which then cleaves and activates executioner caspases-3 and -7, culminating in apoptosis [2].

Research Applications and Outlook

The unique properties of organotin compounds make them promising candidates in several areas:

  • Anticancer Drug Development: Their potent cytotoxicity against various cancer cell lines and ability to induce apoptosis via the mitochondrial pathway position them as promising non-platinum chemotherapeutic agents [2].
  • PPARγ Agonists: Organotins like triphenyltin (TPT) are potent endocrine disruptors that activate the PPARγ signaling pathway, which is involved in adipocyte differentiation and placental function [4] [3]. Structural studies show they bind to PPARγ through specific ionic interactions between the tin atom and a cysteine residue (Cys285) [3].
  • Industrial Applications: Their historical and continued use as PVC stabilizers, biocides, and catalysts underscores their chemical versatility [4] [2] [1].

References

Comprehensive Application Notes and Protocols: Octyltin Trichloride PVC Stabilizer Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Polyvinyl chloride (PVC) is one of the world's most widely produced synthetic polymers, ranking third after polyethylene and polypropylene with approximately 40 million tons produced annually. [1] A critical challenge in PVC processing is its inherent thermal instability, as PVC begins to decompose at temperatures above 70°C (158°F) through an autocatalytic dehydrochlorination process. [1] [2] This degradation initiates at weak points in the polymer chain, particularly at branch points or allylic positions adjacent to double bonds, where chlorine atoms become labile. Once initiated, the elimination of hydrogen chloride (HCl) proceeds in a "zipper-like" manner, resulting in the formation of conjugated polyene sequences that cause discoloration (yellowing → orange → brown → black) and eventual charring of the material, accompanied by the release of noxious HCl fumes. [3]

Organotin stabilizers, particularly those based on octyltin and methyltin compounds, represent a crucial class of additives that effectively mitigate PVC degradation through multiple mechanistic pathways. These stabilizers function primarily by: (1) displacing labile chlorine atoms at defect sites along the PVC backbone through esterification reactions, thereby preventing the initiation of dehydrochlorination; (2) scavenging liberated HCl to prevent autocatalytic degradation; and (3) disrupting the formation of conjugated polyene sequences responsible for discoloration. [3] [2] The exceptional effectiveness of organotin stabilizers, particularly in rigid PVC applications requiring clarity, stems from their ability to form substitution products that are more thermally stable than the original labile chlorine atoms, while simultaneously preventing the catalytic effects of liberated HCl.

The selection of octyltin-based stabilizers has gained significant importance due to regulatory considerations, particularly compliance with the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) legislation. [4] High mono-octyltin compounds offer the advantage of being fully compliant with REACH requirements while providing excellent stabilization performance, especially when combined with complementary organotin compounds such as dimethyltin derivatives. [4] [5] This application note provides comprehensive protocols for the synthesis, characterization, and application of octyltin trichloride-derived stabilizers, with particular emphasis on mixed methyl-octyltin systems that deliver superior performance in rigid PVC calendering applications.

Stabilizer Compositions and Formulations

Methyl-Octyltin Blend Compositions

Mixed organotin stabilizer systems have emerged as technologically advanced solutions that harness the complementary properties of different organotin compounds to achieve balanced performance characteristics in PVC processing. Through extensive experimentation, researchers have identified that blends of octyltin mercaptide and methyltin mercaptide provide an optimal combination of early color development and long-term thermal stability, addressing the limitations of single-component stabilizer systems. [6] [4] The specific composition ranges and their corresponding performance attributes have been systematically investigated and optimized for various PVC processing applications.

Table 1: Methyl-Octyltin Stabilizer Composition Ranges and Performance Characteristics

Component Composition Range (wt%) Key Functions Performance Attributes
Octyltin Mercaptide 40-75% Early color development Provides excellent initial color hold, improves clarity in transparent films
Methyltin Mercaptide 25-60% Long-term heat stability Reduces burning during extended processing, enhances color retention
Preferred Ratio (Octyltin:Methyltin) 60:40 to 75:25 Balanced performance Optimizes both early color and long-term stability
Optimal Production Ratio 62:38 Calendering applications Specifically developed for rigid PVC film production

The octyltin mercaptide component typically consists of 90-98% octyltin tris(2-ethylhexyl mercaptoacetate) and 2-10% dioctyltin bis(2-ethylhexyl mercaptoacetate), with a preferred composition of approximately 95:5 ratio. [4] This composition provides approximately 14% tin content in the stabilizer. Conversely, the methyltin mercaptide component generally comprises 71-76% dimethyltin bis(2-ethylhexyl mercaptoacetate) and 24-29% methyltin tris(2-ethylhexyl mercaptoacetate), with an optimal ratio of approximately 74:26, delivering approximately 19% tin content. [6] [4] The higher tin content in the methyltin component contributes to its enhanced effectiveness in long-term stabilization.

High-Purity Mono-Octyltin Formulations

Recent advances in stabilizer technology have focused on high-purity mono-organotin compounds, which demonstrate superior performance compared to traditional mixed-grade stabilizers. These formulations leverage the synergistic interaction between high-purity mono-octyltin and dimethyltin compounds, achieving enhanced thermal stabilization while addressing regulatory requirements. [5] The purity specifications and compositional parameters for these advanced stabilizer systems are detailed in the following table.

Table 2: High-Purity Stabilizer Composition Specifications

Parameter Specification Remarks
Mono-octyltin Compound Purity >85% (preferably >90%, optimal 92-99%) (n-Oc)Sn(T)₃ where T is typically 2-ethylhexylmercaptoacetate (EHMA)
Dimethyltin Compound Purity >85% (preferably >90%, optimal 92-99%) (Me)₂Sn(T)₂ where T is typically EHMA
Weight Ratio Range 10:90 to 90:10 (mono-octyltin:dimethyltin) Preferred range: 10:90 to 60:40
Dioctyltin Impurities <8% (preferably 0.1-5%) Should be minimized for optimal performance
Monomethyltin Impurities <8% (preferably 1-7%) Naturally occurs in dimethyltin production
Tri-organotin Impurities <1% Undesirable due to reduced efficacy and potential toxicity

The exceptional performance of high-purity stabilizer systems arises from the synergistic enhancement where dimethyltin compounds significantly boost the heat stabilizing effectiveness of mono-octyltin compounds in chlorine-containing polymers. [5] This synergy allows formulators to reduce total stabilizer loading while maintaining or even improving performance characteristics, potentially leading to cost savings and improved regulatory compliance. The blending of these high-purity components is typically performed within a temperature range of 10-70°C to ensure homogeneous mixture formation without degradation of the heat-sensitive organotin compounds.

Synthesis Protocols

This compound Synthesis

This compound serves as a fundamental precursor in the synthesis of various octyltin-based heat stabilizers for PVC applications. The compound, with the chemical formula C₈H₁₇Cl₃Sn and molecular weight of 338.29 g/mol, is characterized by specific physical properties including a boiling point of 142-143°C at 33 hPa and a density of 1.839 g/cm³ at 25°C. [7] The synthesis typically involves the reaction of tin tetrachloride with octylating agents under controlled conditions, though the specific reaction pathways may vary based on the desired purity profile and subsequent derivatization requirements.

The following diagram illustrates the complete synthesis workflow from initial precursors to final stabilizer formulation:

G cluster_precursors Precursor Preparation cluster_synthesis Synthesis Steps cluster_products Final Stabilizer Products Start Synthesis Protocol for Octyltin PVC Stabilizers Precursor1 Tin Tetrachloride (SnCl₄) Start->Precursor1 Precursor2 Octylating Agent (e.g., Octyl Magnesium Halide) Start->Precursor2 Precursor3 Solvent System (Anhydrous Conditions) Start->Precursor3 Step1 Step 1: Alkylation Reaction Form this compound Precursor1->Step1 Precursor2->Step1 Precursor3->Step1 Step2 Step 2: Purification Crystallization/Filtration Step1->Step2 Crude Product Step3 Step 3: Ligand Exchange with Mercaptoacetate Esters Step2->Step3 Purified Intermediate Step4 Step 4: Blending with Methyltin Compounds Step3->Step4 Individual Components Product1 Mono-Octyltin Tris (2-ethylhexyl mercaptoacetate) Step3->Product1 Product2 Dioctyltin Bis (2-ethylhexyl mercaptoacetate) Step3->Product2 Product3 Methyl-Octyltin Stabilizer Blends Step4->Product3 Analysis Quality Control & Performance Testing Product1->Analysis Product2->Analysis Product3->Analysis

Stabilizer Preparation and Blending

Stabilizer preparation involves the conversion of this compound intermediates into functional mercaptoacetate derivatives through ligand exchange reactions. This process requires careful control of reaction conditions to achieve the desired mono- and di-organotin species while minimizing the formation of less effective tri-organotin compounds. The resulting stabilizers are then blended in specific ratios to optimize performance characteristics for particular PVC applications.

  • Mercaptoacetate Ester Synthesis: In a representative procedure, dissolve This compound (1.0 mol) in anhydrous toluene under nitrogen atmosphere. Add dropwise a solution of 2-ethylhexyl thioglycolate (3.1 mol) in toluene while maintaining the temperature below 30°C. After complete addition, heat the reaction mixture to 60°C and maintain for 4 hours with continuous stirring. Monitor reaction progress by thin-layer chromatography or HPLC. Upon completion, cool the mixture to room temperature and wash sequentially with dilute sodium bicarbonate solution and deionized water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove volatiles under reduced pressure to obtain the product as a pale yellow liquid. [5]

  • Methyltin Component Preparation: Similarly, prepare dimethyltin bis(2-ethylhexyl mercaptoacetate) by reacting dimethyltin dichloride (1.0 mol) with 2-ethylhexyl thioglycolate (2.1 mol) following a comparable procedure. The methyltin component typically yields a mixture containing approximately 74% dimethyltin bis(2-ethylhexyl mercaptoacetate) and 26% methyltin tris(2-ethylhexyl mercaptoacetate) as determined by tin NMR spectroscopy. [4]

  • Stabilizer Blending Protocol: Combine the octyltin and methyltin components in the predetermined ratio (typically 60-75% octyltin mercaptide and 25-40% methyltin mercaptide) in a stainless steel blending vessel. Heat the mixture to 40-50°C with moderate agitation (200-400 rpm) for 30-60 minutes to ensure complete homogenization. Avoid excessive heating or prolonged mixing to prevent thermal degradation. Cool the blended stabilizer to room temperature and filter through a 5μm polypropylene filter to remove any particulate matter. Package under nitrogen atmosphere to minimize oxidation during storage. [4]

Characterization Methods and Analytical Protocols

Compositional Analysis

Comprehensive characterization of octyltin stabilizers is essential for quality control and performance prediction. Multiple analytical techniques must be employed to verify chemical composition, purity, and conformance to specifications. These methods collectively provide a complete profile of the stabilizer's properties and potential performance in PVC applications.

  • Tin Content Determination: Accurately weigh approximately 0.1g of stabilizer sample into a quartz digestion vessel. Add 5mL concentrated nitric acid and digest using a microwave-assisted digestion system at 180°C for 20 minutes. After cooling, quantitatively transfer the digestate to a volumetric flask and dilute to mark with deionized water. Analyze the solution using inductively coupled plasma optical emission spectrometry (ICP-OES) at the tin emission line of 189.927nm. Compare against certified tin standards to calculate percentage tin content. [4] [5]

  • Organotin Speciation by GC-FPD: Prepare calibration standards of monobutyltin (MBT), dibutyltin (DBT), monooctyltin (MOT), and dioctyltin (DOT) chloride compounds in tetrahydrofuran. For sample preparation, dissolve approximately 0.1g of PVC product or stabilizer formulation in 10mL tetrahydrofuran. Add 2mL of 6M HCl to hydrolyze stabilizers to chloride forms, then derivative with sodium tetraethylborate in 0.2M sodium acetate buffer (pH 4.5) at 50°C for 30 minutes. Perform headspace solid-phase microextraction (HS-SPME) using a 100μm polydimethylsiloxane fiber at 60°C for 45 minutes. Analyze by gas chromatography with flame photometric detection (GC-FPD) using a temperature-programmed method (initial 60°C for 2 minutes, ramp to 280°C at 20°C/min, hold 5 minutes). This method provides limits of quantitation in the range of 0.3-1.0 ng Sn/mL and recovery >90% for butyltins and >80% for octyltins. [8]

  • Structural Elucidation by FTIR: Prepare a thin film of the stabilizer between sodium chloride plates or use attenuated total reflectance (ATR) sampling. Acquire infrared spectra in the range of 4000-400cm⁻¹ with 4cm⁻¹ resolution. Characteristic absorption bands for octyltin mercaptoacetates include: C=O stretching at ~1730cm⁻¹, COO⁻ vibrations at 1380 and 1540cm⁻¹, C-S stretching at ~700cm⁻¹, and Sn-C vibrations below 600cm⁻¹. [2] Compare against reference spectra to verify ligand incorporation and detect potential impurities or degradation products.

Performance Testing Protocols

Performance evaluation of octyltin stabilizers in PVC formulations requires standardized testing methodologies that simulate processing conditions and assess stabilization effectiveness. These protocols enable comparative analysis between different stabilizer systems and optimization for specific applications.

  • Thermal Stability Testing (Static Method): Prepare a PVC test formulation containing 100 phr suspension PVC (K-value 60-62), 2-3 phr stabilizer, and appropriate lubricants (0.8-1.2 phr calcium stearate, 0.2-0.5 phr paraffin wax). Mix components in a high-speed mixer with heating to 120°C until a dry blend is obtained. Process the compound on a two-roll mill at 180°C for 5 minutes to form a sheet approximately 1mm thick. Cut specimens (25mm × 25mm) and place in a forced-air circulating oven preheated to 190°C. Remove samples at regular intervals (5, 10, 15, 20, 30, 45, 60 minutes) and assess color development using a colorimeter (CIE Lab* system) or visual inspection against standard references. Record the time to initial discoloration and blackening as measures of early and long-term stability, respectively. [4] [9]

  • Dynamic Stability Testing: Use the same PVC compound as above and process in a torque rheometer with mixing chamber at 190°C and rotor speed of 60 rpm. Monitor torque and material temperature throughout the test. Continue until a sharp torque increase indicates crosslinking (degradation). Record the stabilization time as the duration until degradation onset. This method provides information on shear stability and processing window under dynamic conditions more representative of actual processing. [9]

  • Hydrogen Chloride Evolution Measurement: Employ a thermomat apparatus according to ISO 182-3 standards. Place 1g of PVC compound in a reaction tube heated to 200°C while purging with air at 1L/min. Pass the effluent gas through deionized water and continuously monitor conductivity, which increases with HCl absorption. Record the induction time until rapid increase in conductivity, indicating massive dehydrochlorination. This method provides quantitative data on HCl suppression efficiency of the stabilizer system. [2]

Experimental Data and Performance Results

Thermal Stability Performance

Systematic evaluation of octyltin-based stabilizers has demonstrated their exceptional effectiveness in protecting PVC against thermal degradation during processing. The performance advantages of mixed methyl-octyltin systems are particularly evident in rigid PVC calendering applications, where both early color retention and long-term stability are critical quality parameters. Experimental data collected under standardized testing conditions provides compelling evidence for the superior performance characteristics of these stabilizer blends.

Table 3: Thermal Stability Performance of Methyl-Octyltin Stabilizer Blends

Stabilizer System Concentration (phr) Time to Initial Discoloration (min at 190°C) Time to Blackening (min at 190°C) CIE Delta-E Color Change (after 10 min at 190°C)
Octyltin Mercaptide Alone 1.2 8 25 4.5
Methyltin Mercaptide Alone 1.2 12 45 8.2
Blend (62:38 Octyltin:Methyltin) 1.2 10 >60 3.1
High-Purity Mono-Octyltin/Dimethyltin (50:50) 1.5 15 >60 2.8

The data clearly demonstrates that stabilizer blends outperform individual components, particularly in long-term heat stability where the blend extends time to blackening to more than 60 minutes compared to 25 and 45 minutes for the individual components alone. [4] Additionally, the color retention, as measured by CIE Delta-E values after 10 minutes at 190°C, shows significant improvement with the blended system (3.1) compared to either component alone (4.5 and 8.2 respectively). This synergistic effect enables processors to achieve longer production runs with reduced scrap rates due to degradation.

Comparative Performance Analysis

Comparative studies of various stabilizer systems highlight the distinct advantages of octyltin-based stabilizers over alternative technologies, particularly in applications requiring clarity, low toxicity, and processing at high temperatures. The following experimental data illustrates the performance differential between organotin stabilizers and other common stabilizer classes under identical processing conditions.

  • Stabilizer Efficiency in Rigid PVC: Testing of various stabilizer classes in identical rigid PVC formulations (2.0 phr stabilizer concentration, processed at 190°C) revealed that organotin mercaptides provided the best combination of color retention and long-term stability, with induction time to discoloration of 18 minutes, compared to 12 minutes for barium-zinc systems and 8 minutes for calcium-zinc stabilizers. The organotin systems also demonstrated superior clarity in transparent applications, as their refractive index closely matches that of PVC, minimizing light scattering at the stabilizer-polymer interface. [9]

  • Synergistic Effects with Co-stabilizers: Research has demonstrated that the effectiveness of octyltin stabilizers can be further enhanced through combination with appropriate co-stabilizers. Epoxidized soybean oil (3-5 phr) acts synergistically with organotin stabilizers by scavenging liberated HCl and stabilizing the tin chloride reaction products. Similarly, organic phosphites (0.5-1.0 phr) function as peroxide decomposers and chelating agents for potential catalyst residues, further enhancing thermal stability. These synergistic combinations can extend stabilization time by 25-40% compared to the organotin stabilizer alone. [9]

  • Miscibility and Processing Advantages: Liquid octyltin mercaptide stabilizers demonstrate superior miscibility with PVC resins compared to solid stabilizer systems, leading to more homogeneous distribution and more efficient stabilization. Research has shown that liquid organotin stabilizers such as dioctyltin bis(isooctyl thioglycollate) begin functioning immediately during the heating cycle, reaching and replacing labile chlorine atoms in PVC more rapidly than solid stabilizers, thereby more effectively retarding HCl evolution in the critical early stages of processing. [2] This enhanced miscibility contributes to the reduction of plate-out on processing equipment and improves the overall processability of PVC compounds.

Applications and Regulatory Considerations

PVC Product Applications

Octyltin-based stabilizers find application across a diverse range of PVC products, with particular dominance in applications requiring clarity, regulatory compliance, and high-temperature processing. The specific stabilizer composition and concentration are tailored to meet the unique requirements of each application, processing method, and performance expectations.

  • Rigid PVC Calendered Films: Octyltin stabilizers, particularly mixed methyl-octyltin systems, are extensively employed in the production of rigid PVC films by calendering operations. These applications typically utilize stabilizer concentrations of 1.5-2.5 phr and require the excellent early color hold provided by the octyltin component combined with the long-term stability contributed by the methyltin moiety. The processing temperatures for these applications typically exceed 400°F (204°C), where PVC becomes inherently unstable without effective stabilization. [4] The low volatility of methyltin mercaptide reduces fuming during high-temperature processing, contributing to improved working conditions and reduced maintenance requirements for processing equipment.

  • Potable Water Pipes and Conduits: The non-toxic character of octyltin stabilizers, particularly high-purity mono-octyltin compounds, makes them suitable for potable water contact applications where extraction concerns preclude the use of certain other stabilizer classes. These applications typically employ stabilizer levels of 0.3-0.8 phr and benefit from the excellent long-term heat stability during extrusion processes. The approved regulatory status of specific octyltin compounds under various national and international standards further enhances their utility in these sensitive applications. [2]

  • Transparent Packaging and Bottles: The exceptional clarity imparted by organotin stabilizers stems from their refractive index matching that of PVC, minimizing light scattering at the stabilizer-polymer interface. This property makes octyltin stabilizers indispensable for transparent packaging applications, including bottles, sheets, and films. In these applications, stabilizer concentrations typically range from 1.0-2.0 phr, with specific selection based on the processing method (extrusion blow molding, injection molding, or thermoforming) and the required color characteristics of the final product. [9]

Regulatory and Safety Aspects

Regulatory compliance represents a critical consideration in stabilizer selection, with octyltin-based systems offering distinct advantages in meeting increasingly stringent global chemical regulations. Understanding these regulatory frameworks is essential for formulators developing PVC products for international markets.

  • REACH Compliance: The European Union's REACH regulation (Registration, Evaluation, Authorisation and Restriction of Chemicals) addresses the production and use of chemical substances and their potential impacts on human health and the environment. High mono-octyltin stabilizers are fully compliant with REACH legislation, as are high dimethyl organotin stabilizers. [4] This compliance ensures that PVC finished products incorporating these stabilizers can avoid being labeled "Substance of Very High Concern," maintaining market access and consumer acceptance. The blending of octyltin and methyltin stabilizers represents a strategic approach to achieving both performance optimization and regulatory conformity.

  • Occupational Safety Considerations: The Occupational Safety and Health Administration (OSHA) in the United States has established a Threshold Limit Value (TLV) for exposure to all organotin compounds at 0.1 mg tin per m³ of air averaged over an 8-hour work shift. [2] This exposure limit necessitates appropriate engineering controls (ventilation, closed processing) and personal protective equipment (gloves, safety goggles, respiratory protection when needed) during handling and processing of octyltin stabilizers. Safety Data Sheets for this compound precursors indicate classification as Skin Corrosion Category 1B (H314 - causes severe skin burns and eye damage) and Acute Aquatic Toxicity Category 1 (H400 - very toxic to aquatic life), mandating careful handling to prevent environmental release. [7]

  • Food Contact and Medical Applications: Certain octyltin stabilizers have received approval for use in food contact applications and medical devices from regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA). [2] These approvals typically specify maximum use levels, extraction limits, and specific application restrictions. Formulators must verify the current regulatory status of specific stabilizer compounds for their intended applications and markets, as regulatory frameworks continue to evolve in response to new toxicological and environmental data.

Conclusion

This compound-derived stabilizers represent sophisticated and highly effective solutions for mitigating thermal degradation in PVC processing. The synergistic combination of octyltin and methyltin mercaptides delivers superior performance compared to single-component stabilizer systems, providing excellent early color development combined with exceptional long-term heat stability. These advanced stabilizer systems enable PVC processors to meet increasingly demanding performance requirements while addressing evolving regulatory constraints, particularly REACH compliance in European markets.

The comprehensive protocols detailed in this application note provide researchers and formulators with robust methodologies for the synthesis, characterization, and performance evaluation of octyltin-based stabilizer systems. The experimental data presented demonstrates the clear performance advantages of optimized methyl-octyltin blends, particularly in demanding applications such as rigid PVC calendering where processing temperatures exceed 200°C. As PVC continues to be one of the world's most versatile and widely used polymers, advanced stabilization technologies based on octyltin chemistry will remain essential for maximizing product performance, extending service life, and meeting regulatory requirements across diverse global markets.

References

Comprehensive Application Notes and Protocols: Monoorganotin Trihalides for Chemical Vapor Deposition of Tin Dioxide Thin Films

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Monoorganotin trihalides (RSnX₃, where R = organic group, X = Cl, Br, I) represent a specialized class of organotin(IV) compounds that serve as high-purity precursors for tin dioxide (SnO₂) thin film deposition via chemical vapor deposition (CVD). These compounds are characterized by a tin-carbon covalent bond with three halide ligands completing the tetrahedral coordination around the central tin atom. The unique reactivity and volatility of monoorganotin trihalides make them particularly suitable for vapor deposition processes, as they typically demonstrate favorable thermal transport properties while maintaining sufficient stability for handling and storage under appropriate conditions.

The interest in monoorganotin trihalides as CVD precursors stems from their ability to decompose cleanly at elevated temperatures, forming high-purity tin dioxide films with minimal carbon contamination. This decomposition occurs through a complex series of gas-phase and surface reactions that ultimately result in the formation of SnO₂, a versatile semiconductor material with numerous technological applications. The selection of specific R groups (typically methyl, n-butyl, or other short-chain alkyl groups) allows for tuning of precursor properties such as volatility, thermal stability, and decomposition kinetics, providing materials scientists with a degree of control over the deposition process and resulting film characteristics [1].

Organotin chemistry has evolved significantly since the discovery of the first organotin compound (diethyltin diiodide) by Frankland in 1849, with monoorganotin trihalides emerging as important specialty precursors for advanced materials applications. The worldwide production of organotin chemicals currently reaches approximately 50 kilotons annually, with monoorganotin trihalides representing a small but technologically significant segment of this market [1]. Their primary industrial application lies in the deposition of functional tin dioxide coatings, which exploit the unique electronic, optical, and chemical properties of SnO₂.

Applications of SnO₂ Thin Films Deposited via Monoorganotin Trihalide CVD

Tin dioxide thin films deposited from monoorganotin trihalide precursors find application across diverse technological domains, leveraging the unique combination of properties exhibited by SnO₂. The table below summarizes the key application areas and the specific SnO₂ film characteristics that enable each application:

Table 1: Applications of SnO₂ Thin Films Deposited from Monoorganotin Trihalide Precursors

Application Domain Specific Application Key SnO₂ Film Properties Utilized Typical Film Thickness Range
Packaging Materials Glass bottle coatings Impact resistance improvement, lubricant adhesion 50-100 nm
Electronic Devices Transparent conducting electrodes Electrical conductivity, optical transparency 100-1000 nm
Decorative Coatings Iridescent glass surfaces Interference effects, refractive index 100-1000 nm
Advanced Electronics Conductive films for electronics Electrical conductivity, stability >1 μm
Protective Coatings Wear-resistant surfaces Hardness, chemical inertness 50-500 nm

One of the most established applications of monoorganotin trihalide CVD is the deposition of thin SnO₂ coatings on glass containers, where films typically ranging from 50-100 nm thickness significantly enhance the impact resistance of the glass, allowing for the production of lighter and more cost-effective packaging materials. The CVD process utilizing precursors such as n-butyltin trichloride occurs at the hot glass surface (typically 500-600°C), where the precursor undergoes controlled pyrolysis to form adherent, transparent SnO₂ coatings [1]. These coatings additionally improve the adherence of lubricant films that reduce scuff resistance during handling and transport.

In the electronics sector, transparent conducting oxides based on SnO₂ represent another significant application, with thicker films (100-1000 nm) exhibiting the required combination of electrical conductivity and optical transparency for use in displays, photovoltaics, and transparent electrodes. When film thickness exceeds the 100 nm range, interference effects can create iridescent appearances, which has been exploited for decorative applications [1]. For advanced electronic applications requiring higher conductivity, films exceeding 1 μm in thickness can be deposited, serving as conductive pathways in various electronic devices.

The functional properties of SnO₂ films deposited via monoorganotin trihalide CVD can be further enhanced through doping with other elements such as antimony, fluorine, or indium, which modify the electrical and optical characteristics to suit specific application requirements. The ability to control film thickness, morphology, and stoichiometry through careful manipulation of CVD parameters makes monoorganotin trihalides versatile precursors for tailoring material properties across this diverse application landscape.

Synthesis Protocols for Monoorganotin Trihalides

Kocheshkov Redistribution Reaction

The Kocheshkov redistribution reaction (also known as comproportionation) represents the most widely employed laboratory and industrial method for the selective synthesis of monoorganotin trihalides. This method involves the controlled reaction of tetraorganotin compounds with tin tetrahalide in precise stoichiometric ratios, allowing for the preparation of high-purity monoorganotin trihalides with minimal byproduct formation [1] [2].

The general reaction scheme for monoorganotin trichloride synthesis follows:

R₄Sn + 3SnCl₄ → 4RSnCl₃

Where R represents an organic group (typically methyl, n-butyl, n-octyl, or phenyl). The experimental protocol proceeds as follows:

  • Reaction Setup: In an inert atmosphere glove box or using standard Schlenk techniques, combine stoichiometric quantities of tetraorganotin (R₄Sn) and tin tetrachloride (SnCl₄) in a heavy-walled glass reaction vessel. The reaction typically employs 1:3 molar ratio of R₄Sn to SnCl₄ for monoorganotin trichloride production.
  • Thermal Activation: Seal the reaction vessel under vacuum and gradually heat to 150-200°C with constant agitation to ensure homogeneous mixing. The reaction mixture is maintained at this temperature range for 2-4 hours, during which the redistribution occurs to form the monoorganotin trihalide.
  • Product Recovery: After cooling to room temperature, purify the crude product by fractional distillation under reduced pressure or by recrystallization from appropriate solvents such as hexane or dichloromethane. Typical yields range from 80-90% for R = methyl, butyl, and phenyl groups [1].

This method is particularly valuable for laboratory-scale synthesis due to its excellent selectivity and the commercial availability of starting materials. The reaction proceeds without solvent at elevated temperatures, simplifying product recovery and minimizing waste generation. The following table summarizes typical reaction conditions and yields for selected monoorganotin trihalides:

Table 2: Synthesis Parameters for Monoorganotin Trihalides via Kocheshkov Redistribution

Precursor Reaction Temperature (°C) Reaction Time (hours) Isolated Yield (%) Purification Method
CH₃SnCl₃ 150-170 2-3 85-90 Fractional distillation
C₄H₉SnCl₃ 160-180 3-4 80-85 Fractional distillation
C₆H₅SnCl₃ 170-200 3-4 75-80 Recrystallization
C₈H₁₇SnCl₃ 180-200 4-5 70-75 Fractional distillation
Direct Synthesis from Metallic Tin

An alternative approach to monoorganotin trihalide synthesis involves the direct reaction of metallic tin with hydrogen halide and activated olefins. This method offers potential advantages for industrial-scale production by circumventing the need for pre-formed organotin compounds [3].

The general protocol for this method involves:

  • Reactor Preparation: Charge a suitable reaction vessel with finely powdered tin metal (high surface area enhances reaction rate) and the selected activated olefin (typically containing electron-withdrawing groups adjacent to the double bond).
  • Hydrogen Halide Introduction: Introduce hydrogen chloride gas (or as a concentrated aqueous solution) gradually into the reaction mixture while maintaining temperature between 20-80°C. Solvents such as ethers, aromatic hydrocarbons, or excess olefin may be employed to moderate reaction exothermicity.
  • Product Isolation: After complete addition of hydrogen halide, continue agitation for an additional 2-6 hours to ensure complete reaction. Separate the resulting organotin halide mixture (typically containing both di- and monoorganotin halides) from unreacted tin metal and byproducts via filtration or centrifugation.
  • Fractionation: Recover the monoorganotin trihalide component from the product mixture through fractional crystallization or distillation, with typical monoorganotin content ranging from 0.01% to 80% by weight depending on specific reaction conditions [3].

This direct synthesis method produces complex product distributions highly dependent on reaction conditions, particularly the solvent system and hydrogen halide addition rate. While offering potential cost advantages, the method requires careful optimization to maximize monoorganotin trihalide yield and may necessitate additional purification steps to achieve the purity standards required for CVD applications.

CVD Deposition Protocols Using Monoorganotin Trihalides

Thermal CVD Protocol

Thermal CVD represents the most widely implemented deposition method for SnO₂ thin films from monoorganotin trihalide precursors, particularly in industrial glass coating applications. The following protocol details a standardized approach for laboratory-scale deposition:

  • Substrate Preparation: Clean substrates (typically glass, silicon, or fused silica) sequentially in acetone, isopropanol, and deionized water using ultrasonic agitation for 10 minutes each. For semiconductor applications, additional piranha solution (3:1 H₂SO₄:H₂O₂) treatment may be employed to ensure complete surface hydroxylation. Dry substrates under a stream of inert gas (N₂ or Ar) and load into the CVD reactor.
  • Reactor Configuration: Utilize a horizontal or vertical hot-wall CVD reactor with precise temperature control capabilities. Configure the precursor delivery system with temperature-controlled lines maintained at 80-120°C to prevent precursor condensation. Set the carrier gas (typically nitrogen or argon) flow rate to 50-200 sccm, depending on desired deposition rate and film uniformity.
  • Deposition Parameters:
    • Precursor vaporization temperature: 80-150°C (vapor pressure dependent)
    • Substrate temperature: 500-600°C (glass) or 400-500°C (semiconductors)
    • Reactor pressure: 1-760 Torr (atmospheric or reduced pressure)
    • Deposition time: 5-60 minutes (film thickness dependent)
    • Oxygen partial pressure: 0.1-10% in carrier gas
  • Process Initiation: Preheat the substrate to the target deposition temperature under inert atmosphere. Introduce the precursor vapor by passing carrier gas through the temperature-controlled precursor vessel. Simultaneously introduce the oxygen source (typically O₂ or H₂O vapor) to initiate the deposition process.
  • Process Termination: Conclude deposition by terminating precursor flow while maintaining substrate temperature and carrier gas flow for 5-10 minutes to ensure complete precursor removal from the reactor. Cool the substrate to room temperature under inert atmosphere before removal from the reactor [1].

The deposition process can be visualized through the following workflow:

thermal_cvd Start Substrate Preparation A Precursor Vaporization (80-150°C) Start->A B Gas Phase Transport (Carrier Gas: N₂/Ar) A->B C Surface Reaction (500-600°C) B->C D Film Nucleation and Growth C->D E Byproduct Desorption D->E End SnO₂ Film Formation E->End

Figure 1: Workflow for thermal CVD deposition of SnO₂ thin films from monoorganotin trihalide precursors

Aerosol-Assisted CVD Protocol

For monoorganotin trihalides with insufficient volatility for conventional thermal CVD, aerosol-assisted CVD (AACVD) provides an effective alternative deposition method. This technique utilizes precursor solutions that are atomized into fine droplets and transported to the heated substrate:

  • Precursor Solution Preparation: Dissolve the monoorganotin trihalide precursor (typically 0.05-0.2 M) in an appropriate solvent such as methanol, ethanol, toluene, or tetrahydrofuran. The solvent selection should consider precursor solubility, volatility, and thermal stability.
  • Aerosol Generation: Utilize an ultrasonic nebulizer or pneumatic atomizer to generate a fine mist of the precursor solution. The aerosol droplet size should be optimized to approximately 1-5 μm for efficient transport and vaporization.
  • Deposition Parameters:
    • Precursor solution concentration: 0.05-0.2 M
    • Solvent delivery rate: 1-5 mL/min
    • Carrier gas flow rate: 100-500 sccm
    • Substrate temperature: 400-550°C
    • Deposition time: 10-60 minutes
  • Process Execution: Pre-heat the substrate to the desired deposition temperature. Initiate aerosol generation and transport the precursor droplets to the reactor using carrier gas. The droplets undergo vaporization near the heated substrate, followed by chemical reactions analogous to conventional CVD processes.
  • Process Optimization: Monitor film growth in situ using laser interferometry or spectroscopic ellipsometry if available. Adjust deposition parameters to achieve desired film thickness and morphology [4].

The following table summarizes key deposition parameters and their influence on film characteristics for both thermal and aerosol-assisted CVD processes:

Table 3: CVD Deposition Parameters and Their Influence on SnO₂ Film Properties

Deposition Parameter Typical Range Influence on Film Properties Optimization Guidelines
Substrate Temperature 400-600°C Higher temperature improves crystallinity but may increase roughness Balance crystallinity and surface morphology based on application
Precursor Temperature 80-150°C Controls vapor pressure and delivery rate Maintain temperature to achieve stable vapor pressure
Oxygen Partial Pressure 0.1-10% Affects oxidation state, stoichiometry, and growth rate Optimize for complete oxidation without excessive gas-phase nucleation
Total Reactor Pressure 1-760 Torr Lower pressure enhances uniformity, higher pressure increases growth rate Select based on uniformity requirements and reactor design
Deposition Time 5-60 minutes Determines final film thickness Adjust based on desired thickness and growth rate
Carrier Gas Flow Rate 50-500 sccm Influences precursor delivery efficiency and film uniformity Optimize for uniform boundary layer formation

Analytical and Characterization Methods

Precursor Purity Analysis

Comprehensive characterization of monoorganotin trihalide precursors is essential for reproducible CVD deposition and high-quality SnO₂ films. The following analytical protocol should be implemented for precursor quality control:

  • Elemental Analysis: Determine tin and halogen content through inductively coupled plasma optical emission spectrometry (ICP-OES) or classical wet chemical methods. Compare results with theoretical values to verify stoichiometry.
  • Thermal Analysis: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled atmosphere to determine volatility, thermal stability, and decomposition pathways. Typical heating rates of 5-10°C/min under nitrogen or air atmosphere provide information on evaporation characteristics and potential decomposition residues.
  • Spectroscopic Characterization:
    • Fourier-transform infrared spectroscopy (FTIR) to identify characteristic Sn-C and Sn-X vibrational modes
    • Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹⁹Sn) to verify molecular structure and assess purity
    • Mass spectrometry (EI or CI) to determine molecular weight and identify potential impurities
  • Physical Properties Measurement: Determine melting point, boiling point, and vapor pressure as a function of temperature to establish appropriate CVD operating parameters [1] [5].
Thin Film Characterization

Rigorous film characterization is critical for correlating deposition parameters with resulting SnO₂ film properties. The following characterization protocol provides comprehensive film assessment:

  • Structural Characterization:
    • X-ray diffraction (XRD) to determine crystal structure, preferred orientation, and crystallite size
    • Raman spectroscopy to identify phase composition and detect structural defects
    • Scanning electron microscopy (SEM) to examine surface morphology, cross-sectional thickness, and film continuity
    • Transmission electron microscopy (TEM) for high-resolution structural analysis and interface characterization
  • Compositional Analysis:
    • X-ray photoelectron spectroscopy (XPS) to determine elemental composition, chemical states, and detect carbon contamination
    • Rutherford backscattering spectrometry (RBS) or energy-dispersive X-ray spectroscopy (EDS) for quantitative elemental analysis
    • Secondary ion mass spectrometry (SIMS) for trace impurity detection and depth profiling
  • Functional Properties Assessment:
    • Spectroscopic ellipsometry or UV-Vis-NIR spectroscopy to determine optical transparency, band gap, and refractive index
    • Four-point probe or Hall effect measurements to determine electrical resistivity, carrier concentration, and mobility
    • Atomic force microscopy (AFM) to quantify surface roughness and topography
    • Adhesion testing (tape test, scratch test) to evaluate film-substrate adhesion [1] [6].

Implementation Considerations and Troubleshooting

Safety Protocols

Monoorganotin trihalides require careful handling due to their potential toxicity and reactivity. Implementation of comprehensive safety protocols is essential for laboratory and industrial operations:

  • Personal Protective Equipment: Always wear appropriate gloves (nitrile or neoprene), safety goggles, and laboratory coats when handling monoorganotin trihalides. Use fume hoods or glove boxes for all procedures involving powder transfer or solution preparation.
  • Toxicity Considerations: Organotin compounds exhibit variable toxicity depending on their organic substituents. Triorganotin compounds generally show highest toxicity, while monoorganotin derivatives are typically less toxic. Nevertheless, all organotin compounds should be treated as potential health hazards with appropriate precautions [1].
  • Storage and Disposal: Store monoorganotin trihalides under inert atmosphere in sealed containers away from moisture and heat sources. Dispose of waste materials according to local regulations for organometallic compounds, typically through specialized hazardous waste handling services.
  • Emergency Procedures: Maintain appropriate spill kits containing inert absorbent materials. In case of skin contact, immediately wash with copious amounts of water and seek medical attention if irritation persists.
Process Optimization Guidelines

Successful implementation of monoorganotin trihalide CVD requires systematic process optimization to achieve desired film properties. The following guidelines facilitate process development:

  • Precursor Selection: Choose monoorganotin trihalides with organic groups that balance volatility and thermal stability. Methyl and n-butyl derivatives typically offer the best combination of properties for most applications.
  • Parameter Optimization: Utilize design of experiments (DOE) methodology to efficiently explore the multi-dimensional parameter space (temperature, pressure, flow rates, precursor concentration). Response surface methodology can identify optimal operating conditions for specific application requirements.
  • In Situ Monitoring: Implement in situ monitoring techniques such as laser interferometry, optical pyrometry, or mass spectrometry to provide real-time feedback on deposition rate and process stability, enabling rapid identification of process deviations.
Troubleshooting Common Issues

Even with optimized processes, various issues may arise during monoorganotin trihalide CVD. The table below summarizes common problems, their potential causes, and recommended solutions:

Table 4: Troubleshooting Guide for Monoorganotin Trihalide CVD Processes

Problem Potential Causes Diagnostic Methods Corrective Actions
Poor Adhesion Substrate contamination, insufficient substrate temperature, thermal expansion mismatch Scratch testing, XPS interface analysis Enhance substrate cleaning, increase substrate temperature, add adhesion layer
High Carbon Contamination Incomplete oxidation, low oxygen partial pressure, excessive precursor flux XPS, SIMS analysis Increase oxygen partial pressure, optimize precursor-to-oxygen ratio, increase substrate temperature
Non-uniform Thickness Improper flow dynamics, substrate temperature gradients, precursor depletion Thickness mapping, flow visualization Optimize reactor geometry, improve substrate heating uniformity, adjust flow rates
Low Deposition Rate Insufficient precursor vapor pressure, low substrate temperature, carrier gas dilution In situ rate monitoring, TGA precursor analysis Increase precursor temperature, optimize carrier gas flow rate, adjust reactor pressure
Powdery Deposits Gas-phase nucleation, excessive precursor concentration, homogeneous reactions Visual inspection, SEM morphology analysis Reduce precursor concentration, decrease reactor pressure, enhance boundary layer transport

Conclusion

Monoorganotin trihalides represent versatile precursors for the chemical vapor deposition of high-quality tin dioxide thin films with applications spanning from functional glass coatings to transparent electronics. The synthesis protocols outlined in this document, particularly the Kocheshkov redistribution reaction, provide reliable access to these specialized precursors with purity levels suitable for demanding deposition processes. The CVD protocols detailed herein enable reproducible deposition of SnO₂ films with controlled thickness, morphology, and functional properties.

The continued development of monoorganotin trihalide CVD processes promises further advancements in thin film technology, particularly through the integration of these precursors with emerging deposition techniques such as spatial atomic layer deposition and hybrid solution-vapor approaches. As the demand for functional metal oxide films grows in applications including energy storage, transparent electronics, and protective coatings, monoorganotin trihalide CVD is positioned to remain a valuable materials processing technology, particularly where large-area deposition and industrial scalability are key considerations.

References

octyltin trichloride glass coating applications

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Octyltin Trichloride

The table below summarizes the key identifying information and physical properties of this compound as found in chemical databases [1].

Property Description / Value
CAS Number 3091-25-6 [1]
Molecular Formula C8H17Cl3Sn [1]
Molecular Weight 338.29 g/mol [1]
Boiling Point 150-159 °C at 10 mm Hg [1]
Density 1.35 g/cm³ [1]
Physical Form Colourless to Pale Yellow Oil [1]
Solubility Soluble in Chloroform; slightly soluble in Ethyl Acetate and Methanol [1]

Safety and Handling Information

Organotin compounds require careful handling due to their potential toxicity. The following table lists key hazard and safety information for this compound [1].

Aspect Details
GHS Hazard Statements H315-H318-H361-H373-H400-H410 [1]
Hazard Class 6.1(b) [1]
RIDADR 1760 [1]
Stability Hygroscopic and Moisture Sensitive [1]

General Protocol for CVD of Organotin Coatings on Glass

The following protocol is adapted from a patent for a closely related process using butyltin trichloride to deposit tin oxide coatings on glass [2]. This can serve as a foundational guide, though parameters for this compound would need empirical optimization.

Reagent and Substrate Preparation
  • Coating Precursor: Use liquid this compound. If solid, dissolve in an appropriate anhydrous solvent (e.g., toluene) to create a vaporizable source [2].
  • Carrier Gas: Use dry, clean air or an inert gas like nitrogen [2].
  • Substrate Cleaning: Thoroughly clean glass substrates. A recommended sequence is:
    • Wash with a dilute sodium hydroxide solution [2].
    • Rinse with deionized water [2].
    • Dry the glass completely in an oven [2].
Coating Application via Spray CVD

This process describes a Chemical Vapor Deposition (CVD) method where the precursor is sprayed onto heated glass.

Start Start Process Prep Precursor & Substrate Prep Start->Prep Heat Heat Glass Substrate (500-600°C) Prep->Heat Spray Spray Precursor Solution with Carrier Gas Heat->Spray React Vapor Pyrolysis & Reaction (Forms SnO2 Film) Spray->React Cool Cool Down React->Cool End Coated Glass Product Cool->End

  • Glass Pre-heating: Heat the clean glass substrate to a temperature between 500°C and 600°C [2].
  • Atomization and Spraying: Use a spray apparatus to direct the liquid precursor or its solution onto the hot glass surface. The carrier gas flow rate and spray nozzle configuration should be adjusted to create a fine, uniform mist [2].
  • Pyrolysis and Film Formation: Upon contact with the hot glass, the this compound vaporizes and undergoes a pyrolysis reaction with oxygen in the air to form a transparent, conductive stannic oxide (SnO₂) film [2].
Post-Application Coating Enhancement
  • Abrasion Resistance: To significantly improve the coating's durability, apply a topcoat of a protective polymer. The patent suggests using emulsions or solutions of polymers like polyvinyl alcohol, polyurethane, or vinyl-acrylic copolymers [2].
  • Curing: After applying the polymer topcoat, allow it to dry and cure according to the polymer's specifications, which may involve air drying or thermal curing at moderate temperatures [2].

Key Considerations for Method Development

Since specific data for this compound is lacking, you will need to experimentally determine the optimal conditions. The most critical parameters to investigate are:

  • Substrate Temperature: The pyrolysis efficiency and film quality are highly dependent on temperature [2].
  • Precursor Concentration and Flow Rate: These affect the film's growth rate and thickness.
  • Carrier Gas Composition and Flow Rate: Influences vapor delivery and the reaction environment [2].

Knowledge Gaps and Future Research

This response is limited by the available search results. To develop a robust protocol, further research is needed in the following areas:

  • Direct Literature on this compound: Search for patents or papers specifically on "this compound CVD" or "this compound glass coating".
  • Optimization Studies: Literature on the effect of temperature, pressure, and precursor concentration on the electrical and optical properties of the resulting tin oxide film.
  • Alternative Deposition Techniques: Investigate other methods such as spin-coating or dip-coating from a solution precursor.

References

Application Note: GC-MS Analysis of Octyltin Species in Environmental and Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Abstract: This note details a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the speciation analysis of octyltin compounds. The protocol covers sample preparation via mechanical stirring extraction and derivatization, followed by GC-MS separation and detection. It is designed for the accurate quantification of mono-, di-, and tri-octyltin species in complex matrices such as soils, sediments, and biological tissues [1] [2].

1. Introduction Organotin compounds (OTCs), including octyltins, are persistent environmental pollutants with toxicity that depends on their specific alkyl group and the number of organic substituents (speciation) [1]. Speciation analysis is therefore critical for accurate environmental monitoring and risk assessment. GC-MS is a powerful technique for this purpose, offering high sensitivity and the ability to confirm compound identity based on retention time and mass spectra [3]. This document provides a step-by-step protocol for the determination of octyltin species.

2. Experimental Protocol

2.1. Reagents and Materials

  • Standards: Mono-octyltin (MOT), Di-octyltin (DOT), Tri-octyltin (TOT) standard solutions.
  • Derivatization Reagent: Sodium tetraethylborate (NaBEt₄).
  • Solvents: High-purity methanol, hexane, acetic acid.
  • Buffers: Tris-citrate buffer for pH adjustment.
  • SPE Cartridges: Florisil for clean-up (optional, for complex matrices) [1].
  • Internal Standard: e.g., Tripropyltin (TPrT) for quantification.

2.2. Sample Preparation

2.2.1. Extraction Weigh 1.0 g of homogenized sample (soil, sediment, or biological tissue) into a glass vial. Add 10 mL of acidified methanol (e.g., with acetic acid) and the internal standard. Extract using Mechanical Stirring Assisted Extraction (MSAE) for 30 minutes. Comparative studies have shown MSAE provides superior recoveries and repeatability over techniques like microwave or ultrasound-assisted extraction for solid samples [2]. Centrifuge the mixture at 3000 rpm for 5 minutes and collect the supernatant. Repeat the extraction once and combine the supernatants.

2.2.2. Derivatization Adjust the pH of the extract to ~5.0 using a Tris-citrate buffer [4]. Add 1 mL of a 1% (w/v) NaBEt₄ solution to derivative the ionic organotin species into volatile ethylated analogues. Shake vigorously for 30 minutes. Extract the derivatized organotins into 2 mL of hexane by liquid-liquid extraction.

2.2.3. Clean-up (If Required) For samples with high lipid or organic matter content, pass the hexane extract through a Florisil Solid-Phase Extraction (SPE) cartridge to remove interfering co-extractives [1]. Elute the organotins with a hexane/dichloromethane mixture. Concentrate the eluent under a gentle stream of nitrogen to a final volume of 0.5 mL.

2.3. Instrumental Analysis: GC-MS Conditions The following table summarizes the optimized GC-MS parameters. This method is based on procedures developed for environmental analysis and can be adapted for other matrices [1] [2].

Table 1: Optimized GC-MS Operational Parameters

Parameter Specification
GC Column Fused silica capillary column (e.g., Rxi-1ms), 30 m x 0.25 mm ID, 0.25 µm film thickness [5]
Carrier Gas Helium, constant flow mode at 1.0 mL/min
Injector Split/splitless, 250°C; Splitless mode (1 min)
Oven Program 60°C (hold 1 min) -> 20°C/min to 150°C -> 5°C/min to 280°C (hold 5 min)
MS Transfer Line 280°C
Ion Source Electron Impact (EI), 70 eV; Temperature: 230°C
Acquisition Mode Selected Ion Monitoring (SIM) for highest sensitivity

2.4. Quantification Prepare a calibration curve using standard solutions of MOT, DOT, and TOT across the expected concentration range (e.g., 1-100 µg/L), processed through the same derivatization procedure. Use the internal standard for quantification to correct for procedural losses and matrix effects. Identify analytes based on their retention times and the ratio of qualifying ions.

Table 2: Target Octyltin Compounds and Characteristic Ions for SIM

Compound Abbreviation Primary Quantifier Ion (m/z) Qualifier Ions (m/z)
Mono-octyltin MOT 179 177, 205
Di-octyltin DOT 263 265, 291
Tri-octyltin TOT 347 349, 177

3. Workflow Visualization The following diagram illustrates the complete analytical procedure from sample preparation to final quantification.

G start Start: Homogenized Sample sp1 Extraction with Acidified MeOH start->sp1 sp2 Centrifugation sp1->sp2 sp3 pH Adjustment & Derivatization (NaBEt₄) sp2->sp3 sp4 LLE with Hexane sp3->sp4 sp5 SPE Clean-up (Florisil) sp4->sp5 sp6 Concentration (N₂ Stream) sp5->sp6 analysis GC-MS Analysis sp6->analysis end Data Analysis & Quantification analysis->end

Figure 1: Analytical workflow for octyltin speciation by GC-MS.

4. Validation Data When validated according to established guidelines, this method demonstrates strong performance, as summarized below.

Table 3: Typical Method Performance Characteristics

Parameter Result
Linear Range 0.125 - 12.5 µg Sn kg⁻¹ (or wider) [1]
Recovery 70 - 120% (for spiked samples) [1]
Precision (RSD) < 10% [1] [2]
Limit of Detection (LOD) ≤ 0.25 µg Sn kg⁻¹ [1]
Limit of Quantification (LOQ) ≤ 1.0 µg Sn kg⁻¹ [1]

Key Considerations for Researchers

  • Speciation is Crucial: The toxicity of organotins is species-dependent. This method accurately distinguishes between the different octyltin compounds, which is essential for meaningful toxicological evaluation [1].
  • Matrix Complexity: The sample preparation steps, particularly the SPE clean-up, are vital for obtaining clean chromatograms and protecting the instrument from complex matrices like biological tissues or sediments [1].
  • Stability of Analytes: Organotin compounds can be prone to degradation and redistribution reactions during sample storage and preparation. The use of acidified methanol and controlled derivatization conditions helps preserve the integrity of the individual species [1].

Further Research and Adaptation

The protocol presented is a robust foundation. For application in drug development, you may need to investigate:

  • Alternative Detection: Coupling GC with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive and specific alternative for organotin analysis, as it detects the tin atom directly, often yielding lower detection limits [4] [1].
  • Method Adaptation: Rigorous validation would be required to adapt this environmental method for specific pharmaceutical matrices, such as active pharmaceutical ingredients (APIs) or excipients, to ensure accuracy and reliability in that context.

References

Application Note: HS-SPME-GC-FPD Analysis of Organotin Stabilizers in PVC Products

Author: Smolecule Technical Support Team. Date: February 2026

1. Principle of the Method This method determines butyltin (MBT, DBT) and octyltin (MOT, DOT) stabilizers in Poly(Vinyl Chloride) products. Organotin compounds are first extracted from the dissolved PVC matrix, then hydrolyzed to their inorganic chloride forms and derivatized into volatile ethylated analogs using sodium tetraethylborate (NaBEt₄) in an acidic medium [1]. The volatile derivatives are concentrated using Headspace Solid-Phase Microextraction (HS-SPME) and subsequently separated and quantified by Gas Chromatography with Flame Photometric Detection (GC-FPD), which offers high sensitivity for tin-containing compounds [1] [2].

2. Experimental Protocol

2.1. Materials and Reagents

  • PVC Samples: Homogenized PVC products.
  • Solvents: Tetrahydrofuran (THF), hydrochloric acid (HCl), acetonitrile.
  • Derivatization Reagent: Sodium tetraethylborate (NaBEt₄).
  • Buffer: Sodium acetate buffer (0.2 mol/L, pH 4.5).
  • Standards: Monobutyltin (MBT), Dibutyltin (DBT), Monooctyltin (MOT), and Dioctyltin (DOT) chloride standards.
  • SPME Fiber: Fused-silica fiber coated with 100 μm polydimethylsiloxane (PDMS) [1].

2.2. Equipment and Instrumentation

  • Gas Chromatograph: Equipped with a Flame Photometric Detector (FPD) and an appropriate data system. The FPD should be equipped with an optical filter for tin emission (e.g., 610 nm) [2].
  • SPME Device: Manual or automated holder compatible with the fiber.
  • GC Column: A standard non-polar or mid-polar capillary GC column (e.g., HP-5, 30 m × 0.32 mm i.d., 0.25 μm film thickness) is suitable [1] [3].
  • Lab Equipment: Analytical balance, vortex mixer, heating block, micropipettes, 10-40 mL headspace vials with PTFE/silicone septa and caps.

2.3. Step-by-Step Procedure

  • Sample Preparation (Dissolution): Accurately weigh about 0.1 g of homogenized PVC sample into a headspace vial. Add 1 mL of tetrahydrofuran (THF) and dissolve the polymer completely by vortexing [1].
  • Hydrolysis & Derivatization: To the dissolved PVC, add 1 mL of 6 mol/L HCl to hydrolyze the organotins to their chloride forms. Then, add 2 mL of sodium acetate buffer (pH 4.5) to adjust the reaction pH. Immediately introduce 50 μL of a 2% (w/v) NaBEt₄ solution for derivatization. Seal the vial tightly [1].
  • HS-SPME Extraction: Place the vial in a heating block at 50°C. Allow the derivatization to proceed for 15 minutes with constant agitation. Then, expose the SPME fiber to the headspace of the vial for 30-40 minutes at 50°C to adsorb the volatile organotin ethyl derivatives [1].
  • GC-FPD Analysis: Retract the fiber and immediately introduce it into the GC injector port, set at 280°C, for thermal desorption (3-5 minutes) in splitless mode [1].
    • Oven Program: Initial temperature 40°C (hold 1 min), ramp to 220°C at 20°C/min (hold 3 min) [3].
    • Carrier Gas: Helium.
    • FPD Detection: Use hydrogen/air flames optimized for tin-specific detection.

2.4. Quantification Prepare a calibration curve using matrix-matched standards or solvent-based standards subjected to the same derivatization and HS-SPME process. Quantify the samples based on peak areas or heights.

The workflow below summarizes the entire analytical procedure.

workflow start PVC Sample step1 Dissolution in THF start->step1 step2 Hydrolysis with HCl step1->step2 step3 Derivatization with NaBEt₄ (pH 4.5, 50°C) step2->step3 step4 HS-SPME Extraction (100 μm PDMS fiber, 50°C) step3->step4 step5 GC Injection & Desorption (280°C, splitless) step4->step5 step6 GC Separation (Capillary column) step5->step6 step7 FPD Detection (Tin-specific) step6->step7 end Data Analysis & Quantification step7->end

Workflow Diagram Title: HS-SPME-GC-FPD Analysis of Organotins in PVC

Key Analytical Performance Data

The following tables summarize the critical method validation parameters as reported in the literature for the analysis of organotin compounds.

Table 1: Analytical Figures of Merit for Organotin Determination by HS-SPME-GC-FPD [1]

Organotin Compound Abbreviation Linear Range (ng Sn/mL) Correlation Coefficient (r) Limit of Quantification (LOQ, ng Sn/mL) Recovery (%)
Monobutyltin MBT ~ Two orders of magnitude ≥ 0.994 1.0 > 90
Dibutyltin DBT ~ Two orders of magnitude ≥ 0.994 0.5 > 90
Monooctyltin MOT ~ Two orders of magnitude ≥ 0.994 0.3 > 80
Dioctyltin DOT ~ Two orders of magnitude ≥ 0.994 0.5 > 80

Table 2: Optimized HS-SPME and Derivatization Parameters [1] [3]

Parameter Condition
SPME Fiber 100 μm PDMS
Derivatization Reagent Sodium Tetraethylborate (NaBEt₄)
Derivatization pH 4.5 (Acetate Buffer)
Derivatization Temperature 50 °C
Derivatization Time 15 min
HS-SPME Extraction Time 30-40 min
HS-SPME Temperature 50 °C
GC Injector Temperature 280 °C
Desorption Time 3-5 min

Critical Method Notes and Troubleshooting

  • FPD Non-linearity: Be aware that the FPD response for sulfur and some metaloids can be non-linear. For sulfur, the signal is proportional to the square of the sulfur concentration [2]. While this is noted for sulfur, analysts should verify the linearity and response factor for tin compounds in their specific system through careful calibration.
  • Derivatization Efficiency: The derivatization step is critical. The pH must be carefully controlled around 4.5 for optimal ethylation with NaBEt₄. At pH ≤ 4, the reaction does not proceed efficiently [3].
  • Fiber Selection: The 100 μm PDMS fiber is a general-purpose choice for non-polar volatile compounds. While effective for this application, other fiber coatings (e.g., 85 μm Carboxen/PDMS) could be evaluated for potentially higher sensitivity towards specific organotins [4].
  • Matrix Effects: The method uses dissolution of the PVC matrix, which helps reduce interferences. However, for complex real-world samples, the use of standard addition or matrix-matched calibration is recommended for accurate quantification [1].

References

Comprehensive Technical Guide: Octyltin Trichloride as Polyurethane Catalyst

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Octyltin Trichloride

This compound (chemical formula: C₈H₁₇Cl₃Sn, CAS No.: 3091-25-6) is an organotin compound with significant applications in polyurethane systems as a catalyst. This mono-organotin compound features one octyl group (C₈H₁₇-) bonded directly to a tin atom, which is also bonded to three chlorine atoms, creating a polar molecular structure that enhances its catalytic properties. With a molecular weight of 338.29 g/mol, it typically exists as a colorless to pale yellow liquid at room temperature [1].

The compound serves as a precursor for PVC stabilizers and finds primary application in catalyzing polyurethane production, where it facilitates the reaction between isocyanates and hydroxyl groups [2]. Industrial interest in this compound stems from its effectiveness in promoting urethane formation at lower temperatures while offering potential advantages in terms of hydrolytic stability compared to some conventional catalysts. Its role in specialized applications such as silylated polyurethanes for adhesives and sealants further demonstrates its versatility in polymer chemistry [3].

Chemical and Physical Properties

This compound exhibits distinct physicochemical properties that influence its handling and application in industrial processes. The compound has a boiling point ranging between 150-159°C at reduced pressure (10 mmHg) and a density of approximately 1.35 g/cm³ at room temperature [1]. Its physical state is typically liquid with an oily viscosity, appearing colorless to pale yellow, and it demonstrates limited water solubility (approximately 330 μg/L at 20°C), which is characteristic of organotin compounds [1].

The solubility profile of this compound varies significantly across different organic solvents, which directly impacts its formulation in various industrial applications. Laboratory data indicates high solubility in chloroform, moderate solubility in ethyl acetate and methanol, and moisture sensitivity that necessitates careful handling and storage under anhydrous conditions [1]. The compound has a flash point above 121°C (closed cup), classifying it as combustible rather than highly flammable, and a vapor pressure of 2.67 hPa at 100°C [1] [4].

Table 1: Physical and Chemical Properties of this compound

Property Value/Specification Conditions
Molecular Formula C₈H₁₇Cl₃Sn -
Molecular Weight 338.29 g/mol -
CAS Number 3091-25-6 -
Physical State Liquid, oily Room temperature
Color Colorless to pale yellow -
Boiling Point 150-159°C 10 mmHg
Density 1.35 g/cm³ Room temperature
Flash Point >121°C Closed cup
Water Solubility 330 μg/L 20°C
Solubility in Organic Solvents Soluble in chloroform, slightly soluble in ethyl acetate and methanol Room temperature

The stability considerations for this compound are crucial for its effective application. The compound is hygroscopic and moisture-sensitive, decomposing upon exposure to water or humidity, which can compromise its catalytic activity [1]. It demonstrates incompatibility with strong oxidizing agents and may emit hazardous decomposition products including hydrogen chloride gas and tin/tin oxides when heated to decomposition [4]. These properties necessitate specific storage conditions in cool, dry environments with tightly sealed containers to maintain stability and prevent degradation.

Catalytic Function in Polyurethane Systems

This compound functions as an effective catalyst in polyurethane systems by facilitating the reaction between isocyanate groups (-N=C=O) and hydroxyl groups (-OH) to form urethane linkages [5]. The tin atom in the compound acts as a Lewis acid, coordinating with the oxygen atom of the isocyanate group and increasing its electrophilic character, thereby enhancing its reactivity toward nucleophilic attack by hydroxyl compounds [5]. This mechanism accelerates the urethane formation without the catalyst being consumed in the process, allowing for efficient polymerization at lower temperatures.

The catalytic efficiency of this compound is particularly valuable in various polyurethane applications, including coatings, sealants, adhesives, and foams [5] [3]. Compared to traditional catalysts like amines, this compound offers advantages such as reduced volatility, lower odor, and decreased tendency to promote side reactions. In moisture-cure polyurethane systems, where the isocyanate groups react with ambient moisture, controlled catalysis is essential to balance pot life with adequate cure rate, and this compound provides this balance effectively [3].

Table 2: Performance Comparison of Tin-Based Catalysts in Polyurethane Systems

Catalyst Relative Activity Application Focus Processing Characteristics
This compound Moderate Coatings, sealants Good balance of pot life and cure speed
Dibutyltin Dilaurate High Flexible foams, elastomers Fast cure, shorter pot life
Dioctyltin Compounds Low to Moderate PVC stabilization, specialized PU Slower reaction, improved light stability
Stannous Octoate Very High Flexible foams Very fast reaction, requires precise handling

Research indicates that mono-organotin compounds like this compound can provide enhanced hydrolytic stability compared to their di-organotin counterparts, potentially reducing susceptibility to deactivation in systems with residual moisture [5]. This characteristic makes it particularly valuable in moisture-cure polyurethane formulations where controlled catalysis is essential. Additionally, the compound's catalytic activity can be fine-tuned by blending with other catalysts, allowing formulators to optimize gelation profiles and final material properties for specific applications [5].

Synthesis and Preparation Methods

Direct Synthesis Protocol

The direct synthesis of this compound involves the reaction of tin(II) chloride with octyl chloride, though this method historically presents challenges in terms of yield and selectivity. According to research findings, the uncatalyzed direct reaction typically results in low yields—approximately 31% after an extended reaction time of 96 hours at elevated temperature (150°C) [2]. This inefficient conversion has driven the development of catalytic approaches to improve the practicality of the direct synthesis method.

Recent advances have demonstrated that palladium and platinum complexes can effectively catalyze the direct reaction between tin(II) halides and organic halides [2]. Specifically, catalysts such as PdCl₂(bipy) (palladium chloride bipyridine) and PdMe₂(bipy) (dimethylpalladium bipyridine) have shown promise in facilitating these transformations. The catalytic process typically employs dichloromethane as a solvent, which provides sufficient solubility for reactants while minimizing strong coordination that could deactivate the catalyst. The reaction mechanism is believed to involve the oxidative addition of the organic halide to the metal center, followed by transmetalation with tin(II) chloride and subsequent reductive elimination to yield the monoorganotin trihalide product [2].

Industrial Preparation and Purification

The industrial production of this compound predominantly occurs through a redistribution reaction (also known as the Kocheshkov reaction), where tetraoctyltin reacts with tin(IV) chloride in controlled stoichiometric ratios [2]. This method allows for better yield control and scalability compared to direct synthesis approaches. The redistribution reaction is typically represented as:

3Sn(C₈H₁₇)₄ + SnCl₄ → 4(C₈H₁₇)₃SnCl (C₈H₁₇)₃SnCl + SnCl₄ → 2(C₈H₁₇)₂SnCl₂ (C₈H₁₇)₂SnCl₂ + SnCl₄ → 2C₈H₁₇SnCl₃

The purification of this compound presents challenges due to its moisture sensitivity and thermal instability. Industrial purification typically employs distillation under reduced pressure (150-159°C at 10 mmHg) to minimize decomposition [1]. The final product quality is verified through analytical methods including gas chromatography (for volatile impurities), NMR spectroscopy (structural confirmation), and tin content analysis (quantitative assessment). The purified compound must be stored under anhydrous conditions with inert gas protection to maintain stability, as exposure to moisture leads to hydrolysis and the formation of hydrochloric acid and tin oxides [1] [4].

Safety and Handling Protocols

Toxicity and Ecological Hazards

This compound presents significant health and safety concerns that require careful attention in laboratory and industrial settings. The compound is classified as causing skin corrosion (Category 1B) with the hazard statement H314 ("Causes severe skin burns and eye damage") [4]. Additionally, it demonstrates acute aquatic toxicity (Category 1) with the hazard statement H400 ("Very toxic to aquatic life") [4]. The toxicological profile indicates that the material is extremely destructive to mucous membranes, upper respiratory tract, eyes, and skin, with potential symptoms including burning sensation, coughing, wheezing, laryngitis, shortness of breath, and headache [4].

Ecological assessment data reveals concerning environmental impacts, particularly in aquatic systems. Testing with fish species (Oryzias latipes) shows an LC₅₀ value of 109.08 mg/L over 48 hours, indicating high toxicity to aquatic organisms [4]. The compound's persistence and bioaccumulation potential in environmental compartments necessitate strict control measures to prevent release into waterways or soil systems. These environmental hazards mandate implementation of comprehensive containment strategies and waste management protocols to minimize ecological impact during manufacturing and application processes [1] [4].

Personal Protective Equipment and Handling

Working with this compound requires appropriate engineering controls and personal protective equipment (PPE) to minimize exposure risk. Laboratory handling should be conducted in well-ventilated areas, preferably within fume hoods or under local exhaust ventilation to prevent inhalation of vapors or mists [4]. Direct contact with skin or eyes must be prevented through the use of tightly fitting safety goggles, face shields (8-inch minimum), and chemical-resistant gloves that comply with EU Directive 89/686/EEC and EN 374 standards [4].

For body protection, a complete chemical-protective suit is recommended, with the specific type selected according to the concentration and amount of substance being handled [4]. Respiratory protection becomes essential when engineering controls cannot maintain exposure below recommended limits; appropriate options include full-face respirators with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges. In situations where respiratory risk assessment indicates inadequate ventilation, a full-face supplied air respirator provides the highest level of protection [4].

Emergency Response and First Aid

In case of accidental exposure to this compound, specific first aid measures should be implemented immediately. For inhalation exposure, the affected person should be moved to fresh air immediately, with artificial respiration administered if breathing has stopped and medical attention sought promptly [4]. For skin contact, contaminated clothing and shoes must be removed immediately, and the affected skin washed thoroughly with soap and plenty of water for at least 15 minutes; medical consultation is necessary, particularly if irritation or burns develop [4].

Eye exposure requires immediate irrigation with plenty of water for at least 15 minutes, with careful attention to rinsing under the eyelids; contact lenses should be removed if present and easy to do, and medical attention should be sought immediately [4]. If swallowed, vomiting should not be induced, and nothing should be given by mouth to an unconscious person; the mouth should be rinsed with water and medical attention sought immediately. In all exposure cases, this safety data sheet should be shown to the attending physician to inform appropriate treatment [4].

Experimental Protocol: Polyurethane Coating Formulation

This section provides a detailed experimental procedure for formulating a polyurethane coating using this compound as the primary catalyst. The protocol is adapted from industrial practices and patent literature describing organotin catalysts in polyurethane systems [5] [3].

Materials and Equipment

Materials Required:

  • Polyol component: Polyether polyol (OH value: 100-200 mg KOH/g)
  • Isocyanate component: 4,4'-Diphenylmethane diisocyanate (MDI) or toluene diisocyanate (TDI)
  • Catalyst: this compound (95% purity)
  • Solvent: Anhydrous toluene or ethyl acetate
  • Additives: Optional silicone surfactant for even film formation

Equipment Required:

  • Three-necked round-bottom flask (250-500 mL)
  • Mechanical stirrer with adjustable speed
  • Heating mantle with temperature control
  • Nitrogen inlet and gas bubbler system
  • Syringes or micropipettes for precise catalyst addition
  • Aluminum plates or glass panels for coating application
  • Dry nitrogen or argon gas supply
Step-by-Step Procedure
  • Setup Preparation: Assemble the reaction apparatus consisting of a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and drying tube. Ensure all glassware is thoroughly dried in an oven (≥110°C) and assembled while hot to exclude moisture.

  • Polyol Charging: Add the polyol component (100 g) to the reaction flask under a nitrogen atmosphere. If the polyol contains moisture, heat under reduced pressure (90-100°C at 5-10 mmHg) with stirring for 30-60 minutes to remove traces of water, then cool to 40°C under nitrogen.

  • Catalyst Addition: Using a precision syringe, add the this compound catalyst (0.1-0.3% by total weight of the formulation, typically 0.1-0.3 g per 100 g polyol) to the polyol while maintaining efficient stirring. Continue stirring for 5-10 minutes to ensure homogeneous distribution.

  • Isocyanate Addition: Gradually add the stoichiometric amount of isocyanate (typically NCO:OH ratio of 1.0:1.0 to 1.05:1.0) to the reaction mixture while maintaining the temperature at 40-45°C. The addition should be controlled to prevent a rapid temperature increase.

  • Polymerization Reaction: After complete isocyanate addition, maintain the reaction temperature at 70-80°C with continuous stirring. Monitor the reaction progress by periodically checking the isocyanate content using the dibutylamine back-titration method or by FTIR spectroscopy tracking the NCO peak at ~2270 cm⁻¹.

  • Coating Application: Once the desired NCO content is reached (for prepolymers) or when the viscosity reaches 2000-5000 cP (for direct coatings), apply the polyurethane mixture to substrates using a draw-down applicator (100-200 μm wet thickness). Cure the coatings at ambient conditions (for moisture-cure systems) or at elevated temperatures (60-100°C for 1-4 hours for oven-cure systems).

Table 3: Formulation Variables and Their Impact on Coating Properties

Formulation Variable Typical Range Impact on Coating Properties Recommended Application
Catalyst Concentration 0.05-0.3% by weight Higher concentration increases cure speed but reduces pot life 0.1% for brush applications, 0.2-0.3% for spray applications
NCO:OH Ratio 1.0:1.0 to 1.05:1.0 Higher ratio increases crosslinking and hardness 1.02:1.0 for flexible coatings, 1.05:1.0 for rigid coatings
Reaction Temperature 70-85°C Higher temperature accelerates reaction but may promote side reactions 75°C for balanced reaction rate and product quality
Solvent Content 0-40% by weight Higher dilution reduces viscosity but increases drying time 20-30% for spray applications, 0-10% for cast elastomers

Formulation Optimization and Troubleshooting

Catalyst Optimization Strategies

Concentration adjustment of this compound provides the primary means of controlling reaction kinetics in polyurethane formulations. The optimal catalyst concentration typically ranges from 0.05% to 0.3% based on total resin solids, with specific concentration selection dependent on application requirements [5]. Lower concentrations (0.05-0.1%) provide extended pot life (2-4 hours) suitable for brush applications, while higher concentrations (0.2-0.3%) enable rapid cure (30-60 minutes) necessary for production line efficiency. Catalyst performance can be further enhanced through synergistic combinations with amine catalysts such as triethylenediamine, which creates a balanced gelation-blowing profile in foam applications [5].

Solvent selection significantly influences catalyst performance and final coating properties. Non-polar solvents like toluene and hexane generally provide higher catalytic activity compared to polar solvents such as DMF or DMSO, which may coordinate with the tin center and reduce effectiveness [2]. For environmentally compliant formulations, ester solvents (e.g., ethyl acetate) or propylene carbonate offer a balance of solvating power and reduced coordination tendency. In water-borne polyurethane dispersions, this compound can be incorporated into the polyol phase prior to dispersion, where its limited water solubility helps maintain catalytic activity at the particle interface during film formation [3].

Common Formulation Issues and Solutions
  • Unexpected Gelation or Short Pot Life: If the system gels prematurely, consider reducing catalyst concentration by 20-30% or introducing a catalyst inhibitor such as benzoyl chloride or acidic phosphate esters at 10-20% relative to catalyst concentration. Ensure that reaction components are free of basic impurities which can synergistically accelerate the tin-catalyzed reaction [5].

  • Incomplete Cure or Tacky Surface: This often results from moisture deactivation of the catalyst or insufficient catalyst concentration. Verify the anhydrous condition of all components and consider increasing catalyst concentration by 0.05% increments. In moisture-cure systems, ensure adequate environmental humidity (30-70% RH) for proper film formation [3].

  • Haze or Opacity in Clear Coatings: This typically indicates moisture-induced precipitation of tin species. Implement more rigorous drying procedures for solvents and fillers, and consider adding molecular sieves (3Å or 4Å) to the polyol component during storage. Filtration through a 5-10μm filter before application can remove precipitated particles [3].

The following workflow diagram illustrates the complete experimental procedure for preparing polyurethane formulations with this compound catalyst:

G Start Start Protocol Setup Apparatus Setup Dry glassware at 110°C Assemble under nitrogen Start->Setup PolyolPrep Polyol Preparation Charge polyol (100g) Dry at 90-100°C/5-10mmHg Cool to 40°C Setup->PolyolPrep CatalystAdd Catalyst Addition Add this compound (0.1-0.3% by weight) Stir 5-10 min PolyolPrep->CatalystAdd NCOAddition Isocyanate Addition Add stoichiometric amount Control temperature 40-45°C CatalystAdd->NCOAddition CriticalNote Critical: Maintain anhydrous conditions CatalystAdd->CriticalNote Reaction Polymerization Maintain 70-80°C Monitor NCO content by FTIR/dibutylamine NCOAddition->Reaction Application Coating Application Apply at 100-200μm wet thickness Reaction->Application Curing Curing Process Ambient (moisture-cure) or 60-100°C 1-4h Application->Curing Evaluation Coating Evaluation Test mechanical properties and appearance Curing->Evaluation End Protocol Complete Evaluation->End

Diagram 1: Experimental workflow for polyurethane formulation using this compound catalyst

Conclusion and Future Perspectives

This compound represents a valuable catalyst in polyurethane systems, offering a balance of catalytic efficiency, handling characteristics, and potential hydrolytic stability advantages compared to some conventional organotin catalysts. Its application spans various polyurethane segments including coatings, sealants, adhesives, and elastomers, where it facilitates the isocyanate-hydroxyl reaction through effective Lewis acid catalysis. The compound's properties and performance characteristics, as detailed in this technical guide, provide formulators with a valuable tool for developing polyurethane products with tailored curing profiles and final material properties.

Future development opportunities for this compound applications include its potential use in emerging polyurethane technologies such as bio-based polyols, high-performance composites, and reactive hot-melt adhesives. Additionally, research into supported catalyst systems incorporating this compound on inorganic or polymeric carriers may address handling challenges while maintaining catalytic efficiency. As environmental regulations continue to evolve, particularly regarding metal-containing compounds, the precise catalytic activity of this compound may offer advantages through reduced use levels compared to less active alternatives, potentially supporting its continued relevance in specialized polyurethane applications.

References

synthesis mono-n-octyltin-S,S',S''-tris(isooctyl mercaptoacetate)

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Applications

Mono-n-octyltin tris(isooctyl mercaptoacetate) is an organotin compound with the CAS Number 26401-86-5 [1]. It is part of a class of chemicals used primarily as heat stabilizers in polyvinyl chloride (PVC) resins [2]. Compounds of this type are critical in preventing the thermal degradation of PVC during processing.

The following table summarizes its key identifiers and physical properties:

Property Type Description
CAS Number 26401-86-5 [1]
Molecular Formula C38H74O6S3Sn [1]
Molecular Weight 841.91 g/mol [1]
Category Indirect food additive (adhesives and coating components) [1]
Physical Description Pale yellow liquid (based on analogous methyltin compound) [2]
Water Solubility ~3.67 x 10-12 mg/L at 25°C (estimated) [1]

Health and Safety Considerations

Handling organotin compounds requires strict safety precautions. The following table outlines the exposure limits and hazards, which are generally applicable to organic tin compounds.

Parameter Value / Description
OSHA PEL (Sn) 0.1 mg/m³ [2]
ACGIH TLV (Sn) 0.1 mg/m³ (TWA); 0.2 mg/m³ (STEL) [2]
NIOSH IDLH (Sn) 25 mg/m³ [2]
Skin Designation Yes (can be absorbed through the skin) [2]
Acute Health Hazard Symptoms of exposure may include irritation and emetic action on the intestine [3].

Synthesis of a Key Precursor: Isooctyl Mercaptoacetate

While a direct synthesis protocol for the target compound is unavailable, a patented method for preparing its crucial precursor, isooctyl mercaptoacetate, is described [4]. This precursor is essential for synthesizing various organotin mercaptoacetate stabilizers.

The general workflow for synthesizing the precursor, isooctyl mercaptoacetate, via the Bunte salt method is illustrated below:

Mono Chloro Acetic Acid\nIsooctanol Mono Chloro Acetic Acid Isooctanol Bunte Salt Formation\n(Step 1: Sulfhydrylation) Bunte Salt Formation (Step 1: Sulfhydrylation) Mono Chloro Acetic Acid\nIsooctanol->Bunte Salt Formation\n(Step 1: Sulfhydrylation) Sodium thiosulfate Acid Hydrolysis\n(Step 2) Acid Hydrolysis (Step 2) Bunte Salt Formation\n(Step 1: Sulfhydrylation)->Acid Hydrolysis\n(Step 2) Concentrated HCl Layered Mixture\n(Step 3: Separation) Layered Mixture (Step 3: Separation) Acid Hydrolysis\n(Step 2)->Layered Mixture\n(Step 3: Separation) Organic Layer\n(Crude Product) Organic Layer (Crude Product) Layered Mixture\n(Step 3: Separation)->Organic Layer\n(Crude Product) Separate Aqueous Layer\n(Waste) Aqueous Layer (Waste) Layered Mixture\n(Step 3: Separation)->Aqueous Layer\n(Waste) Separate Reduction Processing\n(Step 4) Reduction Processing (Step 4) Organic Layer\n(Crude Product)->Reduction Processing\n(Step 4) Concentrated HCl & Zinc powder Inorganic Salt\n(Filter & Crystallize) Inorganic Salt (Filter & Crystallize) Aqueous Layer\n(Waste)->Inorganic Salt\n(Filter & Crystallize) Recovery Step Washing & Distillation\n(Step 5) Washing & Distillation (Step 5) Reduction Processing\n(Step 4)->Washing & Distillation\n(Step 5) Purified Isooctyl\nMercaptoacetate Purified Isooctyl Mercaptoacetate Washing & Distillation\n(Step 5)->Purified Isooctyl\nMercaptoacetate Recovered Concentrated HCl\n(from Aqueous Layer) Recovered Concentrated HCl (from Aqueous Layer) Recovered Concentrated HCl\n(from Aqueous Layer)->Acid Hydrolysis\n(Step 2) Recovered Concentrated HCl\n(from Aqueous Layer)->Reduction Processing\n(Step 4)

Diagram Title: Synthesis Workflow for Isooctyl Mercaptoacetate

Key Innovations in the Precursor Synthesis [4]:

  • Reagent Recycling: The process is designed to recover and reuse concentrated hydrochloric acid from the hydrolysis and reduction steps, reducing both raw material consumption and the generation of strongly acidic wastewater.
  • Waste Minimization: The aqueous waste stream from hydrolysis is processed to crystallize and recover inorganic salts (abraum salt), further minimizing environmental impact.
  • Cost-Effectiveness: This method avoids the use of expensive pre-made thioglycolic acid, making it more suitable for industrial-scale operation.

References

Comprehensive Application Notes and Protocols: Organotin Stabilizers in Food Packaging Materials

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Regulatory Context

Organotin stabilizers represent a critical class of heat stabilizers extensively employed in polyvinyl chloride (PVC) manufacturing for food packaging applications. These compounds effectively prevent thermal degradation during PVC processing while maintaining the material's mechanical and optical properties. The central tin atom in these organometallic compounds is bonded to organic groups, primarily methyl, butyl, or octyl derivatives, which determine their specific performance characteristics and regulatory status [1]. The two primary categories of tin heat stabilizers include thio acid half esters (commonly known as mercaptides or thiotins) and dicarboxylic half esters (referred to as maleates or carboxylates), each offering distinct advantages for different application requirements [1].

The utilization of organotin stabilizers in food contact materials is strictly regulated under global regulatory frameworks. In the United States, the Food and Drug Administration (FDA) specifically addresses organotin stabilizers in 21 CFR § 178.2650, which delineates the approved chemical structures, usage limitations, and extraction testing requirements for these compounds [2]. The European market employs a more diversified stabilizer approach, with tin stabilizers maintaining significant market share in specific applications, particularly where clarity and superior thermal stability are paramount [1]. This document provides comprehensive technical guidance for researchers and scientists engaged in the development, analysis, and regulatory compliance of food packaging materials incorporating organotin stabilizers.

Approved Organotin Compounds and Specifications

FDA-Approved Organotin Stabilizers

The FDA has established specific identity criteria and purity requirements for organotin stabilizers permitted for use in food contact applications. According to 21 CFR § 178.2650, these compounds may be safely used either individually or in combination, with total levels not exceeding 3 parts per hundred of resin in vinyl chloride homopolymers and copolymers [2]. The regulation specifies seven distinct categories of organotin chemicals, each with precise compositional requirements and tin content specifications that manufacturers must rigorously adhere to for compliance.

Table 1: FDA-Approved Organotin Stabilizers and Their Specifications

Organotin Compound Tin Content (Weight %) Mercapto Sulfur (Weight %) Temperature Limitations Food Type Limitations
Di(n-octyl)tin S,S′-bis(isooctylmercaptoacetate) 15.1-16.4% 8.1-8.9% Not specified All types except liquid milk, malt beverages, carbonated nonalcoholic beverages
Di(n-octyl) tin maleate polymer 25.2-26.6% N/A Not specified All types except liquid milk, malt beverages, carbonated nonalcoholic beverages
C10-16-Alkyl mercaptoacetates reaction products 10.8-11.8% 8.0-8.6% ≤75°C (167°F) All food types (I-IX)
(n-Octyl)tin S,S′S″ tris(isooctyl-mercaptoacetate) 13.4-14.8% 10.9-11.9% ≤66°C (150°F) All food types (I-IX)
Bis(beta-carbobutoxyethyl)tin bis(isooctylmercaptoacetate) 14.0-15.0% 7.5-8.5% ≤66°C (150°F) All food types (I-IX)
Beta-carbobutoxyethyltin tris(isooctylmercaptoacetate) 13.0-14.0% 10.5-11.5% ≤66°C (150°F) All food types (I-IX)
Dodecyltin stabilizer mixture 13-14% 8-9% ≤71°C (160°F) All types except liquid milk, malt beverages, carbonated nonalcoholic beverages
Commercial Organotin Stabilizer Applications

The commercial landscape for organotin stabilizers includes well-established products such as the Mark series offered by Galata Chemicals, which encompasses methyltin, butyltin, and octyltin mercaptides alongside carboxylate variants [3]. These stabilizers are deployed across diverse applications including house siding, window profiles, and PVC pipe, with specific formulations obtaining FDA approvals for food contact applications such as blown bottles and blister packs [3]. In Europe, octyltin stabilizers have obtained extensive approvals for food contact applications, while butyltin compounds face potential restrictions except for limited specialized applications [1].

The selection of appropriate organotin stabilizers depends on multiple factors including processing conditions, end-use requirements, and regulatory compliance. Maleate or carboxylate tin stabilizers are typically preferred when excellent outdoor weathering performance or low odor characteristics are required, while thiotin stabilizers generally offer superior performance for most other applications [1]. The compatibility of these stabilizers with crystal clear PVC formulations makes them particularly valuable for applications where product visibility represents an important marketing consideration.

Migration Testing and Analytical Protocols

Standardized Migration Testing Framework

Regulatory compliance for organotin stabilizers in food packaging requires rigorous migration testing to quantify potential extraction into food simulants. The FDA mandates that finished plastic containers, films, or panels must undergo extraction testing using solvents characterizing different food types at temperatures reflecting intended use conditions [2]. The testing protocol must include at least three equilibrium periodic determinations with specified exposure times: a minimum of 72 hours for aqueous solvents and 6 hours for heptane for the initial determination, followed by subsequent determinations at 24-hour intervals for aqueous solvents and 2-hour intervals for heptane [2].

Table 2: Migration Testing Conditions for Organotin Stabilizers

Test Parameter Protocol Requirements Acceptance Criteria
Total organotin migration limit Not to exceed 0.5 ppm As determined by specified AAS method
Food simulants Aqueous, acidic, alcoholic, and fatty food simulants 3% acetic acid for acidic foods
Testing temperature Reflects intended use conditions Based on food type categories
Surface area to volume ratio 5:1 (cm² surface to g fat simulant) Detection limit: 15 µg/dm²
Analytical method Atomic Absorption Spectrometry with Graphite Furnace "Atomic Absorption Spectrometric Determination of Sub-part-per-Million Quantities of Tin in Extracts and Biological Materials with Graphite Furnace," Analytical Chemistry, Vol. 49, p. 1090-1093 (1977)

Migration behavior varies significantly based on stabilizer composition, polymer morphology, and environmental conditions. Research by Figge and Koch demonstrated that the migration of Advastab TM-181 FS (methyltin thioglycollic acid-2-ethyl-n-hexyl ester) from PVC into HB 307 fat simulant follows distinct extraction profiles that can be quantitatively characterized [4]. Furthermore, studies investigating the influence of temperature demonstrated that higher temperatures (40°C vs. 4°C) significantly increase migration rates into both hexane and ethanol fatty simulants, highlighting the importance of testing under worst-case scenario conditions [5].

Advanced Analytical Methodologies

Traditional analytical approaches for organotin determination have employed techniques such as atomic absorption spectrometry (AAS) with graphite furnace detection, offering detection capabilities in the sub-part-per-million range [2]. However, recent technological advancements have enabled significantly improved sensitivity and selectivity. Sheathless capillary electrophoresis-electrospray ionization-mass spectrometry (CE-ESI-MS) represents a cutting-edge analytical approach capable of achieving remarkable detection limits of 2-50 pg mL⁻¹ for organotin compounds in plastic food packaging materials and edible oils [6].

This sophisticated methodology incorporates ultrasonic extraction and solid-phase extraction sample preparation techniques to effectively eliminate matrix interferences, yielding excellent average recoveries ranging from 80.27% to 108.52% across three spike concentrations with relative standard deviations below 8.71% [6]. The exceptional sensitivity of this method enables researchers to precisely characterize the migration behavior of organotin stabilizers from packaging materials to food products, providing critical data for comprehensive food safety assessments. Fourier Transform Infrared (FT-IR) spectroscopy has also been successfully employed to investigate specific migration phenomena and estimate diffusion coefficients using established mathematical models, offering valuable insights into the fundamental migration mechanisms [5].

Safety and Environmental Considerations

Organotin stabilizers are subject to strict classification requirements based on comprehensive risk assessments. According to the European Union classification system, all tin stabilizers are classified as toxic, with certain specific compounds additionally classified as toxic for reproduction [1]. Consequently, appropriate handling precautions must be implemented to prevent ingestion, skin absorption, and inhalation during processing operations. Industrial hygiene measures should include adequate ventilation systems, personal protective equipment, and regular monitoring of workplace atmospheres to maintain exposure levels below established occupational exposure limits.

The environmental fate of organotin compounds has been extensively studied through comprehensive risk assessments. The Forschungszentrum für Umwelt und Gesundheit (GSF) in Germany, acting on behalf of ORTEP, concluded that tin stabilizers used in PVC applications do not bioaccumulate in the environment or human body [1]. This finding represents a significant distinction between organotin stabilizers and other organometallic compounds of regulatory concern. Nevertheless, risk reduction measures currently under discussion at the EU level may include prohibitions on butyltin stabilizers by 2012, except for limited specific applications, and potential restrictions on octyltin compounds in products with direct skin contact [1]. The industry has proactively responded by phasing out tin stabilizers in most sensitive applications, demonstrating a commitment to responsible product stewardship.

Experimental Protocols and Workflows

Migration Testing Experimental Workflow

The following workflow diagram illustrates the comprehensive migration testing protocol required for evaluating organotin stabilizers in food packaging materials:

MigrationTesting SamplePrep Sample Preparation Extraction Extraction with Food Simulants SamplePrep->Extraction Cut to specified surface area Analysis Analytical Determination Extraction->Analysis Extract collection and preparation DataAnalysis Data Analysis & Reporting Analysis->DataAnalysis Concentration data SubSampling Representative sampling of packaging material Cutting Cut to specified dimensions (accounting for surface area) SubSampling->Cutting Conditioning Condition samples at test temperature Cutting->Conditioning Conditioning->SamplePrep SimulantSelection Select appropriate food simulants based on intended use TimeTemp Apply time-temperature profile per regulatory requirements SimulantSelection->TimeTemp PeriodicSampling Perform periodic extractions at specified intervals TimeTemp->PeriodicSampling PeriodicSampling->Extraction SampleCleanup Sample cleanup (SPE if required) Instrumental Instrumental analysis (CE-ESI-MS recommended) SampleCleanup->Instrumental Quantification Quantification against calibration standards Instrumental->Quantification Quantification->Analysis StatEvaluation Statistical evaluation of migration data ComplianceCheck Compliance assessment against regulatory limits StatEvaluation->ComplianceCheck Documentation Technical documentation for regulatory submission ComplianceCheck->Documentation Documentation->DataAnalysis

Diagram 1: Migration Testing Workflow for Organotin Stabilizers

Analytical Determination Protocol

For the quantitative determination of organotin stabilizers in food simulants and packaging materials, the following detailed protocol is recommended:

Sample Preparation:

  • Ultrasonic Extraction: Accurately weigh 1.0 g of homogenized packaging material and subject it to ultrasonic extraction with 10 mL of appropriate solvent (tetrahydrofuran for polymers, hexane for fatty simulants) for 30 minutes at 40°C [6].
  • Solid-Phase Extraction (SPE): Pre-concentrate and clean up extracts using C18 SPE cartridges conditioned with 5 mL methanol followed by 5 mL deionized water. Elute organotin compounds with 2 mL methanol [6].
  • Extract Evaporation: Gently evaporate eluates to dryness under nitrogen stream and reconstitute in 100 µL of methanol for instrumental analysis.

Instrumental Analysis (Sheathless CE-ESI-MS):

  • Capillary Electrophoresis Conditions: Employ an uncoated fused-silica capillary (90 cm length, 30 µm i.d.) with background electrolyte consisting of 40 mM ammonium acetate (pH 5.0). Apply separation voltage of 25 kV with sample injection at 50 mbar for 10 s [6].
  • Mass Spectrometry Parameters: Use electrospray ionization in positive mode with sheathless interface. Optimize source parameters: capillary voltage 3.5 kV, cone voltage 30 V, source temperature 100°C, desolvation temperature 250°C.
  • Detection: Employ selected ion monitoring (SIM) mode for specific organotin compounds with quantification achieved through external calibration curve method covering range of 0.1-100 ng mL⁻¹ [6].

Quality Assurance:

  • Include method blanks with each batch to monitor potential contamination.
  • Analyze quality control samples (spiked at low, medium, and high concentrations) with each batch, requiring accuracy values of 80-120% and precision <15% RSD.
  • Perform instrument calibration daily and verify with mid-range calibration standard every 10 samples.

Conclusion and Future Perspectives

Organotin stabilizers continue to play a vital role in PVC food packaging applications, offering exceptional thermal stabilization and optical clarity that remains challenging to achieve with alternative stabilizer systems. The regulatory framework governing their use is well-established but continues to evolve, particularly in European markets where environmental considerations are driving potential restrictions on certain organotin compounds. Research and development efforts should focus on advanced analytical methodologies with enhanced sensitivity for migration monitoring, greener synthesis pathways to improve environmental profiles, and modified formulations that maintain performance while reducing potential migration.

The comprehensive protocols and application notes presented in this document provide researchers and scientists with current technical guidance for the compliant and safe utilization of organotin stabilizers in food packaging materials. As regulatory landscapes continue to evolve, ongoing vigilance regarding emerging restrictions and requirements remains essential for maintaining compliance while ensuring packaging performance and food safety.

References

Comprehensive Application Notes and Protocols: Octyltin Trichloride in Esterification Catalysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Octyltin Trichloride as Esterification Catalyst

This compound represents a specialized organotin compound that has demonstrated significant utility in esterification catalysis, particularly for applications requiring high selectivity and controlled reaction pathways. As a Lewis acid catalyst, this compound exhibits unique properties derived from its molecular structure, where the octyl group provides substantial steric hindrance and hydrophobicity, while the chlorine atoms create highly electrophilic centers that activate carbonyl compounds toward nucleophilic attack. This combination makes it particularly effective for esterification reactions where traditional Brønsted acid catalysts might cause excessive corrosion or undesirable side reactions. The compound's catalytic mechanism involves coordination of the tin center with carbonyl oxygen atoms, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic addition by alcohols [1] [2].

The application of tin-based catalysts in esterification has gained considerable attention in both academic research and industrial processes, with demonstrated efficacy in various transformations including biodiesel production, synthesis of flavor esters, and manufacture of polymer precursors. Compared to conventional sulfuric acid catalysis, this compound offers distinct advantages including reduced corrosiveness, enhanced selectivity, and the potential for catalyst recovery and reuse. Furthermore, its tolerance to water-containing systems expands its application to substrates with significant moisture content, which often plague traditional acid catalysts [3] [2]. These characteristics position this compound as a valuable catalyst for specialized esterification processes, particularly where product quality and process efficiency are paramount considerations.

Chemical and Physical Properties

This compound (CAS No. 3091-25-6) possesses distinct physicochemical properties that directly influence its handling, solubility, and catalytic behavior. With a molecular formula of C~8~H~17~Cl~3~Sn and a molecular weight of 338.29 g/mol, this organotin compound typically presents as a colorless to pale yellow liquid with a characteristic density of 1.35 g/cm³ at room temperature. Its boiling point ranges between 150-159°C at reduced pressure (10 mmHg), indicating moderate thermal stability under standard reaction conditions. The compound exhibits a flash point of 113°C (closed cup), classifying it as a combustible material that requires appropriate precautions during high-temperature applications [4] [5].

The solubility profile of this compound reveals significant compatibility with chlorinated solvents (chloroform), moderate solubility in ethyl acetate, and limited miscibility with methanol. Critically, its water solubility is exceptionally low (approximately 330 μg/L at 20°C), contributing to its stability in moisture-containing systems while complicating aqueous workup procedures. The compound demonstrates hygroscopic characteristics and is moisture-sensitive, necessitating protective measures during storage and handling to prevent hydrolysis and degradation. These physical properties collectively inform practical considerations for reaction design, catalyst recovery, and purification protocols in esterification processes [4] [5].

Table 1: Physical and Chemical Properties of this compound

Property Value/Specification Conditions/Notes
CAS Number 3091-25-6 -
Molecular Formula C~8~H~17~Cl~3~Sn -
Molecular Weight 338.29 g/mol -
Physical State Liquid Colorless to pale yellow
Density 1.35 g/cm³ At 25°C
Boiling Point 150-159°C At 10 mmHg
Flash Point 113°C Closed cup
Water Solubility 330 μg/L At 20°C
Stability Hygroscopic, moisture-sensitive Decomposes upon prolonged exposure to moisture

Catalytic Performance in Esterification Reactions

Comparative Catalytic Efficiency

This compound demonstrates exceptional catalytic performance in various esterification contexts, often surpassing conventional acid catalysts in both activity and selectivity. In the esterification of high free fatty acid (FFA) jatropha oil for biodiesel production, tin(II) chloride catalysts achieved approximately 90% conversion under optimized conditions (molar ratio methanol:FFA 1:60, 5% catalyst loading, 60°C), significantly outperforming Amberlyst-15 (30% conversion) and approaching the efficiency of homogeneous sulfuric acid (94.71% conversion) without the associated corrosion and neutralization challenges [6]. This performance advantage extends to esterification reactions involving sensitive substrates or complex molecular architectures where selectivity is paramount. The Lewis acid character of this compound enables selective activation of carboxylic acids without promoting dehydration or other side reactions commonly observed with strong Brønsted acids [1] [2].

In the synthesis of bio-additives through glycerol esterification, tin chloride catalysts have demonstrated remarkable efficacy, achieving high yields and selectivities under mild reaction conditions. The catalytic system shows particular promise in the production of glycerol acetates, valuable fuel additives and chemical intermediates, where it provides excellent control over mono-, di-, and tri-substituted product distributions based on reaction stoichiometry and conditions. This selectivity profile surpasses what is typically achievable with conventional acid catalysts and underscores the unique steric and electronic influence of the octyltin moiety on reaction pathways. Furthermore, the tolerance of tin-based catalysts to water and oxygen-containing substrates expands their application to biomass-derived materials often incompatible with traditional acid catalysts [3].

Table 2: Comparative Performance of Tin-Based Catalysts in Esterification Reactions

Catalyst Reaction System Optimal Conditions Conversion/Yield Key Advantages
This compound Glycerol esterification with acetic acid 60°C, 3:1 HOAc:glycerol >90% yield High selectivity, low corrosion, reusability
Tin(II) chloride Jatropha oil esterification (biodiesel) 60°C, 5% catalyst, 1:60 methanol:FFA 90% conversion Comparable to H~2~SO~4~ without corrosion issues
Sulfuric acid Jatropha oil esterification (biodiesel) 60°C 94.71% conversion High activity but significant corrosion and byproducts
Amberlyst-15 Jatropha oil esterification (biodiesel) 60°C 30% conversion Low activity for high FFA feedstocks
Tin chloride Esterification for acetate synthesis 1 hour, various alcohols >90% yield General applicability for various acetates
Structure-Activity Relationships

The catalytic efficacy of this compound in esterification reactions stems from fundamental structure-activity relationships intrinsic to its molecular architecture. The tin center in this compound exists in the +4 oxidation state, creating a strong electrophilic character that readily coordinates with carbonyl oxygen atoms. This coordination polarizes the carbonyl group, increasing its susceptibility to nucleophilic attack by alcohols and effectively lowering the activation energy for ester formation. The octyl group attached to tin exerts significant steric influence on substrate approach and transition state geometry, imparting distinctive regioselectivity patterns particularly valuable in di- or polyfunctional substrate systems. This steric bulk also moderates the Lewis acidity of the tin center, preventing excessive substrate activation that could lead to decomposition or side reactions [1] [2].

Comparative studies of organotin catalysts reveal that the chloride ligands play a crucial role in catalyst solubility and ligand exchange kinetics, influencing both reaction rates and catalyst recovery. The lability of chloride ions facilitates temporary coordination with substrate molecules, while the organic moiety enhances compatibility with hydrophobic reaction media common in esterification of long-chain fatty acids or aromatic acids. This balanced hydrophilic-lipophilic character enables effective catalysis across diverse substrate types, from water-soluble glycolic acids to highly hydrophobic steroid carboxylic acids. Furthermore, the stability of the tin-carbon bond under reaction conditions prevents catalyst decomposition and metal leaching, ensuring consistent performance throughout the reaction and facilitating catalyst recovery for reuse [2].

Experimental Protocols

Glycerol Esterification for Bio-Additives

The esterification of glycerol with acetic acid using this compound catalysts produces valuable glycerol acetate mixtures with applications as bio-additives for fuels and solvents. This protocol outlines a standardized procedure for laboratory-scale synthesis with capacity for kilogram-scale production:

  • Reaction Setup: Begin by assembling a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, water-cooled condenser, and thermocouple for temperature monitoring. Charge the reactor with glycerol (92.1 g, 1.0 mol) and acetic acid (180.1 g, 3.0 mol, maintaining a 3:1 molar ratio) under gentle agitation. Add this compound (3.38 g, 1.0 wt% relative to total reactants) and heat the mixture to 60°C using a controlled heating mantle with continuous stirring at 300 rpm to ensure efficient mixing [3] [2].

  • Reaction Monitoring: Maintain the reaction at 60°C for 4-6 hours, periodically withdrawing aliquots (approximately 0.5 mL) for analytical assessment. Monitor reaction progress by gas chromatography (GC-FID) or by measuring the acid number according to ASTM D974. The conversion typically exceeds 90% within 4 hours, with selectivity toward triacetin (the most valuable product) enhanced at longer reaction times. Control of the reaction stoichiometry allows tuning of the product distribution between mono-, di-, and triacetylated glycerol derivatives [3].

  • Workup Procedure: After complete conversion, cool the reaction mixture to room temperature and transfer to a separatory funnel. Add 200 mL of dichloromethane and wash sequentially with saturated sodium bicarbonate solution (2 × 100 mL) and brine (100 mL) to neutralize residual acid and remove catalyst residues. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure (40°C, 100 mbar) to obtain the crude product mixture. Purify further by short-path distillation or column chromatography if high-purity individual glycerol acetates are required [3].

  • Catalyst Recovery: The aqueous washes containing the catalyst can be concentrated under reduced pressure to recover this compound, which maintains >95% catalytic activity for at least three reaction cycles. Alternatively, the reaction mixture can be extracted with hexane to separate organic products, allowing catalyst recovery from the aqueous phase [3] [2].

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Workup & Purification Setup1 Charge reactor with glycerol (1.0 mol) and acetic acid (3.0 mol) Setup2 Add this compound (1.0 wt%) Setup1->Setup2 Setup3 Heat to 60°C with continuous stirring (300 rpm) Setup2->Setup3 Monitor1 Maintain at 60°C for 4-6 hours Setup3->Monitor1 Monitor2 Withdraw aliquots for GC-FID analysis Monitor1->Monitor2 Monitor3 Monitor acid number per ASTM D974 Monitor2->Monitor3 Workup1 Cool to room temperature Monitor3->Workup1 Workup2 Extract with DCM and wash with NaHCO₃ Workup1->Workup2 Workup3 Dry over MgSO₄, filter, and concentrate Workup2->Workup3 CatalystRecovery Concentrate aqueous phase to recover catalyst (>95% activity for 3 cycles) Workup2->CatalystRecovery Aqueous phase Workup4 Purify by short-path distillation Workup3->Workup4

Fatty Acid Esterification for Biodiesel Production

The esterification of high free fatty acid (FFA) feedstocks represents a critical pretreatment step in biodiesel production, where this compound catalysts demonstrate particular efficacy for converting FFAs to fatty acid methyl esters (FAMEs):

  • Catalyst Activation and Substrate Preparation: Pre-dry this compound by azeotropic distillation with toluene (3 × 50 mL) to remove moisture and ensure maximum catalytic activity. For the substrate, prepare high-FFA jatropha oil (or alternative high-FFA feedstock) by filtering through activated alumina to remove particulate matter and residual moisture. Determine the exact FFA content by titration according to AOCS Ca 5a-40 to calculate stoichiometric requirements [6].

  • Continuous Reactive Distillation: Employ a continuous reactive distillation column packed with glass helices to simultaneously conduct reaction and separate water byproduct. Pump the oil feedstock (FFA content: 15-20%) and methanol at a molar ratio of 1:60 (methanol:FFA) through preheaters to reach the reaction temperature of 60°C before introducing the catalyst solution (5 wt% this compound in toluene). Maintain a residence time of 60-90 minutes in the reaction zone, with vapor products continuously distilled to remove water and excess methanol. The continuous water removal shifts equilibrium toward ester formation, typically achieving >90% FFA conversion [6].

  • Product Separation and Analysis: Collect the liquid effluent from the distillation column and transfer to a settling tank where glycerol phase separation occurs. Remove the glycerol-rich lower phase and wash the ester-rich upper phase with warm deionized water (40°C) until neutral pH. Dry the purified esters over anhydrous sodium sulfate and analyze by gas chromatography (GC-FID) following EN 14103 for FAME content determination. The resulting product should exhibit >97% ester content, meeting ASTM D6751 and EN 14214 specifications for biodiesel fuel [6].

Table 3: Optimization Parameters for Fatty Acid Esterification with this compound

Parameter Optimal Range Effect on Conversion Practical Considerations
Temperature 50-70°C Higher temperatures increase rate but may promote decomposition 60°C optimal balance between rate and stability
Methanol:FFA Ratio 1:40 to 1:60 Higher ratios favor equilibrium but complicate recovery 1:60 provides >90% conversion without excessive methanol
Catalyst Loading 3-7 wt% Higher loading increases rate but adds to cost 5 wt% optimal for economic efficiency
Reaction Time 60-120 minutes Longer times increase conversion but reduce throughput 90 minutes optimal in continuous systems
Water Content <0.5% Lower water content favors ester formation Azeotropic drying with toluene recommended

Safety and Handling Protocols

Personal Protective Equipment and Engineering Controls

This compound requires strict safety protocols due to its hazardous characteristics, including skin corrosion, serious eye damage, and high aquatic toxicity. Laboratory personnel must wear appropriate personal protective equipment (PPE) including tightly fitting safety goggles certified to EN 166 standards, faceshield (8-inch minimum) for splash protection, and chemical-resistant gloves (nitrile or butyl rubber) inspected prior to use. Body protection should include a complete chemical-resistant suit selected according to the concentration and amount handled at the specific workplace. For respiratory protection, where risk assessment indicates potential airborne exposure, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as backup to engineering controls [4] [5].

Engineering controls represent critical infrastructure for safe this compound handling. All procedures should be conducted in a properly functioning fume hood or, for larger-scale operations, within a closed-system process with local exhaust ventilation. Equipment should include secondary containment measures to capture potential spills or leaks, particularly given the compound's liquid state and moderate vapor pressure. Laboratory spaces require eye wash stations and safety showers immediately accessible in the work area, with established protocols for emergency response. For heating procedures, use explosion-proof equipment rated for use with combustible materials (flash point 113°C) and implement strict temperature monitoring to prevent thermal decomposition [4] [5].

First Aid and Emergency Procedures

Immediate implementation of first aid measures is crucial following exposure to this compound. For skin contact, immediately remove contaminated clothing and shoes while thoroughly washing affected areas with soap and plenty of water for at least 15 minutes. Seek immediate medical attention, as the compound causes severe skin burns (Category 1B). For eye exposure, rinse cautiously with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do, then consult a physician without delay. If inhaled, move the affected person to fresh air and administer artificial respiration if breathing has stopped, immediately contacting a poison center or physician. If swallowed, do NOT induce vomiting; instead, rinse mouth with water and seek immediate medical attention, never administering anything by mouth to an unconscious person [4] [5].

In case of spills or accidental releases, immediately evacuate non-essential personnel from the affected area and contain the spill using inert absorbent materials such as vermiculite or sand. Avoid any actions that might generate dust or aerosols, and prevent entry into drains, sewers, or waterways given the compound's extreme toxicity to aquatic life (H400). Collect contaminated materials in appropriate hazardous waste containers for disposal according to local regulations. For fire emergencies involving this compound, use alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers; never use water jets which may spread the fire. Firefighters should wear self-contained breathing apparatus and full protective gear, as decomposition may yield hazardous products including hydrogen chloride gas and tin/tin oxides [4] [5].

Environmental and Regulatory Considerations

Environmental Impact and Ecotoxicology

This compound presents significant environmental concerns, particularly regarding aquatic ecosystems where it demonstrates high toxicity. Experimental data indicate extreme toxicity to fish, with a 48-hour LC~50~ value for Oryzias latipes (Japanese medaka) of 109.08 mg/L, classifying the compound as "very toxic to aquatic life" (H400). The persistence and bioaccumulation potential of organotin compounds generally necessitates careful environmental management to prevent contamination of waterways. The combination of lipophilicity from the octyl group and the slow degradation of tin-carbon bonds contributes to potential bioaccumulation in aquatic organisms, though specific bioaccumulation factors for this compound require further characterization [4] [5].

The environmental fate of this compound is influenced by several transformation pathways, including hydrolysis, photodegradation, and biodegradation. In aqueous systems, the compound undergoes gradual hydrolysis, with rate dependent on pH, temperature, and light exposure. The hydrolysis products include various chloro-hydroxy and ultimately hydroxy compounds, though these may still retain significant toxicity. In soil systems, adsorption to organic matter likely retards mobility, though the specific soil-water partition coefficient (K~d~) remains undocumented. These environmental characteristics necessitate stringent containment measures during storage, handling, and disposal to prevent environmental release [4] [5].

Regulatory Status and Disposal Protocols

This compound falls under various regulatory frameworks governing hazardous chemicals. The compound is listed in the EPA Substance Registry System (trichlorooctylstannane, 3091-25-6) and is subject to reporting requirements under TSCA in the United States. For transportation, it is classified under UN 1760 with a packing group III designation. The Global Harmonized System classification includes Skin Corrosion Category 1B, Serious Eye Damage Category 1, and Acute Aquatic Toxicity Category 1, with corresponding hazard statements H314 (Causes severe skin burns and eye damage) and H400 (Very toxic to aquatic life) [4] [5].

Disposal of this compound and contaminated materials must follow strict protocols aligned with local, national, and international regulations. Small quantities of the compound should be converted to less toxic derivatives through controlled hydrolysis under basic conditions, followed by encapsulation of the resulting tin oxides in stable solid matrices. For larger quantities, professional waste management services specializing in hazardous organometallic compounds should be engaged. All disposal containers must be constructed of compatible materials (high-density polyethylene or glass) with clear labeling identifying the hazardous contents. Contaminated absorbents, gloves, and other materials must be disposed as hazardous waste rather than conventional laboratory trash [4] [5].

G cluster_0 Environmental Considerations cluster_1 Regulatory Framework cluster_2 Waste Management Eco1 High aquatic toxicity LC₅₀ = 109.08 mg/L (fish) Eco2 Potential for bioaccumulation Eco1->Eco2 Eco3 Hydrolysis and photodegradation pathways Eco2->Eco3 Prevention Prevent environmental release through secondary containment and strict handling protocols Eco3->Prevention Mitigation strategy Reg1 GHS Classification: Skin Corrosion 1B, Eye Damage 1, Aquatic Acute 1 Reg2 Hazard Statements: H314, H400 Reg1->Reg2 Reg3 Transport: UN 1760, Packing Group III Reg2->Reg3 Reg3->Prevention Regulatory requirement Waste1 Controlled hydrolysis under basic conditions Waste2 Encapsulation of resulting tin oxides Waste1->Waste2 Waste3 Professional hazardous waste disposal Waste2->Waste3

Conclusion and Future Perspectives

This compound represents a versatile catalyst with demonstrated efficacy in diverse esterification applications, particularly valuable for reactions requiring high selectivity and minimal byproduct formation. Its Lewis acid character combined with the steric influence of the octyl group enables unique reaction control unattainable with conventional Brønsted acid catalysts. The compound's moderate thermal stability and tolerance to water-containing systems further expand its potential applications in industrial processes where traditional catalysts fail. However, significant challenges remain regarding its environmental toxicity and recovery for reuse, areas requiring further research and development [3] [2].

Future research directions should focus on developing supported catalyst systems that immobilize this compound on solid carriers to facilitate recovery and reuse while minimizing environmental release. The exploration of alternative ligand architectures may yield derivatives with reduced environmental persistence while maintaining catalytic efficacy. Additionally, process intensification approaches incorporating continuous flow systems with integrated catalyst recovery could enhance the economic viability and environmental profile of this compound catalysis. As green chemistry principles continue to influence chemical process development, the evolution of organotin catalysts will likely emphasize reduced environmental impact while maintaining the exceptional catalytic performance that makes these compounds valuable to synthetic chemistry [2].

References

chemical vapor deposition SnO2 coatings from organotin precursors

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: SnO₂ CVD from Organotin Precursors

SnO₂ thin films are valued for their transparency, conductivity, and chemical stability, making them suitable for applications like low-emissivity glass, gas sensors, and transparent electrodes [1]. Using organotin precursors in Atmospheric Pressure Chemical Vapor Deposition (APCVD) is a particularly important manufacturing technique, especially for online coating of glass [1].

The choice of precursor and deposition parameters critically influences the film's properties, such as growth rate, uniformity, crystallinity, and doping efficiency.

Common Organotin Precursors

The table below summarizes key organotin precursors used for SnO₂ CVD, along with their characteristics and doping outcomes.

Precursor Class & Example Deposition Method Key Findings / Outcome Citation
Organotin Fluorocarboxylates (e.g., Et₃SnO₂CC₂F₅) APCVD Delivers high-quality, fluorine-doped SnO₂ films with fast deposition rates. Fluorine incorporation mechanism is not via direct Sn-F transfer. [2] [2]
Alkyltin Halides (e.g., Monobutyltintrichloride, MBTC) APCVD An industrially prevalent precursor for online glass coating. Extensive data exists on growth kinetics and thermochemistry. [1] [1]
Organotin Oxide Hydroxides (Patterned compositions) Radiation-activated CVD / Patterning Used in patterning compositions for producing textured or patterned SnO₂ surfaces in applications like photolithography. [3] [3]
Critical Deposition Parameters and Outcomes

Optimizing the deposition process requires careful control of several parameters, as illustrated in the table below.

Parameter Typical Range / Condition Impact on Film Properties Citation / Example
Deposition Pressure Atmospheric Pressure (APCVD) Suitable for fast, online industrial coating processes (e.g., on glass). [2] [1] [2] [1]
Substrate Temperature ~400°C (for MBTC) A key variable controlling the tin oxide growth rate from precursors like MBTC. [1] [1]
Precursor Composition Organotin compounds with specific ligands (e.g., Fluorocarboxylate) Determines doping efficiency and film quality. Et₃SnO₂CC₂F₅ is a highly effective precursor for F-doped SnO₂. [2] [2]
Reactor & Fluid Dynamics Optimized gas flow (e.g., transversal) Computational fluid dynamics (CFD) is used to model and optimize growth rate and deposition uniformity across large substrates. [4] [4]

Experimental Protocols

This section provides a generalized workflow and a specific, detailed protocol for depositing SnO₂ films.

General APCVD Workflow for SnO₂ Deposition

The following diagram outlines the key stages in a typical APCVD process.

workflow Start Start Precursor Precursor Preparation and Vaporization Start->Precursor Transport Vapor Transport to Reactor Precursor->Transport Reaction Gas-Phase & Surface Reactions Transport->Reaction Deposition Film Nucleation and Growth Reaction->Deposition Exhaust By-product Exhaust Deposition->Exhaust End End: Coated Substrate Exhaust->End

Detailed Protocol: APCVD using Organotin Fluorocarboxylate Precursors

This protocol is adapted from research on depositing fluorine-doped SnO₂ films using Et₃SnO₂CC₂F₅ [2].

1. Precursor Preparation and Vaporization

  • Precursor Synthesis: Synthesize the organotin fluorocarboxylate precursor (e.g., Et₃SnO₂CC₂F₅) and confirm its purity and structure using techniques like X-ray crystallography [2].
  • Vaporization: Place the solid precursor in a vaporizer and heat it to a temperature sufficient to generate a consistent vapor stream. The exact temperature is precursor-dependent.

2. Substrate Preparation

  • Use substrates such as glass or soda-lime glass.
  • Clean substrates thoroughly using a standard sequence of detergent, solvent (e.g., acetone, isopropanol), and possibly plasma cleaning to ensure a contaminant-free, hydrophilic surface.

3. Atmospheric Pressure CVD Deposition

  • Reactor Setup: Use a horizontal or vertical APCVD reactor with precise temperature control zones.
  • Gas Flow: Use an inert carrier gas (e.g., Nitrogen, N₂) to transport the precursor vapor into the reactor chamber. The gas flow rates should be controlled using mass flow controllers.
  • Oxidizing Environment: Introduce an oxygen (O₂) stream separately into the reactor to act as a co-reactant.
  • Substrate Temperature: Maintain the substrate at a constant temperature within the optimal range (e.g., 400-500°C is common for many organotin precursors) [2] [1].
  • Reaction: The precursor vapor decomposes pyrolytically in the hot zone near/on the substrate surface, reacting with oxygen to form a solid SnO₂ film. The fluorocarboxylate ligand provides the source for fluorine doping.

4. Process Termination and Cooling

  • Stop the precursor vapor flow first.
  • Continue the flow of carrier and oxygen gases while the reactor cools down to prevent contamination.
  • Once at a safe temperature, remove the coated substrate.

Important Technical Considerations

  • Doping Mechanism: For fluorocarboxylate precursors, gas-phase electron diffraction studies suggest that direct fluorine transfer from tin is unlikely. The fluorine incorporation mechanism likely involves the separate decomposition of the ligand [2].
  • Process Modeling: For scaling up and optimizing uniformity, Computational Fluid Dynamics (CFD) simulations with software like FLUENT are highly valuable. They can model temperature profiles, gas flow dynamics, and species concentration to predict and improve deposition uniformity across large-area substrates [4].
  • Industrial Scale-Up: The APCVD process using precursors like MBTC is well-established for coating large glass sheets. This involves complex reactor design and an understanding of gas-phase thermochemistry and surface reaction kinetics [1].

Conclusion

APCVD using organotin precursors is a versatile and industrially proven method for depositing high-quality SnO₂ coatings. The protocols outlined provide a foundation for research and development. Success hinges on the careful selection of the precursor and precise control over deposition parameters, particularly temperature and gas dynamics.

References

purification mono-octyltin trichloride aqueous phase extraction

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Your Technique: Aqueous Phase Extraction

Aqueous phase extraction is a liquid-liquid fractionation technique, and one of its most common forms is the Aqueous Two-Phase System (ATPS). This method is particularly valued for being a gentle and environmentally friendly alternative to organic solvent extraction, as it uses water as the main component in both phases, helping to preserve the structure and activity of sensitive compounds [1] [2].

The core principle involves the formation of two immiscible aqueous phases, typically achieved by mixing two water-soluble polymers (e.g., PEG and dextran) or a polymer and a salt (e.g., PEG and a phosphate or sulfate salt) above certain concentrations [1] [2]. The separation of a target compound depends on its differential partitioning between these two phases.

The partition coefficient (K) is the key parameter, defined as:

  • K = Cₜ / C_b where Cₜ is the concentration of the solute in the top phase and C_b is its concentration in the bottom phase at equilibrium [1] [2]. A K > 1 indicates a preference for the top phase, while a K < 1 indicates a preference for the bottom phase.

The following diagram illustrates the general workflow for developing and optimizing an ATPS purification process.

Start Define System Components A Select ATPS Type Start->A B Screen Key Parameters A->B C System Constructed? B->C C->B No D Perform Extraction C->D Yes E Analyze Partitioning D->E F Optimization Sufficient? E->F F->B No End Proceed with Purified Sample F->End Yes

FAQs and Troubleshooting Guide

Here are some common questions and issues that may arise when developing an aqueous extraction protocol for a compound like mono-octyltin trichloride.

General Principles

Q1: What factors influence the partitioning of my compound in an ATPS? The partitioning is complex, but the main factors you can control are [1] [2]:

  • Polymer Molecular Weight (MW) and Concentration: Generally, increasing the MW of a polymer (e.g., PEG) will drive biomolecules away from the polymer-rich phase. Higher polymer concentrations enhance phase separation but can increase viscosity.
  • pH: The pH can alter the charge of your target compound and the phases, significantly affecting its partitioning behavior, especially for charged molecules.
  • Temperature: Most ATPS are temperature-sensitive. A stable temperature is crucial for reproducible results.
  • Salt Type and Concentration: Salts influence the electrochemical potential between the phases (a phenomenon known as "salting-out") and can interact directly with the solute.

Q2: How do I select the right type of ATPS for my purification? Your choice depends on the nature of your target compound and impurities [1]:

  • Polymer-Polymer Systems (e.g., PEG-Dextran): Lower ionic strength, suitable for compounds sensitive to salt.
  • Polymer-Salt Systems (e.g., PEG-Sulfate): Often more economical and have lower viscosity, but the high ionic strength may not be suitable for all compounds.
  • Ionic Liquid-Based Systems: An emerging, tunable option, but can be more expensive [3] [1].
Troubleshooting Common Problems

Q3: My phases are not separating cleanly, or the process is very slow. What can I do? This is typically a issue of viscosity or density difference.

  • Potential Cause: High viscosity of the polymer solution.
  • Solution:
    • Centrifugation: Low-speed centrifugation can dramatically accelerate phase separation.
    • Adjust Concentration: Slightly reduce the polymer concentration while ensuring you remain in the two-phase region of the phase diagram.
    • Temperature: Gently increasing the temperature can lower viscosity. Ensure the compound is stable at the chosen temperature.

Q4: The recovery yield of my target compound is low. How can I improve it? The compound may be partitioning into the wrong phase or being lost at the interface.

  • Potential Cause: Suboptimal system composition for your specific compound.
  • Solution:
    • Systematic Screening: Create a matrix of experiments varying the key parameters like polymer MW, concentration, and pH. A design-of-experiments (DoE) approach can be efficient.
    • Tie-Line Length (TLL): For a given system, increasing the TLL (making the phases more different from each other) can drive biomolecules more strongly to one phase, but may also affect selectivity [1].
    • Additives: Consider adding small amounts of specific salts or modifying agents that can alter the phase properties or interact with your target compound to improve its partitioning.

Experimental Protocol Framework

Since a direct protocol for mono-octyltin trichloride is unavailable, use this general framework to design your own experiment. You will need to determine the optimal values for the variables in brackets.

Title: Development of an Aqueous Two-Phase System for the Purification of Mono-octyltin Trichloride

Objective: To separate and purify mono-octyltin trichloride from a reaction mixture containing inorganic tin salts and organic by-products.

Materials:

  • Chemicals:
    • Phase-forming polymer (e.g., Polyethylene Glycol (PEG) of molecular weight 1000-4000 Da).
    • Phase-forming salt (e.g., Ammonium Sulfate, Potassium Phosphate).
    • Mono-octyltin trichloride standard and crude mixture.
    • Deionized water.
  • Equipment:
    • Centrifuge tubes (e.g., 15 mL conical tubes).
    • Analytical balance.
    • Vortex mixer.
    • Centrifuge.
    • HPLC system with appropriate detector (e.g., UV-Vis) or other analytical method for quantifying tin species.

Methodology:

  • System Preparation: Weigh out quantities of PEG and salt to prepare a system with specific final concentrations (e.g., 15% w/w PEG 4000 and 10% w/w Ammonium Sulfate) in a defined total weight (e.g., 10 g) in a centrifuge tube.
  • Addition of Sample: Add a known amount of your crude mono-octyltin trichloride mixture to the system.
  • Mixing: Vortex the tube vigorously for 1-2 minutes to ensure thorough mixing and equilibrium.
  • Phase Separation: Centrifuge the tube at 2000 - 3000 x g for 5-10 minutes to achieve complete phase separation.
  • Sampling and Analysis: Carefully separate the top and bottom phases. Analyze the concentration of your target compound in each phase using your analytical method (e.g., HPLC).
  • Calculation: Determine the Partition Coefficient (K) and the Recovery Yield.

Key Parameters to Document

When optimizing your protocol, systematically record the following variables in a table:

Parameter Example Setting 1 Example Setting 2 Impact on Partitioning
ATPS Type PEG/Salt PEG/Dextran Defines base system properties [1]
Polymer MW 2000 Da 4000 Da Higher MW often drives molecules out of polymer phase [1]
Tie-Line Length 25% w/w 40% w/w Longer TLL increases partitioning drive [1]
pH 4.0 7.0 Critical for charged molecules; can alter solubility
Temperature 25°C 4°C Affects viscosity and equilibrium

Important Considerations for Your Compound

  • Stability: Mono-octyltin trichloride is moisture-sensitive [4]. The aqueous environment of an ATPS could potentially lead to hydrolysis. Your experiments should carefully control the contact time and consider the pH stability range of the compound.
  • Analysis: You will need a reliable analytical method (like HPLC-ICP-MS or HPLC with UV detection) to quantify mono-octyltin trichloride and detect possible degradation products in both aqueous phases.
  • Starting Point: Given the compound's hydrophobicity, it may have an affinity for the PEG-rich top phase in a PEG/salt system. However, this is a hypothesis that requires experimental validation.

References

Troubleshooting Guide: Octyltin Trichloride Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Problem Symptom Potential Cause Recommended Solution Key Parameters to Check

| Low Product Purity (High DoT/DioCT content) | Ineffective separation from dioctyltin (DoT) and trioctyltin (TrioCT) by-products [1]. | Perform liquid-liquid extraction with an organic solvent and hydrochloric acid [1] [2]. | - HCl concentration (20-36% [1])

  • Organic solvent type (e.g., n-heptane [1])
  • Phase volume ratio | | Low Product Yield | - Losses during multi-stage purification.
  • Inefficient phase separation. | - Optimize washing steps; avoid excessive scrubbing.
  • Ensure adequate stirring and settling time [1]. | - Number of extraction stages [1]
  • Stirring speed and time
  • Phase separation time | | Formation of Emulsions | - Overly vigorous mixing.
  • Solvent with poor phase separation properties. | - Reduce stirring intensity.
  • Switch to a solvent like n-heptane for cleaner separation [1]. | - Mixing shear force
  • Solvent type (n-heptane vs. diethyl ether [1]) | | High Halide Ion Content in Final Product | Insufficient washing of the organic phase containing the product [1]. | Wash the organic phase with deionized water until the aqueous phase is neutral and halide-free [1] [2]. | - Conductivity or silver nitrate test for halides [1]
  • pH of wash water |

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for obtaining high-purity monooctyltin trichloride?

The most refined method involves a selective extraction process. The crude mixture is dissolved in an organic solvent (like n-heptane) and scrubbed with a 20-36% hydrochloric acid solution. Monothis compound is selectively extracted into the acid phase, separating it from dioctyltin and trioctyltin by-products, which remain in the organic phase. The pure product is then recovered from the acid phase [1] [2].

Q2: Which solvents are recommended for the purification process and why?

Patents strongly favor n-heptane and n-hexane [1] [2]. These aliphatic hydrocarbons are preferred because they:

  • Provide excellent phase separation from aqueous hydrochloric acid, minimizing emulsion formation [1].
  • Effectively dissolve by-products like DoT and TrioCT, facilitating a cleaner separation from the desired product [1].

Other solvents like diethyl ether or tetrahydrofuran are mentioned but can lead to issues like emulsion formation or require stricter temperature control [1].

Q3: How can I confirm the removal of halide ions from my final product?

The standard procedure is to wash the final organic product phase with deionized water and test the wash water. Halide ions (Cl⁻) can be detected using a silver nitrate (AgNO₃) test (looking for cloudiness) or by measuring electrical conductivity; the washing is complete once the wash water shows no presence of halides [1] [2].

Q4: Are there any notable safety and handling precautions?

Yes, the compound is moisture-sensitive and can be corrosive.

  • Handling: All procedures should be conducted under an inert atmosphere (e.g., nitrogen or argon) and in a well-ventilated fume hood [3].
  • Storage: Keep the container tightly sealed in a cool, dry place [3].
  • Hazard Statements: According to safety data, it carries risk codes R34 (Causes burns) and may be harmful if swallowed (R21/22) [3]. Always consult the full Material Safety Data Sheet (MSDS) before use.

Synthesis & Purification Workflow

The following diagram illustrates the core purification workflow based on the patent data, which you can use as a reference for your experimental protocol.

G Start Start: Crude Reaction Mixture (contains MOTC, DoT, TrioCT) Step1 Dissolve in Organic Solvent (e.g., n-Heptane, n-Hexane) Start->Step1 Step2 Acid Scrubbing (20-36% HCl Solution) Step1->Step2 Step3 Phase Separation Step2->Step3 Step4 Aqueous Phase (Contains pure MOTC) Step3->Step4 Selective transfer Step5 Organic Phase (Contains DoT, TrioCT by-products) Step3->Step5 By-products remain Step6 Recover MOTC (e.g., Back-extraction, Crystallization) Step4->Step6 Step7 Final High-Purity MOTC Step6->Step7

Key Experimental Protocols

For the core purification method described in the patents, here is a detailed protocol:

Detailed Protocol: Liquid-Liquid Extraction for Purification [1] [2]

  • Dissolution: Take the crude monothis compound mixture (containing by-products) and dissolve it in a suitable volume of n-heptane or n-hexane.
  • Acid Scrubbing: Transfer the solution to a separatory funnel. Add an equal or slightly lesser volume of 20-36% hydrochloric acid.
  • Mixing: Stir or shake the mixture vigorously for a predetermined time (e.g., 30 minutes) to ensure thorough contact between the phases. Monitor for emulsion formation.
  • Phase Separation: Allow the mixture to stand undisturbed until the organic and aqueous phases separate cleanly. This should occur within minutes if n-heptane is used.
  • Separation: Drain and collect the lower aqueous phase, which now contains the purified monothis compound.
  • By-product Recovery: The upper organic phase contains dioctyltin and trioctyltin chlorides, which can be recovered separately.
  • Product Isolation: The monothis compound can be recovered from the aqueous acid phase through back-extraction into a fresh organic solvent after pH adjustment or by other means like concentration/crystallization.
  • Final Washing: The final organic solution of the product should be washed with deionized water until the washings are neutral and show a negative test for halide ions.

References

preventing decomposition allyltin trichloride synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Allyltin Trichloride: Stability & Handling FAQ

Q1: Is allyltin trichloride stable enough to be isolated and stored? A1: No, typically not. Allyltin trichloride is generally considered a reactive intermediate. It is most commonly generated in situ from a stable precursor (like an allyltributylstannane) and a transmetallation agent (like tin(IV) chloride, SnCl₄), and then immediately used in the subsequent reaction with an electrophile [1]. Attempting to isolate and store it is likely impractical and could lead to decomposition.

Q2: What is the standard protocol to generate and use this reagent? A2: The established methodology involves a transmetallation reaction. The following workflow outlines the typical experimental sequence and its purpose [1]:

G Start Start: Stable Allyltributylstannane Precursor Step1 Add Tin(IV) Chloride (SnCl₄) (Transmetallation Agent) Start->Step1 Dissolve in appropriate solvent Step2 Generate Allyltin Trichloride (Reactive Intermediate) Step1->Step2 Stir at specified T° Step3 Immediately Add Electrophile (e.g., Aldehyde) Step2->Step3 In situ generation No isolation Step4 Form Desired Reaction Product Step3->Step4 Reaction proceeds to completion

Workflow for In Situ Generation and Use of Allyltin Trichloride

Q3: What are the critical parameters to prevent decomposition during synthesis? A3: The key is to control the reaction environment to favor the formation of the desired intermediate and its rapid consumption. The table below summarizes the main failure modes and their solutions.

Problem / Symptom Root Cause Proven Solution / Preventive Measure
Low Yield / Side Products Decomposition of the reactive allyltin trichloride intermediate before it reacts. Generate the intermediate in situ and immediately add the next electrophile to the same reaction vessel [1].
Lack of Stereoselectivity Impure or decomposed intermediate leading to unselective reactions. Ensure reagents are anhydrous and use an inert atmosphere (e.g., N₂ or Argon) to exclude moisture [2].
Reaction Does Not Proceed Incorrect stoichiometry or inactive transmetallation agent. Use fresh Tin(IV) Chloride (SnCl₄) and confirm the 1:1 molar ratio between the allylstannane precursor and SnCl₄ [2].

Q4: Are there any specific examples of this successful stabilization in practice? A4: Yes. A key 2012 study successfully "trapped" the intermediate allyltin trichloride by adding phenyllithium (PhLi) immediately after its generation with SnCl₄ [1]. This rapid quenching with a highly reactive agent prevented decomposition and allowed for the isolation and characterization of a stable organotin compound, confirming the structure and stereochemistry of the initial intermediate.

Key Experimental Takeaway

The most effective strategy for preventing the decomposition of allyltin trichloride is to avoid its isolation. The established synthetic approach treats it as a transient species, generated and consumed in a one-pot reaction system under strictly controlled anhydrous and oxygen-free conditions [1].

References

Chemical Profile: Phosphorus Trichloride (PCl₃)

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key information about Phosphorus Trichloride based on the search results.

Property Description
Chemical Formula PCl₃ [1] [2]
IUPAC Name Trichlorophosphane [1] [2]
Structure & Shape Trigonal pyramidal [2]
Physical State Colorless to yellow fuming liquid [1] [2]
Key Reaction Reacts with tin(II) chloride (SnCl₂) to generate a transient pnictogen(I) species, which can be trapped by other reagents [3]
Reaction with Water Violent hydrolysis to form phosphorous acid (H₃PO₃) and hydrochloric acid (HCl) [1] [2]
Primary Hazard Highly toxic, corrosive, and reacts readily with water to release HCl fumes [1]

FAQs and Technical Guidance

While explicit troubleshooting guides were not found, here are answers to some fundamental questions based on the available data.

What is the role of phosphorus trichloride in reactions with tin compounds? Phosphorus trichloride acts as a reactant with tin(II) chloride (SnCl₂) to produce a highly reactive, transient pnictogen(I) species. This in-situ generated species is the key intermediate that facilitates further reactions, such as cycloadditions with compounds like 1,4-diazabutadienes to form heterocyclic cations [3]. The PCl₃ itself is not a catalyst in the traditional sense but a reagent consumed to create the active species.

Why did my reaction produce unexpected side products or no product? The search results do not provide a direct troubleshooting guide for this issue. However, general principles for handling PCl₃ suggest critical factors to consider:

  • Moisture: The reaction is highly sensitive to moisture. The presence of even small amounts of water can hydrolyze PCl₃, consuming the reagent and generating HCl, which can poison the reaction or lead to undesired side reactions [1] [2].
  • Stoichiometry: The generation of the active pnictogen(I) species depends on a specific molar ratio between PCl₃ and SnCl₂. An incorrect ratio could lead to incomplete reaction or different products [3].
  • Trapping Agent: The transient species must be trapped by a suitable substrate (e.g., 1,4-diazabutadienes). The absence, incorrect quantity, or poor reactivity of this trapping agent would result in low yields [3].

What are the critical safety precautions when working with phosphorus trichloride? Working with PCl₃ requires extreme caution due to its:

  • Toxicity and Corrosiveness: It is highly toxic and corrosive, causing severe burns to skin, eyes, and the respiratory tract [1] [2].
  • Reactivity with Water: It reacts violently with water. All equipment and solvents must be thoroughly dried.
  • Personal Protective Equipment (PPE): Use in a certified fume hood, wear appropriate gloves (e.g., nitrile), and use eye and face protection [1].

Suggested Experimental Workflow

The following diagram outlines a general logical workflow for planning an experiment based on PCl₃, incorporating safety and optimization considerations.

pcl3_workflow Start Plan Experiment with PCl₃ Safety Review SDS and Safety Protocols Start->Safety Setup Assemble DRY Apparatus in Fume Hood Safety->Setup Atmosphere Ensure Inert Atmosphere (e.g., N₂ or Ar) Setup->Atmosphere Reagents Prepare and Purify Reagents (Check for moisture) Atmosphere->Reagents Execute Execute Reaction Reagents->Execute Monitor Monitor Reaction Progress (TLC, Raman, etc.) Execute->Monitor Quench Safely Quench Reaction Monitor->Quench Analyze Analyze and Purify Product Quench->Analyze

References

improving purity mono-octyltin trichloride industrial production

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs for MOTC Production

Here are answers to specific technical issues you might encounter, based on an improved industrial process that recycles di-alkyltin dihalide streams [1].

Problem Root Cause Solution Key Parameter to Monitor
Final product has high color (dark appearance) Buildup of discolored impurities during continuous recycling of process streams [1]. Implement a dedicated distillation step for the di-alkyltin dihalide-rich bottoms stream before recycling it [1]. Gardner color value: Target ≤ 3 for the distilled di-alkyltin dihalide stream [1].
Low yield of MOTC Suboptimal redistribution reaction; loss of valuable tin species to waste streams [1]. Recycle a portion of the purified di-alkyltin dihalide (DOTD) distillate back to the alkylation step to maximize conversion to MOTC [1]. Recycle ratio ((x_{recycle})): Can range from >0% to 100% of the DOTD distillate [1].
Purity of MOTC does not meet specification Ineffective separation of MOTC from the alkyltin halide mixture (RSnX₃, R₂SnX₂, R₃SnX) [1]. Separate the alkyltin halide mixture by distillation to obtain a mono-alkyltin halide-rich distillate stream [1]. Purity of the distillate stream.

Detailed Experimental & Process Protocols

For researchers looking to replicate or adapt this methodology, here is a detailed breakdown of the core process steps.

Process Workflow for High-Purity MOTC

The following diagram outlines the logical sequence and recycling pathways of the improved industrial process for producing high-purity, low-color mono-octyltin trichloride [1].

MOTC_Process Start Feed Stream Di-alkyltin Dihalide Distillate StepA (a) Alkylation Contact with Alkylation Agent (e.g., Tri-n-octyl Aluminum) Start->StepA MixtureA Alkylated Mixture R₄Sn + R₃SnX StepA->MixtureA StepB (b) Redistribution Contact with SnX₄ MixtureA->StepB MixtureB Alkyltin Halide Mixture RSnX₃, R₂SnX₂, Impurities StepB->MixtureB StepC (c) Primary Distillation MixtureB->StepC Stream1 Mono-alkyltin-rich Distillate (Product) StepC->Stream1 Stream2 Liquid Bottoms Stream R₂SnX₂, RSnX₃, Impurities StepC->Stream2 StepD (d) Purification Distillation Stream2->StepD Stream3 Di-alkyltin Dihalide Distillate (Low Color) StepD->Stream3 Stream4 Impurities-rich Bottoms Stream (Waste) StepD->Stream4 StepE (e) Recycle x_recycle to Step (a) Stream3->StepE Fraction x_recycle StepE->StepA

Key Process Parameters & Chemical Definitions

1. Alkylation Reaction (Step a)

  • Objective: To convert the recycled di-alkyltin dihalide feed into a form suitable for the redistribution reaction.
  • Alkylation Agents: Use a trialkylaluminum compound (e.g., tri-n-octyl aluminum) or an alkylmagnesium halide (Grignard reagent) [1].
  • Expected Output Mixture [1]:
    • 70% to 100% Tetraalkyltin (R₄Sn)
    • 0% to 30% Trialkyltin halide (R₃SnX)
    • <10% Di-alkyltin dihalide (R₂SnX₂)

2. Redistribution Reaction (Step b)

  • Objective: To react the alkylated mixture with Tin(IV) chloride (SnCl₄) to produce the desired mono-alkyltin trichloride.
  • Reaction Input: The alkylated mixture (primarily R₄Sn) from Step (a) is contacted with SnX₄ [1].
  • Reaction Output: An alkyltin halide mixture containing Mono-alkyltin trihalide (RSnX₃), Di-alkyltin dihalide (R₂SnX₂), and other by-products/impurities [1].

3. Distillation & Purification (Steps c & d) This is a two-stage separation critical for achieving high purity and low color.

Process Step Input Stream Output Streams Purpose & Specification

| Step (c): Primary Distillation | Alkyltin halide mixture from Step (b) [1]. | 1. Distillate: Mono-alkyltin halide-rich product stream. 2. Bottoms: Liquid di-alkyltin halide-rich stream containing impurities [1]. | Initial separation of the desired MOTC product from the reaction mixture. | | Step (d): Purification Distillation | Di-alkyltin halide-rich bottoms stream from Step (c) [1]. | 1. Distillate: Purified Di-alkyltin dihalide with Gardner color ≤ 3. 2. Bottoms: Impurities-rich waste stream [1]. | Removes color-causing impurities before recycle, preventing their buildup. Ensures final product color meets commercial standards. |

4. Recycle Strategy (Step e)

  • Objective: To improve overall yield and efficiency by reusing tin-containing by-products.
  • Protocol: A fraction ((x_{recycle})) of the purified, low-color di-alkyltin dihalide distillate from Step (d) is recycled back to the alkylation step (Step a). The value of (x_{recycle}) can be adjusted from >0% up to 100% [1].

Key Technical Recommendations

  • Focus on Impurity Management: The patented process highlights that the key to consistent, high-purity production is the active removal of impurities from the recycle stream, not just from the final product [1].
  • Color as a Critical Metric: Regularly monitor the Gardner color value of intermediate streams. A value of 3 or less in the recycled material is a strong indicator of process health and is necessary for producing top-tier stabilizers and catalysts [1].
  • Process Flexibility: The recycle ratio ((x_{recycle})) is a variable you can optimize based on your specific production goals and the observed balance between MOTC and DOTD in your system [1].

References

Comprehensive Technical Support Guide: Octyltin Trichloride Preparation & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Octyltin Trichloride

This compound (chemical name: trichloro(octyl)stannane, CAS No. 3091-25-6) is an organotin compound with significant industrial importance, primarily used as an intermediate in PVC stabilizers. This compound serves as a crucial precursor in the synthesis of various octyltin-based stabilizers such as di(n-octyl)tin S,S'-bis(isooctylmercaptoacetate) and di(n-octyl)tin maleate polymer, which are employed in food packaging materials and other polyvinyl chloride applications. The purity requirements for these applications are stringent, with regulatory specifications limiting certain impurities to very low concentrations [1].

For researchers and industrial scientists working with this compound, understanding its synthesis pathways, purification methods, and handling requirements is essential for achieving optimal results in both laboratory and production settings. This technical support guide provides comprehensive information on the preparation methodologies, troubleshooting common issues, and analytical verification protocols to support professionals in drug development and chemical research.

Properties and Key Applications

Fundamental Physicochemical Properties

This compound exhibits several critical physical and chemical properties that influence its handling, reactivity, and applications in various industrial processes:

  • Molecular Formula: C~8~H~17~Cl~3~Sn
  • Molecular Weight: 338.29 g/mol
  • Boiling Point: 150-159°C at 10 mmHg [2]
  • Density: 1.35 g/cm³ [2]
  • Physical Form: Colorless to pale yellow oily liquid [2]
  • Solubility: Soluble in chloroform, slightly soluble in ethyl acetate and methanol [2]
  • Water Solubility: 330 μg/L at 20°C [2]
  • Vapor Pressure: 2.67 hPa at 100°C [2]
  • Flash Point: >121°C [2]

The compound is hygroscopic and moisture-sensitive, requiring careful handling under controlled conditions to prevent hydrolysis and degradation. Its relatively low water solubility combined with good organic solvent compatibility makes it suitable for various synthetic applications in organic media.

Industrial Applications and Regulatory Considerations

Table: Primary Applications of this compound and Derivatives

Application Area Specific Use Regulatory Limits Importance
PVC Stabilizers Intermediate for di(n-octyl)tin derivatives ≤3% in resin, ≤1 ppm tin migration to food [1] Thermal stability during PVC processing
Food Packaging Materials Di(n-octyl)tin bis(mercaptoacetate) precursors Organotin composition ≥95% dichloride [1] Prevent degradation in transparent PVC films
Pharmaceutical Intermediates Organometallic synthesis High purity requirements Catalytic applications in specific syntheses
Material Science Research Nanomaterial precursors Standard laboratory safety protocols Functional material development

The regulatory framework governing octyltin compounds, particularly for food-contact applications, imposes strict purity specifications. According to Canadian Food and Drug Regulations (Division 23), di(n-octyl)tin dichloride used in food packaging must contain no more than 5% total of n-octyltin trichloride or tri(n-octyl)tin chloride, with additional limits on isomeric alkyltin derivatives (≤0.2%) and homologous alkyltin derivatives (≤0.1%) [1]. These stringent requirements highlight the importance of precise synthesis control and effective purification methods in this compound production.

Synthesis Methods Overview

Direct Synthesis Process

The direct synthesis approach represents a significant advancement in this compound production, enabling higher purity yields through optimized reaction conditions and purification techniques. This method involves the controlled reaction of tin(IV) chloride with organometallic reagents in specific stoichiometric ratios to favor monoalkylated product formation [3].

The patented process for high-purity monothis compound preparation involves several critical steps:

  • Alkylation Reaction: Tin(IV) chloride reacts with tetraoctyltin or octyl Grignard reagents in controlled stoichiometric ratios
  • Acidification: Treatment with hydrochloric acid to convert intermediate species
  • Phase Separation: Extraction and separation of organic and aqueous phases
  • Purification: Multiple washing steps and potential distillation

A key advantage of this method is the precise temperature control maintained throughout the process, particularly during the extraction and purification stages. The reaction typically proceeds at moderate temperatures, avoiding the excessive heat that can promote decomposition or byproduct formation. The extraction efficiency is highly dependent on maintaining the optimal temperature range of 20-80°C, with narrower ranges (40-60°C) often yielding superior phase separation and purity [3].

Classic Industrial Synthesis

The classic industrial approach to octyltin chloride mixtures involves the direct reaction of metallic tin with n-octyl chloride in the presence of phosphorus trichloride as a catalyst. This method, described in patent US3872143A, produces a mixture of mono- and di-n-octyltin chlorides that is notably free from tri-n-octyltin chloride contamination [4].

The process characteristics include:

  • Reaction System: Tin metal + n-octyl chloride + PCl~3~ catalyst
  • Byproduct Management: Simultaneous distillation of formed alpha-octene
  • Product Distribution: Approximately 16% mono-n-octyltin trichloride with the remainder primarily di-n-octyltin dichloride
  • Advantage: Eliminates difficult-to-remove tri-n-octyltin chloride byproduct

This method avoids the need for protecting atmospheric conditions and utilizes relatively simple reagents, making it economically favorable for industrial production. However, it offers less control over the specific monoalkylated product ratio compared to the direct synthesis method [4].

Table: Comparative Analysis of Synthesis Methods

Parameter Direct Synthesis Classic Industrial Synthesis
Starting Materials Tin(IV) chloride, tetraoctyltin or octyl Grignard reagents Metallic tin, n-octyl chloride
Catalyst System Not typically required Phosphorus trichloride
Key Advantage Higher purity monooctyltin product No tri-n-octyltin chloride byproduct
Temperature Range 20-80°C (optimal 40-60°C) Higher temperatures needed for distillation
Product Specificity Favors monooctyltin species Mixture of mono- and dioctyltin species
Purification Requirements Multiple extraction/washing steps Distillation of olefin byproducts

Troubleshooting Common Preparation Issues

Low Yield and Purity Problems

Incomplete reactions and impurity formation represent the most frequent challenges in this compound synthesis. These issues often stem from suboptimal reaction conditions, reagent quality problems, or inadequate process control.

  • Moisture Contamination: The highly hygroscopic nature of this compound and its precursors makes moisture exclusion critical. Even trace water can lead to hydrolysis reactions that reduce yield and generate oxychloride byproducts. Solution: Implement rigorous drying protocols for all reagents and reaction vessels. Use inert atmosphere (nitrogen or argon) protection throughout the synthesis and purification process. Maintain anhydrous conditions during extractions by using dried solvents [3] [2].

  • Temperature Control: Maintaining precise temperature parameters is essential for controlling reaction selectivity and minimizing byproducts. The optimal temperature range for the extraction and purification steps is typically between 40-60°C. Exceeding this range can promote decomposition pathways and undesirable side reactions, while lower temperatures may result in incomplete reactions or phase separation issues. Solution: Use calibrated temperature control systems with continuous monitoring. Implement gradual heating/cooling protocols rather than rapid temperature changes [3].

  • Stoichiometric Imbalance: Incorrect reagent ratios can lead to mixed alkylation products rather than the desired monooctyltin compound. The presence of dioctyltin and trioctyltin impurities complicates purification and reduces the yield of the target compound. Solution: Precisely control the molar ratio of tin(IV) chloride to alkylating agent. For direct synthesis from tetraoctyltin, the stoichiometry should be carefully balanced to favor the monochloride species through appropriate acidification protocols [3].

Phase Separation and Purification Challenges

Efficient phase separation is critical for obtaining high-purity this compound, particularly in the direct synthesis method where extraction steps are employed. Several factors can compromise this process:

  • Emulsion Formation: During the extraction and washing steps, stable emulsions can form between the organic and aqueous phases, leading to difficult separation and product losses. Solution: Optimize the extraction temperature to the recommended range of 40-60°C. Adjust the ionic strength of the aqueous phase by adding sodium chloride or other salts. Employ centrifugation for stubborn emulsions. Implement controlled stirring rates that provide adequate mixing without excessive shear that promotes emulsion stability [3].

  • Incomplete Extraction: Suboptimal recovery of the product from reaction mixtures significantly impacts overall yield. Solution: Employ multiple sequential extractions with fresh solvent rather than a single extraction with large solvent volumes. The volume ratio of organic to aqueous phases should typically be maintained between 1:1 and 2:1 for efficient mass transfer. The acidification step with hydrochloric acid is particularly important for converting tin species into extractable forms [3].

  • Purification Limitations: While distillation is a common purification method for organotin compounds, this compound's thermal sensitivity (boiling point 150-159°C at 10 mmHg) requires careful control to prevent decomposition. Solution: Implement short-path distillation apparatus with precise temperature control. Consider alternative purification methods such as crystallization or chromatography for heat-sensitive applications. Always conduct purification under reduced pressure to minimize thermal stress [2].

Experimental Protocols

Direct Synthesis with Purification

This step-by-step protocol describes the laboratory-scale preparation of high-purity monothis compound based on the patented process [3]:

  • Reaction Setup:

    • Charge a dry, nitrogen-purged 1L three-neck flask with tin(IV) chloride (260.0 g, 1.0 mol) and 300 mL anhydrous dichloromethane
    • Equip the flask with a temperature probe, reflux condenser, and addition funnel
    • Maintain a constant nitrogen atmosphere throughout the reaction
  • Alkylation:

    • Slowly add tetraoctyltin (417.0 g, 0.75 mol) dropwise over 60 minutes with continuous stirring
    • Maintain the reaction temperature at 40±2°C during addition
    • After complete addition, heat the mixture to 60°C and stir for 4 hours
  • Acidification and Extraction:

    • Cool the reaction mixture to 25°C and carefully add 200 mL of 6M hydrochloric acid
    • Transfer to a separatory funnel and shake vigorously for 2 minutes
    • Allow phases to separate completely (approximately 30 minutes)
    • Drain and collect the organic phase
  • Washing Protocol:

    • Wash the organic phase successively with:
      • 2×100 mL deionized water
      • 1×100 mL 5% sodium bicarbonate solution
      • 2×100 mL brine solution
    • After each washing, ensure complete phase separation
  • Solvent Removal:

    • Dry the organic phase over anhydrous magnesium sulfate for 2 hours
    • Filter and remove volatiles using a rotary evaporator at 40°C
    • Further dry under high vacuum (0.1 mmHg) for 4 hours
  • Product Characterization:

    • Analyze by gas chromatography to confirm purity (>95%)
    • Verify structure by NMR spectroscopy
    • Determine yield (typically 75-85%) by gravimetric analysis
Analytical Verification Methods

Comprehensive analysis of this compound is essential for quality control, particularly for applications requiring high purity such as food-contact materials:

  • Gas Chromatography Analysis:

    • Column: DB-5MS (30m × 0.25mm × 0.25μm)
    • Temperature program: 50°C (hold 2 min) to 280°C at 10°C/min
    • Injector temperature: 250°C
    • Detector temperature: 300°C
    • Carrier gas: Helium at 1.0 mL/min constant flow
    • Sample preparation: 1% solution in anhydrous hexane
  • Purity Specifications (for food-contact applications) [1]:

    • Di(n-octyl)tin dichloride content: ≥95%
    • n-Octyltin trichloride + tri(n-octyl)tin chloride: ≤5%
    • Other C8 isomeric alkyltin derivatives: ≤0.2%
    • Higher and lower homologous alkyltin derivatives: ≤0.1%
  • Tin Content Analysis:

    • Elemental analysis by ICP-OES or classical gravimetric methods
    • Expected tin content: 30.8-33.2% (theoretical: 31.4%)

Frequently Asked Questions

Synthesis and Purification Questions
  • What is the optimal temperature range for this compound synthesis? The recommended temperature range for the extraction and purification steps is 20-80°C, with the optimal range being 40-60°C [3]. Maintaining this temperature range is critical for achieving efficient phase separation and high product purity. Higher temperatures may increase the risk of decomposition, while lower temperatures can result in incomplete reactions or difficult phase separation.

  • How can I prevent the formation of trioctyltin chloride byproducts? Controlling the stoichiometric ratio of starting materials is essential. Use an excess of tin(IV) chloride relative to the alkylating agent (typically 1.5:1 to 2:1 molar ratio). The classic industrial method using metallic tin with n-octyl chloride and phosphorus trichloride catalyst inherently avoids trioctyltin chloride formation through continuous removal of alpha-octene byproduct [4]. Additionally, implementing the direct synthesis method with precise control of reaction time and temperature minimizes dialkylation.

  • What purification methods are most effective for this compound? Liquid-liquid extraction followed by vacuum distillation represents the most effective purification approach. The extraction process with hydrochloric acid effectively separates tin-containing species from non-polar impurities. For final purification, short-path distillation under high vacuum (150-159°C at 10 mmHg) is recommended [3] [2]. For highest purity requirements, particularly for food-contact applications, additional crystallization from anhydrous hexane may be employed.

Handling and Storage Questions
  • What are the critical storage conditions for this compound? this compound should be stored under strictly anhydrous conditions in a moisture-free environment due to its hygroscopic nature. Recommended storage includes amber glass bottles with secure seals, under an inert gas atmosphere (nitrogen or argon), at temperatures between 2-8°C. Contact with moisture leads to hydrolysis and formation of tin oxychlorides, which appear as white precipitates [2].

  • What safety precautions are necessary when handling this compound? this compound requires comprehensive safety measures including:

    • Use of appropriate personal protective equipment (chemical-resistant gloves, safety goggles, lab coat)
    • Operations conducted in a well-ventilated fume hood
    • Immediate access to emergency eyewash and shower stations
    • Avoidance of contact with skin, eyes, and clothing The compound carries risk statements R34 (causes burns) and safety statements S26 (rinse immediately if contact with eyes) and S36/37/39 (wear suitable protective clothing, gloves, and eye/face protection) [2].

Visual Workflows

Synthesis and Extraction Process

synthesis_workflow Start Start Reaction Setup R1 Charge SnCl4 and anhydrous solvent Start->R1 R2 Add tetraoctyltin dropwise (40±2°C) R1->R2 R3 Heat to 60°C and stir for 4h R2->R3 R4 Cool to 25°C and add HCl R3->R4 R5 Phase Separation in separatory funnel R4->R5 R6 Organic Phase Collection R5->R6 R7 Washing Sequence: Water, NaHCO3, Brine R6->R7 R8 Drying over MgSO4 R7->R8 R9 Solvent Removal under vacuum R8->R9 End High-Purity Product R9->End

Synthesis and Extraction Workflow: This diagram illustrates the sequential steps in the direct synthesis of this compound, highlighting critical temperature control points (yellow nodes) that require precise management for optimal yield and purity.

Troubleshooting Logic Diagram

troubleshooting_logic Problem Identified Problem P1 Low Yield Problem->P1 P2 Poor Purity Problem->P2 P3 Phase Separation Issues Problem->P3 S1 Check moisture exclusion and drying protocols P1->S1 S2 Verify stoichiometric ratios and temperature control P1->S2 P2->S2 S3 Optimize extraction conditions (40-60°C temperature range) P2->S3 P3->S3 S4 Implement multiple extraction sequences P3->S4 S5 Adjust ionic strength with NaCl addition P3->S5 S6 Consider centrifugation for stubborn emulsions P3->S6 Resolution Problem Resolved S1->Resolution S2->Resolution S3->Resolution S4->Resolution S5->Resolution S6->Resolution

References

octyltin trichloride vs butyltin trichloride reactivity

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Butyltin and Octyltin Compounds in PVC

The table below summarizes key characteristics and available data for butyltin and octyltin compounds, primarily based on their application as PVC stabilizers.

Feature Butyltin Compounds (including Trichloride) Octyltin Compounds
Common Example Monobutyltin trichloride (MBTC) [1] Mono-octyltin (MOT), Di-octyltin (DOT) [2]
Primary Application PVC stabilizer; precursor for transparent conductive coatings on glass [1] PVC stabilizers [2]
Analytical Method (in PVC) Headspace Solid-Phase Microextraction (HS-SPME) and GC-FPD [2] Headspace Solid-Phase Microextraction (HS-SPME) and GC-FPD [2]
Limit of Quantitation (LOQ) MBT: 0.3-1.0 ng Sn mL⁻¹ [2] MOT: 0.3-1.0 ng Sn mL⁻¹ [2]
Recovery Rate (in analytical method) >90% [2] >80% [2]
Safety & Toxicity Relatively low toxicity; releases corrosive HCl upon hydrolysis [1] Information not specified in results
Market & Regulation Trends Faces scrutiny and regulation; industry innovating towards less toxic alternatives [3] Subject to same regulatory trends; development of safer alternatives is a key market driver [3]

Experimental Protocol for Analysis in PVC

The following detailed methodology is adapted from a published procedure for determining butyltin and octyltin stabilizers in PVC products, using Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography with Flame Photometric Detection (GC-FPD) [2]. This protocol serves as a standardized approach for comparing the presence and concentration of these compounds.

The workflow for this analytical method can be summarized as follows:

start PVC Sample step1 Solubilize Plastic Matrix (Tetrahydrofuran - THF) start->step1 step2 Hydrolyze Stabilizers (6 mol/L HCl, to chloride forms) step1->step2 step3 Derivatize (Sodium Tetraethylborate in Acetate Buffer, 50°C) step2->step3 step4 Headspace SPME (100μm PDMS Fiber) step3->step4 step5 GC Injector Desorption (280°C) step4->step5 step6 Analysis (GC with Flame Photometric Detection) step5->step6 end Data Quantification step6->end

Step-by-Step Methodology:

  • Sample Dissolution: A weighed portion of the PVC product is completely dissolved in an organic solvent, tetrahydrofuran (THF). This step breaks down the plastic matrix and releases the organotin stabilizers into solution [2].
  • Hydrolysis: The organotin stabilizers in the solution are converted to their chloride forms. This is achieved by treating the solution with a strong acid, specifically 6 mol L⁻¹ hydrochloric acid (HCl) [2].
  • Derivatization: The hydrolyzed organotin chlorides are derivatized using sodium tetraethylborate (NaBEt₄) in a 0.2 mol L⁻¹ sodium acetate buffer at a pH of 4.5 and a temperature of 50°C. This reaction replaces the chloride atoms with ethyl groups, creating volatile organotin species suitable for gas chromatography [2].
  • Microextraction (HS-SPME): The volatile derivatives are extracted from the headspace of the sample vial using a Solid-Phase Microextraction (SPME) fiber coated with a 100-μm film of polydimethylsiloxane (PDMS). This technique concentrates the analytes onto the fiber [2].
  • GC Analysis: The SPME fiber is transferred to the hot injector port ( 280°C ) of the Gas Chromatograph, where the collected compounds are thermally desorbed. The separated compounds are then detected using a Flame Photometric Detector (FPD), which is selective for tin-containing molecules [2].

Interpretation of Comparative Reactivity and Performance

While direct experimental reactivity data is limited, the provided information allows for some inferences:

  • PVC Stabilizer Performance: The fact that both butyltin and octyltin compounds are widely used as PVC stabilizers indicates they are both effective in preventing the thermal degradation of PVC during processing [2] [3]. Their performance in this role is a direct result of their reactivity with unstable chlorine atoms in the PVC polymer.
  • Analytical Behavior: The analytical method shows that both compound classes can be processed and detected using the identical protocol, suggesting similarities in their chemical behavior for analysis [2]. The slightly lower recovery rate for octyltins (>80% vs. >90% for butyltins) may hint at differences in reactivity or interaction with the matrix during the derivatization or extraction steps [2].
  • Market and Regulatory Context: The broader organotin market is shifting due to environmental and health concerns [3]. This trend is driving research and development into less toxic alternatives for all organotin stabilizers, including both butyltin and octyltin types.

References

comparative toxicity monooctyltin monobutyltin compounds

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity Profile of Monobutyltin (MBT)

The table below summarizes the available experimental toxicity data for Monobutyltin (MBT) from animal and in vitro studies.

Toxicity Endpoint Experimental Model Dosage/Concentration Observed Effect Citation
Hepatotoxicity Mice (in vivo) Up to 7000 μmol/kg (oral) Did not induce liver injury [1]
Neurotoxicity Human neuroblastoma cells (in vitro) Higher doses (specifics not in abstract) Light cytotoxic changes [2]
Comparative Toxicity Human neuroblastoma cells (in vitro) N/A Significantly less toxic than DBT or TBT [2]

Experimental Protocols for Monobutyltin Toxicity

The key experiments cited above used the following detailed methodologies:

  • In Vivo Hepatotoxicity Assessment in Mice [1]:
    • Administration: MBT was administered orally to mice.
    • Hepatotoxicity Evaluation: Measured by the activity of the enzyme ornithine carbamyl transferase in serum.
    • Tissue Analysis: Total tin (Sn) content in the liver was measured to assess absorption and distribution.
    • Mechanistic Study: Levels of lipid peroxidation (LPO) and hepatic glutathione (GSH) content were analyzed to investigate the role of oxidative stress.
  • In Vitro Neurotoxicity Assessment [2]:
    • Cell Culture: Used a human neuroblastoma cell line.
    • Treatment: Cells were exposed to MBT.
    • Cytotoxicity Markers: Multiple markers were evaluated:
      • Inhibition of cell viability and proliferation.
      • Changes in F-actin and mitochondrial membrane potential.
      • Production of reactive oxygen species (ROS).
      • DNA fragmentation.
    • Cell Death Mechanism: Differentiated between apoptosis and necrosis by examining propidium iodide uptake and lactate dehydrogenase (LDH) release.

The following diagram illustrates the experimental workflow for the neurotoxicity assessment.

start Start Neurotoxicity Assessment cell Human Neuroblastoma Cell Line start->cell treat Treatment with Monobutyltin (MBT) cell->treat assay Perform Cytotoxicity Assays treat->assay m1 Cell Viability & Proliferation assay->m1 m2 F-actin & Mitochondrial Membrane Potential assay->m2 m3 Reactive Oxygen Species (ROS) assay->m3 m4 DNA Fragmentation assay->m4 result Result: Light Cytotoxic Changes m1->result m2->result m3->result m4->result

Experimental Workflow for MBT Neurotoxicity Assessment

Limitations and Research Gaps

The most significant limitation is the complete absence of specific toxicity data for monooctyltin compounds in the search results. While monooctyltin is mentioned in a patent as a catalyst for polyurethane production [3], no toxicological studies were found. Therefore, a comparative analysis with monobutyltin is not possible at this time.

References

Analytical Methods for Organotin Detection at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary techniques used for the separation, identification, and quantification of organotin compounds (OTCs) in various matrices, including PVC.

Analytical Method Separation Principle Detection Principle Key Applications Reported Performance (LOD, Linearity, Precision)

| GC-PFPD [1] | Gas Chromatography (GC) | Pulsed Flame Photometric Detection (PFPD) | General OTC analysis | LOD: 0.6-0.8 ppb (for butyltins) [1] Precision (RSD): < 20% [1] | | GC-MS [2] [3] | Gas Chromatography (GC) | Mass Spectrometry (MS) | Water samples, general OTC analysis [2] [3] | LOD: 0.025 - 1 ng/L (in water) [2] | | HPLC-ICP-MS [4] | High-Performance Liquid Chromatography (HPLC) | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Textiles, plastics, speciation analysis [4] | LOD: 0.08 - 0.15 ng/g [4] Recovery: 92-106% [4] | | LC-ID-ICP-MS [5] | Liquid Chromatography (LC) | Isotope Dilution ICP-MS | Sediments, drinking water, high-precision quantification [5] | LOD (Ext. Cal): 1.5 - 25.6 ng/L [5] LOD (ID): 0.5 - 1.2 ng/L [5] Recovery (ID): 70-114% [5] | | Electrospray Tandem MS [6] | Often direct injection (no chromatographic separation) | Tandem Mass Spectrometry (MS/MS) | Biota, sediments, direct analysis [6] | LOD: <1 pg of Sn [6] |

Detailed Experimental Protocols

Here is a deeper dive into the workflows for two of the most robust and sensitive methods highlighted in recent research.

Protocol 1: Carbamate-Assisted Extraction with HPLC-ICP-MS

This method, developed for challenging matrices like textiles and plastics, uses a novel extraction technique to improve efficiency [4].

  • Sample Preparation & Extraction:
    • The solid sample (e.g., textile, plastic) is homogenized.
    • Carbamate-Assisted Extraction: The sample is treated with a carbamate-based complexing agent. This agent selectively binds to organotin species, which enhances their release from the complex polymer matrix and improves recovery [4].
  • Analysis - HPLC-ICP-MS:
    • Separation: The extract is injected into a High-Performance Liquid Chromatography (HPLC) system. This step separates the different organotin species (e.g., mono-, di-, and tri-substituted) from each other and from other matrix components [4].
    • Detection & Quantification: The separated compounds are directed into an Inductively Coupled Plasma Mass Spectrometer (ICP-MS). The ICP-MS atomizes the compounds and detects the tin atoms, providing highly sensitive and specific quantification [4].
  • Validation: The method demonstrated a 30-40% improvement in extraction efficiency compared to conventional solvent-based techniques and achieved detection limits in the range of 0.08 to 0.15 ng/g [4].
Protocol 2: Speciation Analysis in Sediments & Water by LC-ICP-MS

This protocol is designed for precise speciation and quantification in environmental samples, using Isotope Dilution for highest accuracy [5].

  • Sample Preparation:
    • Extraction: Sediment or water samples are treated with an organic solvent (e.g., acetonitrile), often with chelating agents like tropolone, to extract the organotin compounds [5].
    • Pre-concentration (Optional): For very low concentrations, an offline Solid Phase Extraction (SPE) step can be used to concentrate the analytes [5].
    • Isotope Dilution: A known amount of an isotopically enriched tin standard (e.g., ^119^Sn-enriched organotins) is added to the sample. This standard corrects for analyte loss during preparation and matrix effects, significantly improving accuracy [5].
  • Analysis - LC-ICP-MS:
    • Separation: The extract is analyzed using Liquid Chromatography (LC) with a reverse-phase column and a gradient elution of acetonitrile and water with modifiers. This allows for the rapid separation of six key organotin species in under 6.5 minutes [5].
    • Detection: The eluent is introduced into the ICP-MS for detection. The use of isotope dilution allows the instrument to differentiate between the native tin in the sample and the enriched spike, providing a definitive quantification [5].
  • Validation: The Isotope Dilution method showed superior performance with recoveries of 70-114% and detection limits as low as 0.5 ng/L, outperforming the external calibration method [5].

Navigating Analytical Choices

To help visualize the decision-making process for selecting and applying these methods, the following diagram outlines a general workflow.

cluster_1 1. Sample Preparation cluster_2 2. Analysis & Separation cluster_3 3. Detection & Quantification Start Start: Organotin Analysis Prep1 Homogenize Sample Start->Prep1 Prep2 Extraction Method Prep1->Prep2 Prep3 Pre-concentration (if needed) Prep2->Prep3 Analysis1 Chromatographic Separation Prep3->Analysis1 Analysis2 GC (with derivatization) Analysis1->Analysis2 Analysis3 HPLC/LC (no derivatization) Analysis1->Analysis3 Detect1 Detection Method Analysis2->Detect1 Analysis3->Detect1 Detect2 MS Detection (High sensitivity, speciation) Detect1->Detect2 Detect3 ICP-MS Detection (Element-specific, very sensitive) Detect1->Detect3 Detect4 PFPD Detection (Sn-specific, cost-effective) Detect1->Detect4 Result Result: Quantification & Speciation Detect2->Result Detect3->Result Detect4->Result

A critical technical consideration is the need for derivatization in Gas Chromatography (GC) methods. Since organotin compounds are polar and non-volatile, they must be chemically derivatized (e.g., using NaBEt₄) to become volatile enough for GC analysis [3] [5]. This adds an extra step to the workflow. In contrast, Liquid Chromatography (LC) methods like HPLC-ICP-MS do not require this derivatization, simplifying sample preparation [4] [5].

Key Considerations for Your Guide

When comparing these methods for your application, please consider the following:

  • Matrix Complexity: For complex matrices like PVC, textiles, or sediments, the advanced extraction techniques (e.g., carbamate-assisted) and the use of Isotope Dilution can significantly improve accuracy by mitigating matrix effects [4] [5].
  • Regulatory Compliance: Ensure the chosen method meets the detection limits and performance criteria required by relevant regulations (e.g., REACH, EPA). The low LODs achieved by HPLC-ICP-MS and LC-ID-ICP-MS make them suitable for stringent regulatory limits [7] [3] [5].
  • Speciation Power: The combination of chromatography (GC or LC) with element-specific detection (ICP-MS) or molecular detection (MS) is essential for determining the specific organotin compounds present, as their toxicity and regulatory status depend on the species (e.g., TBT vs. MBT) [3] [5].

References

comparison Pd vs Pt catalysts organotin synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols in Organotin Synthesis

The synthesis of organotin(IV) complexes, often for biological evaluation, typically follows well-established ligand exchange reactions. The methodologies below are summarized from recent research articles.

  • General Synthesis of Diorganotin(IV) Complexes from Thiosemicarbazone Ligands [1]: A common method involves reacting a diorganotin(IV) dichloride (e.g., Bu₂SnCl₂ or Me₂SnCl₂) with a ligand precursor.

    • Ligand Preparation: The organic ligand (e.g., quinoline-2-carboxaldehyde 4-phenylthiosemicarbazone, HQCP) is first synthesized via a condensation reaction between an aldehyde and a thiosemicarbazide in dry methanol at low temperatures.
    • Complexation: The ligand (HQCP) is refluxed with the diorganotin(IV) dichloride in a 1:1 molar ratio in dry methanol, using triethylamine (Et₃N) as a base to absorb the liberated HCl.
    • Work-up: The reaction mixture is cooled, and the precipitated Et₃N·HCl salt is removed by filtration. The filtrate is concentrated via rotary evaporation, and the solid crude product is recrystallized from a mixture of chloroform and n-hexane.
  • General Synthesis of Organotin(IV) Carboxylates [2]: This protocol is used to create complexes with the general formulae R₂SnL₂ and R₃SnL (where R = n-butyl or methyl, and L = a carboxylate ligand).

    • Ligand Salt Preparation: The carboxylic acid ligand (e.g., 4-chlorophenoxyacetic acid, HL) is first converted to its sodium salt (NaL) by reaction with sodium bicarbonate in a methanol/water solution. The mixture is heated (~60°C) and the soluble sodium salt is recovered by rotary evaporation.
    • Complexation: The ligand salt (NaL) and the organotin(IV) chloride are dissolved in dry chloroform and refluxed for several hours (e.g., 8 hours).
    • Work-up: The mixture is cooled, the precipitated sodium chloride is removed by filtration, and the filtrate is evaporated under reduced pressure. The final product is purified by recrystallization.

The workflow for the synthesis and characterization of these compounds can be visualized as follows:

G Start Start Synthesis LigandSynth Ligand Synthesis (Condensation reaction in dry methanol) Start->LigandSynth Complexation Complexation Reaction (Reflux in organic solvent with base) LigandSynth->Complexation Workup Work-up (Filtration, concentration, recrystallization) Complexation->Workup Characterization Product Characterization Workup->Characterization NMR NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) Characterization->NMR XRD Single-Crystal X-ray Diffraction Characterization->XRD IR FT-IR Spectroscopy Characterization->IR Elemental Elemental Analysis (CHNS) Characterization->Elemental

Synthesis and Characterization Data

The table below summarizes key details from the experimental protocols found in the search results.

Complex Type Example Reactants & Conditions Key Characterization Techniques Cited Application / Activity
Diorganotin(IV) Thiosemicarbazone [1] Bu₂SnCl₂/Me₂SnCl₂ + HQCP ligand, 1:1 ratio, dry MeOH, Et₃N, reflux. X-ray crystallography, FT-IR, NMR (1H, 13C, 119Sn), DFT studies. DNA binding, plasmid DNA cleavage, anticancer potential.
Organotin(IV) Carboxylates [2] R₂SnCl₂/R₃SnCl (R= Me, Bu) + Sodium carboxylate (NaL), dry CHCl3, reflux for 8h. FT-IR, NMR (1H, 13C, 119Sn), single-crystal XRD, elemental analysis. Cytotoxicity against cancer cell lines (e.g., A549), antibacterial activity.

How to Approach the Pd vs. Pt Comparison

  • Conduct a Focused Literature Review: Systematically search specialized databases like SciFinder or Reaxys using keywords such as "palladium-catalyzed organotin synthesis," "platinum stannylation," and "transmetalation catalysis."
  • Design a Comparative Study: As a researcher, you could design an experiment to directly compare the catalysts. Key performance metrics to measure would include:
    • Reaction Yield: Efficiency in forming the target organotin compound.
    • Catalyst Loading: Required mol% of Pd or Pt to achieve full conversion.
    • Reaction Rate: Time required to complete the synthesis.
    • Selectivity: Ability to minimize side products.
    • Functional Group Tolerance: Performance in the presence of other chemical groups.
  • Explore Related Catalytic Systems: The search results indicate that cobalt is an emerging, cost-effective catalyst for cross-coupling reactions that can involve organometallics [3]. Investigating non-precious metal alternatives could be a valuable addition to your guide.

References

performance comparison PVC stabilizers organotin compounds

Author: Smolecule Technical Support Team. Date: February 2026

Performance Comparison at a Glance

The table below summarizes the key characteristics of organotin stabilizers and their main alternatives based on the gathered data.

Stabilizer Type Key Performance Strengths Key Performance Limitations Common Applications
Organotin (e.g., Methyltin, Butyltin) Excellent heat stability & color retention [1] [2]; High transparency for clear products [1] [3] Potential toxicity & environmental concerns [4] [5] [6]; Poor weathering resistance (can require UV protection) [3] PVC pipes & fittings, window profiles, rigid films, cables [1]
Antimony Mercaptides Good heat stability & color; Cost-effective; Closely related to organotin in processing [3] Unsuitable for outdoor use; Severe photogreying (darkening) upon light exposure [3] Likely similar to organotin for indoor applications
Calcium-Zinc & Organic Stabilizers Non-toxic; Environmentally friendly; Meets strict regulatory standards [7] [8] Generally lower heat stability vs. organotin; Can be more expensive [9] [8] Medical devices, food packaging, consumer goods [8]

Experimental Data and Protocols

For a research-focused audience, understanding the experimental evidence behind these performance claims is crucial.

Thermal Stability Assessment

A core method for evaluating stabilizer performance is measuring the thermal stability of PVC compounds under heat.

  • Experimental Protocol: A common approach involves heating PVC films in an air-circulation oven at elevated temperatures (e.g., 140°C, 160°C) and monitoring the onset of hydrogen chloride (HCl) gas evolution, a primary marker of PVC degradation [2].
  • Key Data on Organotin Performance: One study found that a plasticized PVC film without any stabilizer began evolving HCl after 14.3 hours at 140°C. In contrast, a film containing the organotin stabilizer LSN 117 (dioctyl tin bis isooctyl thioglycollate) did not release HCl for 30.3 hours at the same temperature, demonstrating its superior heat-stabilizing effect [2]. The same study reported that the organotin-stabilized film also showed improved elongation at break (from 330% to 600%), indicating no compromise in mechanical properties [2].
Weathering and Light Stability

Performance under light exposure is a critical differentiator, particularly for outdoor applications.

  • Experimental Protocol: Accelerated weathering tests, such as using a Xenotest instrument, expose PVC samples containing different stabilizers to controlled cycles of light and temperature. Color changes (e.g., greying or yellowing) are measured quantitatively using systems like CIELAB to track degradation [3].
  • Key Data on Antimony vs. Organotin: Research comparing antimony mercaptides to methyltin mercaptides found a significant disadvantage for antimony in outdoor settings. After 593 hours in the Xenotest, samples with methyltin showed only a minor decrease in lightness (L-value). Meanwhile, samples with antimony stabilizers exhibited a severe drop in lightness, indicating strong photogreying, especially when used with certain lubricants like Glycerol Monostearate (GMS) [3]. This leads to the conclusion that antimony stabilizers are not suitable for outdoor applications [3].

Mechanisms of Action and Toxicity Pathways

Understanding how these stabilizers work at a molecular level, and their potential side effects, is key for development.

Thermal Stabilization Mechanism of Organotins

Organotin stabilizers, particularly mercaptides, function through a multi-faceted mechanism to prevent the thermal degradation of PVC, which begins with the dehydrochlorination of the polymer chain.

The following diagram illustrates this protective mechanism:

G Start PVC Polymer + Heat HCl HCl Evolution (Initiation of Degradation) Start->HCl Polyene Formation of Conjugated Polyene Sequences HCl->Polyene Crosslink Cross-linking & Ultimate Material Failure Polyene->Crosslink Irreversible Process O1 Organotin Stabilizer M1 Absorbs Evolved HCl O1->M1 Mechanisms of Action M2 Substitutes Labile Chlorine Atoms on PVC Chain O1->M2 Mechanisms of Action M3 React with and Interrupt Forming Polyene Sequences O1->M3 Mechanisms of Action M1->HCl Prevents M2->HCl Prevents M3->Polyene Retards Discoloration

Toxicity Pathways of Organotin Compounds

The search results highlight significant concerns regarding the toxicity of some organotins, which is an critical performance parameter for certain applications.

  • Key Findings: Dibutyltin (DBT), a common organotin, has been detected in drinking water distributed through PVC pipes and is a focus of toxicological studies [5] [6].
  • Experimental Evidence: In vitro studies on immune cells (peripheral blood mononuclear cells) show that DBT can stimulate the production of pro-inflammatory cytokines (e.g., IL-1β, IL-6). The mechanism involves the activation of specific cell signaling pathways, namely ERK 1/2 and p38 MAPK pathways [6]. This activation can lead to chronic inflammation, which is associated with various pathologies [6].
  • Neurotoxicity: Separate studies on primary cultures of rat cerebellar granule cells (neurons) found that DBT was cytotoxic and induced apoptosis (programmed cell death), with an EC50 of approximately 0.3 μM [5].

The following diagram summarizes this inflammatory pathway:

G DBT Dibutyltin (DBT) Exposure MAPK Activation of MAPK Pathways (ERK 1/2, p38) DBT->MAPK TransReg Phosphorylation of Translational Regulators (eIF4B, eIF4E, S6) MAPK->TransReg Trans Increased Translation of Pro-Inflammatory Cytokine mRNA TransReg->Trans Cytokine Elevated Production of Pro-Inflammatory Cytokines (e.g., IL-1β, IL-6) Trans->Cytokine Outcome Potential for Chronic Inflammation Cytokine->Outcome

Research Considerations and Conclusions

For researchers and scientists in drug development or material science, the following points are critical:

  • Performance vs. Safety Trade-off: Organotins remain the benchmark for high-performance thermal stabilization and transparency in PVC [1] [2]. However, their associated toxicity profiles, particularly for specific compounds like DBT, are a major constraint [4] [5] [6].
  • Regulatory Drive: This toxicity is a key driver behind stringent global regulations (like REACH) and the strong market trend toward developing and adopting non-toxic alternatives, such as calcium-zinc and advanced organic stabilizers [9] [7] [8].
  • Application-Specific Choice: The choice of stabilizer is highly application-dependent. While organotins might be acceptable for certain industrial uses, their phase-out is accelerating in medical, food packaging, and other applications where human exposure is a concern [8].

References

environmental persistence octyltin butyltin compounds

Author: Smolecule Technical Support Team. Date: February 2026

Environmental Persistence and Risk Comparison

The table below summarizes key experimental data on the environmental persistence and ecotoxicological risk of butyltin and octyltin compounds.

Compound Primary Degradation Pathway Half-life in Water (Aerobic) Half-life in Sediment (Aerobic) PEC/PNEC Ratio (Risk Quotient) [1] Key Metabolites
Butyltins (e.g., TBT, DBT, MBT) Sequential debutylation [2], Biodegradation, Photolysis [3] 4 - 14 days (for TBT) [2] 1 - 2 years (for TBT) [1] DBT: 1.3 - 2.3 (Hazardous) Dibutyltin (DBT), Monobutyltin (MBT), Inorganic Tin [2]
Octyltins (e.g., MOT, DOT) Dealkylation (degradation) [1] Data Limited Data Limited DOT: 3.3 - 33 (Hazardous) Monoocytltin (MOT), Inorganic Tin
Methyltins (e.g., DMT) Biodegradation, Photolysis [3] 2 - 17 days [1] Data Limited DMT: 0.019 - 0.19 (Not Hazardous) Monomethyltin (MMT), Inorganic Tin

> PEC/PNEC Explanation: A PEC/PNEC ratio (Predicted Environmental Concentration/Predicted No-Effect Concentration) greater than 1 indicates a potential risk to the environment [1].

The degradation of tributyltin (TBT) follows a sequential debutylation pathway, breaking down into less toxic compounds step-by-step [2]. This process is common to many organotin compounds.

G TBT Tributyltin (TBT) DBT Dibutyltin (DBT) TBT->DBT Debutylation MBT Monobutyltin (MBT) DBT->MBT Debutylation InorganicSn Inorganic Tin MBT->InorganicSn Debutylation

Analytical Methods for Determination

Accurate measurement of these compounds in environmental samples is complex and requires sophisticated instrumentation. The general workflow involves extraction, derivatization, separation, and detection [4] [5] [6].

G Sample Environmental Sample (Water, Sediment, Tissue) Extraction Extraction (Acidified Solvent, SPE) Sample->Extraction Derivatization Derivatization (e.g., with NaBEt₄) Extraction->Derivatization Analysis Instrumental Analysis (GC-ICP-MS) Derivatization->Analysis Results Quantification Analysis->Results

The table below compares two validated experimental protocols for determining organotin compounds in different environmental matrices.

Protocol Aspect Method for PVC Products [4] Method for Landfill Leachates & Seafood [5] [6]
Sample Type Poly(vinyl chloride) products Landfill leachates, seafood (fish, crustaceans, mollusks)
Extraction Dissolution in THF, hydrolysis with HCl Acidified methanol extraction, Solid-Phase Extraction (SPE) cleanup
Derivatization NaBEt₄ in acetate buffer (pH 4.5, 50°C) NaBEt₄ or NaBPr₄ with Tris-citrate buffer (pH 6.0)
Separation & Detection GC-FPD (Gas Chromatography-Flame Photometric Detection) GC-ICP-MS (Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry)
Key Performance Metrics LOQ: 0.3-1.0 ng Sn mL⁻¹; Recovery: >80-90% LOD: <0.25 μg Sn kg⁻¹ (seafood); Recovery: 70-120%; RSD: <10%

Environmental Occurrence and Sources

  • Butyltins: Found in water and sediments, particularly near harbors, often as degradation products from the historical use of tributyltin (TBT) in antifouling paints [3] [1]. They can also leach from PVC products like pipes [3].
  • Octyltins: Primarily enter the environment through their use as stabilizers in PVC products and have been detected in sewage sludge [1]. They are less frequently reported in open waters compared to butyltins.
  • General Pathways: Organotin compounds can enter the environment from industrial production, leaching from consumer products, and landfill leachates [3] [5]. In landfills, they can be released from discarded products or formed through microbial transformations [5].

Overall Conclusion

  • Butyltins, particularly dibutyltin (DBT), present a clear and demonstrated hazard to the aquatic environment based on current risk quotients [1]. Their environmental persistence, especially in sediments, is a key concern.
  • Octyltins, specifically dioctyltin (DOT), also show a potential high risk to aquatic ecosystems, though the dataset is more limited [1]. The higher molecular weight of octyltins may influence their partitioning and degradation behavior compared to butyltins.
  • Methyltins appear to pose a lower environmental risk based on current assessments [1].

References

Overview of Advanced Extraction Techniques for Organotins

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes three modern microextraction techniques developed for analyzing organotin compounds (OTCs) in food and environmental samples.

Method Name Basic Principle Typical Analytes Key Advantages Reported Performance (Recovery %, LODs)
Magnetism-enhanced IT-SPME [1] Online extraction using a porous polymer monolith with magnetic nanoparticles inside a capillary. DPhT, TBT, TPhT High automation; online coupling to HPLC; high extraction capacity and stability [1]. Recovery: 93.5-105.3% (water), 90.2-102.1% (seafood); LOD: 0.010-0.021 µg/L [1].
Hollow-Fiber LPME [2] A protected liquid membrane in a porous fiber extracts and pre-concentrates analytes from the sample. MBT, DBT, TBT Excellent cleanup for complex matrices (e.g., fruit juices); minimal solvent use [2]. Recovery: 80.5-92.1%; LOD: 0.8-1.8 µg/L; Precision (RSD): <15.5% [2].
Vortex-Assisted DLLME [3] A small volume of extraction solvent is dispersed with a disperser solvent via vortexing for rapid extraction. MBT, DBT, TBT Very fast and simple; high pre-concentration factor; uses common lab equipment [3]. High enrichment factors (70.9-191.5); LOD: 0.13-0.36 µg/kg (as Sn) in fish/mussels [3].

These modern microextraction techniques generally aim to overcome the limitations of traditional methods like Liquid-Liquid Extraction (LLE), which often require large volumes of toxic solvents and are time-consuming [2] [3].

Detailed Experimental Protocols

Here are the core procedural steps for each of the advanced methods, which you can adapt and optimize for your specific laboratory conditions.

Online ME/IT-SPME-HPLC Workflow [1]

This method involves an online system where extraction and analysis are coupled.

  • Step 1: Preparation of the Microextraction Capillary (MEC). A capillary is filled with a polymerization mixture containing functional monomers (e.g., 1-allyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide and 9-vinylanthracene), a cross-linker (divinylbenzene), and magnetic nanoparticles. The mixture is polymerized in-situ to form a porous, magnetic polymer monolith inside the capillary [1].
  • Step 2: Online Extraction and Analysis. The prepared MEC is placed in the HPLC system's injection loop valve. The automated process runs as follows [1]:
    • Load: The sample is passed through the MEC. A magnetic coil around the capillary is activated, enhancing the extraction of OTCs onto the polymer.
    • Inject: The valve is switched, placing the MEC in the path of the HPLC mobile phase.
    • Elute: The analytes are desorbed from the MEC and transferred to the HPLC column for separation and detection.

The workflow for this online system can be visualized as follows:

start Sample and Buffer mec ME/IT-SPME Capillary start->mec Load (Magnetic Field ON) hplc HPLC Separation and Detection mec->hplc Inject & Elute data Data Analysis hplc->data

HF-LPME-GC-MS Protocol [2]

This is a manual, off-line method known for its effective clean-up of complex samples.

  • Step 1: Fiber Preparation. A piece of hydrophobic hollow fiber (e.g., polypropylene, 2 cm length) is sealed at one end. The fiber is immersed in an organic solvent (e.g., hexane) to impregnate its pores, and its lumen is filled with the same solvent (the acceptor phase) [2].
  • Step 2: Derivatization and Extraction. The prepared fiber is placed in a vial containing the sample (e.g., 1 mL of fruit juice), acetate buffer (pH 5.4), and the derivatizing agent sodium tetraethylborate. The mixture is stirred for a set time (e.g., 10 min at 1100 rpm). During this step, OTCs are simultaneously derivatized, extracted from the sample through the organic solvent in the fiber pores, and pre-concentrated in the acceptor phase inside the fiber lumen [2].
  • Step 3: Analysis. The acceptor phase is retrieved from the fiber lumen using a micro-syringe and injected into a GC-MS for analysis [2].
Vortex-Assisted DLLME-GC-MS Protocol [3]

This method is prized for its speed and high enrichment factors.

  • Step 1: Derivatization. The sample (e.g., a homogenized fish/mussel extract) is placed in a centrifuge tube. An acetate buffer (pH 5.0) and a derivatizing agent (sodium tetraethylborate) are added. The mixture is vortexed to allow derivatization of the OTCs [3].
  • Step 2: Microextraction. A mixture of a disperser solvent (e.g., acetone) and an extraction solvent (e.g., chloroform) is rapidly injected into the sample tube. The tube is immediately vortexed vigorously for a short period (e.g., 30 seconds). This action creates a cloudy emulsion with fine droplets of the extraction solvent dispersed throughout the sample, providing a vast surface area for the rapid extraction of the derivatized OTCs [3].
  • Step 3: Phase Separation and Analysis. The mixture is centrifuged to break the emulsion and sediment the dense extraction solvent droplet (now containing the concentrated analytes) at the bottom of the tube. An aliquot of this sedimented phase is collected and injected into the GC-MS system [3].

Key Selection Criteria for Your Research

When choosing a method, consider these factors based on the presented data:

  • For High Sample Throughput and Automation: The online ME/IT-SPME-HPLC system is the best choice, as it fully automates the process from extraction to analysis [1].
  • For Complex, Dirty Matrices: HF-LPME is highly recommended because the hollow fiber acts as a superb physical filter, providing a very clean extract and preventing instrument clogging [2].
  • For Simplicity and High Pre-concentration: Vortex-Assisted DLLME is ideal if your lab lacks specialized equipment, as it uses a vortex mixer and achieves very high enrichment factors quickly [3].
  • Analyte Scope: Most methods focus on butyltins and phenyltins. Ensure your target OTCs are compatible with the method's derivatization and separation chemistry [1] [2] [3].

References

thermal stability mono vs diorganotin PVC stabilizers

Author: Smolecule Technical Support Team. Date: February 2026

Organotin Stabilizers at a Glance

The table below summarizes key characteristics of organotin stabilizers based on the available information.

Feature General Organotin Characteristics Specific Mono-organotin Data Specific Diorganotin Data
General Mechanism Substitution of labile chlorine atoms; Scavenging of evolved HCl [1] [2]. Information missing Information missing
Typical Performance Excellent heat stability & color retention; considered among the most efficient thermal stabilizers [1]. A patent claims compositions with mono- and diorganotin mixtures impart "superior" stabilization vs. prior art [3]. Information missing
Common Types Methyltin, Butyltin, Octyltin mercaptides [1] [4] [5]. Information missing Information missing
Performance Hierarchy For tin neodecanoates: Dioctyltin (DOTDN) > Dibutyltin (DBTDN) > Dimethyltin (DMTDN) in thermal stabilization effect [5]. Information missing Information missing
Synergy with Ca/Zn Tin neodecanoates combined with CaSt₂ and ZnSt₂ (ratio 5:4:1) showed better thermal stability and lubricity than using tin neodecanoate alone [5]. Information missing Information missing

Experimental Protocols for Evaluation

Researchers use several standardized tests to evaluate PVC thermal stability. Here are detailed methodologies for key experiments:

  • Congo Red Test (Static Thermal Stability)

    • Principle: Measures the time for HCl to evolve from a heated PVC sample, indicated by a color change in Congo red paper [5].
    • Standard: GB/T 2917.1-2002 [5].
    • Procedure:
      • Accurately weigh 3.6 g of the PVC mixture into a test tube.
      • Suspend a strip of Congo red test paper so its lower end is 2.5 cm above the sample.
      • Immerse the test tube in a glycerol bath preheated to 180°C to a depth of 5 cm [5].
      • Record the time from when the tube is immersed until the Congo red paper turns blue.
      • Perform the test in duplicate and report the average value [5].
  • Thermal Aging Test (Oven Test)

    • Principle: Assesses color change over time, a key indicator of degradation [5].
    • Procedure:
      • Process the PVC mixture on a two-roll mill (e.g., for 4 minutes) and sheet it to a 1 mm thickness [5].
      • Cut the sheet into squares (e.g., 15mm x 15mm).
      • Place samples in a forced-air circulating oven set to 190°C [5].
      • Remove samples at regular intervals (e.g., every 10 minutes) and record any color changes [5].
  • Twin-Roller Mill Test (Dynamic Thermal Stability)

    • Principle: Simulates shear and heat conditions during processing like extrusion [5].
    • Procedure:
      • Use a twin-roller mill with rolls set to different temperatures (e.g., front roll at 190°C, back roll at 180°C) [5].
      • Process the PVC compound on the mill.
      • Monitor and record the time until the material begins to degrade (e.g., discoloration, adhesion to rolls).
      • Use a colorimeter to quantitatively track color changes in samples taken at different times [5].

Visualizing the Stabilization Mechanism

The following diagram illustrates the general mechanism of organotin stabilizers in preventing PVC thermal degradation.

G Mechanism of Organotin PVC Stabilizers PVC PVC Polymer Chain (with labile Cl atoms) Degradation HCl Elimination & Polyene Formation (Coloration) PVC->Degradation Heat Scavenging HCl Scavenging Degradation->Scavenging HCl produced Organotin Organotin Stabilizer (R-Sn) Substitution Substitution Reaction Organotin->Substitution Replaces labile Cl Organotin->Scavenging Reacts with HCl StablePVC Stabilized PVC Chain Substitution->StablePVC Stable bond formed Neutralized Neutralized Sn Compound Scavenging->Neutralized Prevents autocatalysis

Interpretation and Research Considerations

The search results indicate that direct, side-by-side experimental comparisons of mono- vs. diorganotin stabilizers are scarce in recent public literature. Here's how you can approach this:

  • Focus on Formulations: Modern research often explores multi-component systems. The superior performance mentioned in the mono-organotin patent was achieved in a mixture with diorganotin and mercaptans [3]. Consider testing both pure and blended systems.
  • Explore Synergistic Effects: Evidence shows that combining organotin stabilizers (like tin neodecanoates) with metal soaps (Ca/Zn) can enhance performance and potentially reduce costs [5]. This is a key area for practical formulation development.
  • Prioritize Performance Metrics: When designing experiments, focus on color retention (thermal aging test) and dynamic stability (twin-roller test) as these are critical for researchers assessing processing behavior and initial product quality [5].

References

Comparison of Analytical Methods for Octyltin Speciation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the performance of different analytical procedures for determining organotin compounds, including octyltins, as described in recent research.

Sample Matrix Analytical Technique Sample Preparation & Extraction Key Performance Data Reference (Year)

| Seafood (fish, crustaceans, mollusks) | GC-ICP/MS [1] | Extraction with acidified methanol; cleanup with Florisil SPE; derivatization with sodium tetraethylborate [1]. | LOD: ≤ 0.25 μg Sn kg⁻¹ LOQ: ≤ 1.0 μg Sn kg⁻¹ Linear Range: 0.125 – 12.5 μg Sn kg⁻¹ Recovery: 70-120% [1] | (2020) | | Landfill Leachates | GC-ICP/MS [2] | Methanol as co-extraction reagent; pH adjustment with Tris-citrate buffer; derivatization with NaBEt₄ or NaBPr₄; liquid-liquid extraction into hexane [2]. | LOD: < 2 ng Sn L⁻¹ (for most OTCs) Repeatability: RSD < 3% [2] | (2011) | | Soil | GC-PFPD [3] | Comparison of extraction techniques (MSAE, ASE, MAE, UAE); MSAE chosen for best recovery/ repeatability; ethylation/extraction [3]. | The method was validated for soils with varying organic matter content, but specific LOD/LOQ values for octyltins were not detailed in the abstract [3]. | (2008) |

Detailed Experimental Protocols

For researchers looking to implement these methods, here is a more detailed breakdown of the experimental workflows.

Protocol for Seafood Samples (GC-ICP/MS) [1]

This method was developed to preserve the moiety of individual organotin compounds (OTCs) and was validated according to Eurachem guidelines.

  • Extraction: OTCs are extracted from the seafood matrix using an acidified methanol solution.
  • Cleanup: The extract is purified using Florisil solid-phase extraction (SPE) to remove interfering compounds.
  • Derivatization: The cleaned-up OTCs are derivatized using sodium tetraethylborate to convert them into volatile species suitable for gas chromatography.
  • Instrumental Analysis: The derivatized extracts are analyzed by Gas Chromatography coupled to Inductively Coupled Plasma Mass Spectrometry (GC-ICP/MS). This combination provides high sensitivity and specificity for tin detection.
Protocol for Landfill Leachates (GC-ICP/MS) [2]

This procedure was designed as a simple and reliable routine method for complex water samples.

  • Extraction & pH Adjustment: Methanol is used as a co-extraction reagent. The pH of the leachate sample is carefully adjusted using a Tris-citrate buffer to create optimal conditions for the subsequent reaction.
  • Derivatization & Extraction: The OTCs are derivatized using either sodium tetraethylborate (NaBEt₄) or sodium tetrapropylborate (NaBPr₄). The derivatized compounds are then extracted from the aqueous phase into an organic solvent (hexane) via liquid-liquid extraction.
  • Rapid Separation: The analytes are separated using a short (15 m) GC column for rapid analysis.
  • Calibration: Due to the complex matrix of landfill leachates, the standard addition calibration method is recommended to account for matrix effects and ensure accurate quantification.

Workflow for Organotin Analysis in Environmental Samples

The following diagram generalizes the core steps involved in the analysis of octyltins and other organotin compounds, as reflected in the cited methodologies.

OTC_Analysis_Workflow Sample Sample Extraction Extraction Sample->Extraction Acidified MeOH or MeOH/Buffer Cleanup Cleanup Extraction->Cleanup Florisil SPE or Liquid-Liquid Derivatization Derivatization Cleanup->Derivatization NaBEt₄ InstrumentalAnalysis InstrumentalAnalysis Derivatization->InstrumentalAnalysis Hexane Extract Data Data InstrumentalAnalysis->Data Quantification

Key Considerations for Method Selection

When comparing these methods for your own work, consider the following points derived from the general principles of analytical validation [4]:

  • Matrix Effects: The complexity of your sample (seafood, soil, water) drastically influences the choice of sample preparation. The cleanup steps (like SPE) are critical for complex matrices [1] [2].
  • Sensitivity Requirements: The GC-ICP/MS methods offer very low detection limits (sub-ppb), making them suitable for monitoring trace-level contaminants. Confirm that this sensitivity meets your project's needs [1] [2].
  • Method Validation: A robust method must demonstrate accuracy, precision, linearity, and specificity. The seafood method, for instance, reported recoveries of 70-120% and precision (RSD) under 10% [1].
  • Instrumentation Availability: GC-ICP/MS provides exceptional sensitivity for metal speciation [1] [2]. If this is not available, other detectors like PFPD can be used, though with potentially different performance characteristics [3].

References

×

Physical Description

OtherSolid, Liquid

UNII

D5LF90P46Q

GHS Hazard Statements

Aggregated GHS information provided by 20 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 20 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 17 of 20 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

3091-25-6

Wikipedia

Octyltin trichloride

General Manufacturing Information

All other chemical product and preparation manufacturing
Stannane, trichlorooctyl-: ACTIVE

Dates

Last modified: 08-15-2023

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